molecular formula C17H16O2 B172694 Methyl 2,2-diphenylcyclopropanecarboxylate CAS No. 19179-60-3

Methyl 2,2-diphenylcyclopropanecarboxylate

Cat. No.: B172694
CAS No.: 19179-60-3
M. Wt: 252.31 g/mol
InChI Key: RDCBDWDNFBAQJQ-UHFFFAOYSA-N
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Description

Methyl 2,2-Diphenylcyclopropanecarboxylate (CAS 19179-60-3) is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.3 g/mol . This ester, which features a cyclopropane ring core flanked by two phenyl groups, is intended for use in industrial and scientific research applications. As a specialized chemical building block, it serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel compounds and materials. Researchers may employ this compound in method development, catalysis studies, or as a precursor for the synthesis of more complex molecular architectures. Its distinct structure makes it a compound of interest in various non-medical, non-food related research fields. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-diphenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-16(18)15-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCBDWDNFBAQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298336
Record name methyl 2,2-diphenylcyclopropanecarboxylate
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19179-60-3
Record name NSC122598
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,2-diphenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of Methyl 2,2-diphenylcyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,2-diphenylcyclopropanecarboxylate

Foreword: The Significance of the Diphenylcyclopropane Moiety

The 2,2-diphenylcyclopropane scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional nature allows for precise positioning of the two phenyl groups, influencing steric interactions and conformational preferences of molecules in which it is embedded. The corresponding carboxylic acid, 2,2-diphenylcyclopropanecarboxylic acid, serves as a key intermediate in the synthesis of pharmaceuticals such as Cibenzoline, an antiarrhythmic agent.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of its methyl ester, Methyl 2,2-diphenylcyclopropanecarboxylate, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Strategic Approaches to Synthesis

The synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate can be approached via two primary, reliable strategies: direct catalytic cyclopropanation or a two-step sequence involving the formation and subsequent esterification of the corresponding carboxylic acid. The choice of method often depends on the availability of starting materials, scale, and desired purity profile.

Method 1: Direct Rhodium(II)-Catalyzed Cyclopropanation (Recommended)

This is the most elegant and efficient route, involving a one-step reaction between an alkene and a diazo compound. The causality behind this choice lies in the high efficiency and stereochemical control offered by rhodium(II) catalysts.[2][3][4]

Mechanism Rationale: The reaction proceeds through the formation of a rhodium carbene intermediate from the reaction of Rh₂(OAc)₄ with methyl diazoacetate. This electrophilic carbene is then transferred to the electron-rich double bond of 1,1-diphenylethylene in a concerted fashion, minimizing side reactions and leading to high yields of the desired cyclopropane.

Reaction_Mechanism Rh2 Rh₂(OAc)₄ MDA Methyl Diazoacetate (N₂CHCO₂Me) Carbene Rh(II) Carbene Intermediate [Rh₂(OAc)₄=CHCO₂Me] Rh2->Carbene MDA->Carbene - N₂ Product Methyl 2,2-diphenyl- cyclopropanecarboxylate Carbene->Product Cyclopropanation N2 N₂ (gas) Alkene 1,1-Diphenylethylene Alkene->Product

Simplified Rhodium-Catalyzed Cyclopropanation Mechanism.
Method 2: Two-Step Synthesis via Esterification

Esterification Rationale: While classic Fischer esterification (refluxing in methanol with a strong acid catalyst like H₂SO₄) is feasible, it is reversible and requires forcing conditions.[6] A more reliable and high-yielding laboratory-scale method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] This reaction is irreversible, proceeds at room temperature, and is tolerant of a wide range of functional groups.

Part 2: Experimental Protocols & Workflow

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization Reagents Assemble Reactants & Glassware (Dry, Inert Atmosphere) Reaction Catalytic Cyclopropanation (Slow addition of Diazo compound) Reagents->Reaction Quench Filter Catalyst Reaction->Quench Reaction Complete (TLC) Evap Solvent Evaporation Quench->Evap Chroma Silica Gel Chromatography Evap->Chroma Crude Product Analysis NMR, IR, MS Analysis Chroma->Analysis Pure Product

General Experimental Workflow for Synthesis and Purification.
Protocol 1: Direct Catalytic Cyclopropanation

Materials

Reagent M.W. Amount Moles
1,1-Diphenylethylene 180.25 5.00 g 27.7 mmol
Rhodium(II) acetate dimer 442.1 61 mg 0.138 mmol
Methyl diazoacetate 100.08 3.33 g 33.3 mmol

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-diphenylethylene and rhodium(II) acetate dimer. Add 50 mL of dry DCM to dissolve the solids. The solution should be green.

  • Diazo Addition: Dissolve methyl diazoacetate in 50 mL of dry DCM in a dropping funnel. Add the diazo solution dropwise to the stirring reaction mixture over 2-3 hours at room temperature. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring the catalytic cycle proceeds efficiently. Vigorous nitrogen evolution will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours or until the starting alkene is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, and filter it through a short plug of silica gel or celite to remove the rhodium catalyst. Rinse the plug with additional DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford Methyl 2,2-diphenylcyclopropanecarboxylate as a white solid.

Protocol 2: Esterification of 2,2-Diphenylcyclopropanecarboxylic Acid

Materials

Reagent M.W. Amount Moles
2,2-Diphenylcyclopropanecarboxylic acid 238.28 2.00 g 8.39 mmol
Dicyclohexylcarbodiimide (DCC) 206.33 1.91 g 9.23 mmol
4-Dimethylaminopyridine (DMAP) 122.17 103 mg 0.84 mmol
Methanol 32.04 ~5 mL Excess

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 2,2-diphenylcyclopropanecarboxylic acid and DMAP in 50 mL of dry DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methanol, followed by the slow, portion-wise addition of DCC.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via column chromatography as described in Protocol 1.

Part 3: Comprehensive Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system of analysis.

Expected Spectroscopic Data

Technique Signal / Peak Assignment & Rationale
¹H NMR ~7.4-7.1 ppm (m, 10H) Aromatic protons of the two phenyl groups.
(CDCl₃, 400 MHz) ~3.5 ppm (s, 3H) Methyl ester (-OCH₃) protons.
~2.8 ppm (dd, 1H) Methine proton (-CH) on the cyclopropane ring.
~1.9 & 1.6 ppm (m, 2H) Diastereotopic methylene protons (-CH₂) on the cyclopropane ring. Their distinct chemical shifts and complex splitting arise from the chiral center at C1.[8]
¹³C NMR ~173 ppm Ester carbonyl carbon (C=O).
(CDCl₃, 100 MHz) ~142, 128, 127, 126 ppm Aromatic carbons.
~52 ppm Methyl ester carbon (-OCH₃).
~38 ppm Quaternary cyclopropane carbon (CPh₂).
~32 ppm Methine cyclopropane carbon (-CH).
~20 ppm Methylene cyclopropane carbon (-CH₂).
IR ~3060, 3030 cm⁻¹ Aromatic C-H stretch.
(Thin Film) ~2950 cm⁻¹ Aliphatic C-H stretch.
~1725-1735 cm⁻¹ Strong C=O stretch, characteristic of an ester.[9]
~1600, 1495 cm⁻¹ Aromatic C=C stretches.
~1160-1190 cm⁻¹ C-O stretch of the ester.
MS (EI) m/z 252 [M]⁺ Molecular ion peak.
m/z 221 [M-OCH₃]⁺ Loss of the methoxy radical.
m/z 193 [M-COOCH₃]⁺ Loss of the carbomethoxy radical, often a prominent peak.
m/z 165 Loss of C₆H₅, followed by rearrangement.

| | m/z 91 [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with benzyl groups. |

Safety & Handling

  • Methyl diazoacetate is toxic, explosive, and a potential sensitizer. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Avoid contact with metal spatulas or ground glass joints.

  • Rhodium(II) acetate dimer is a heavy metal catalyst and should be handled with care.

  • DCC is a potent skin sensitizer and should be handled only with gloves.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are required at all times.

Conclusion

This guide outlines robust and reproducible methods for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate. The direct rhodium-catalyzed cyclopropanation is presented as the preferred method due to its efficiency and atom economy. Detailed characterization protocols provide a clear framework for product validation, ensuring the high purity required for subsequent applications in research and development. The insights into the causality of experimental choices aim to empower scientists to not only replicate these procedures but also to adapt and troubleshoot them effectively in their own laboratories.

References

  • PubChem. (n.d.). 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. In NMR Spectra and Molecular Structure. Springer.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0204361). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). Retrieved from [Link]

  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

  • Mol-Instincts. (n.d.). methyl 2,2-diphenylcyclopropanecarboxylate. Retrieved from [Link]

  • Wang, Z., et al. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from [Link]

  • Molchanov, A. P., et al. (2013). Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry, 49, 530–534. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diphenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Davies, H. M. L., & Guptill, D. M. (2013). Rhodium(II)-Catalyzed Stereoselective Synthesis of Allylsilanes. Organic Letters, 15(22), 5898–5901. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from [Link]

  • Google Patents. (n.d.). CN111499508B - Preparation method of methyl cyclopropanecarboxylate.
  • Funes-Ardoiz, I., et al. (2020). Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development, 24(9), 1776–1782. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification of carboxylic acids. Retrieved from [Link]

  • Morandi, B., & Carreira, E. M. (2011). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 9, 2634-2636. Retrieved from [Link]

  • NIST. (n.d.). Methyl cyclopentanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Takayama, M., et al. (2022). Identification of complementary McLafferty rearrangement ions. researchmap. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Larionov, E., et al. (2019). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. The Journal of Organic Chemistry, 84(15), 9409–9423. Retrieved from [Link]

  • Yoon, C. N., et al. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Journal of Analytical Toxicology, 14(2), 96-101. Retrieved from [Link]

  • Lindsay, V. N. G., & Davies, H. M. L. (2013). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Retrieved from [Link]

Sources

"physical and chemical properties of Methyl 2,2-diphenylcyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,2-diphenylcyclopropanecarboxylate, a unique molecule characterized by a strained cyclopropane ring flanked by two phenyl groups and a methyl ester functionality. This document synthesizes available data on its structure, and computed physicochemical properties. We delve into its synthesis, spectroscopic signature, and predicted reactivity, offering insights grounded in established chemical principles. This guide is intended to serve as a foundational resource for researchers exploring the potential applications of this and related compounds in medicinal chemistry and materials science, where the rigid cyclopropane scaffold can impart valuable conformational constraints and metabolic stability.

Introduction

Methyl 2,2-diphenylcyclopropanecarboxylate (MDCP) is a fine chemical intermediate whose structural complexity offers intriguing possibilities in various fields of chemical research. The presence of a highly substituted cyclopropane ring, a known pharmacophore that can enhance metabolic stability and binding affinity, makes this compound and its derivatives of particular interest in drug discovery. The gem-diphenyl substitution on the cyclopropane ring introduces significant steric bulk and electronic effects, influencing the molecule's conformation and reactivity. This guide aims to consolidate the known and predicted properties of MDCP, providing a technical resource for scientists working with this and structurally similar molecules.

Molecular Structure and Identifiers

The fundamental architecture of Methyl 2,2-diphenylcyclopropanecarboxylate is defined by a three-membered carbocyclic ring substituted with two phenyl groups at the C2 position and a carboxylate methyl ester at the C1 position.

Systematic Name: Methyl 2,2-diphenylcyclopropane-1-carboxylate

Molecular Formula: C₁₇H₁₆O₂

Molecular Weight: 252.31 g/mol [1]

CAS Number: 19179-60-3[2][3]

Chemical Structure:

Caption: 2D representation of Methyl 2,2-diphenylcyclopropanecarboxylate.

Physicochemical Properties

Experimental data on the physical properties of Methyl 2,2-diphenylcyclopropanecarboxylate is not widely available in the public domain. The information presented here is a combination of data from safety data sheets and computed values.

PropertyValueSource
Molecular Weight 252.313 g/mol [2]
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]
Calculated XLogP3 3.7[1]

Solubility: While specific solubility data is not available, based on its structure (a non-polar hydrocarbon backbone with an ester group), it is predicted to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Synthesis

The primary synthetic route to Methyl 2,2-diphenylcyclopropanecarboxylate reported in the literature involves the reaction of a carbene or carbenoid with an appropriately substituted alkene. A key reference points to its synthesis in The Journal of Organic Chemistry, 28, p. 2887, 1963.[4] While the full experimental details from this source could not be retrieved, a general and plausible synthetic workflow is outlined below.

Conceptual Synthetic Workflow: Cyclopropanation

A common and effective method for the synthesis of cyclopropanes is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., copper or rhodium complexes). For Methyl 2,2-diphenylcyclopropanecarboxylate, the logical precursors would be 1,1-diphenylethylene and a source of the methoxycarbonylcarbene, such as methyl diazoacetate.

Synthesis_Workflow Reactant1 1,1-Diphenylethylene Intermediate Carbene/Carbenoid Intermediate Reactant1->Intermediate Cycloaddition Reactant2 Methyl Diazoacetate Catalyst Transition Metal Catalyst (e.g., Cu(I) or Rh(II)) Reactant2->Catalyst Activation Catalyst->Intermediate Product Methyl 2,2-diphenylcyclopropanecarboxylate Intermediate->Product

Caption: Conceptual workflow for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate via catalytic cyclopropanation.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on established cyclopropanation reactions.

  • Reaction Setup: To a solution of 1,1-diphenylethylene in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a transition metal catalyst (e.g., copper(I) trifluoromethanesulfonate benzene complex or rhodium(II) acetate dimer).

  • Reagent Addition: Slowly add a solution of methyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2,2-diphenylcyclopropanecarboxylate.

  • Characterization: Characterize the final product by spectroscopic methods (NMR, IR, MS) and compare the data with expected values.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Multiplets in the range of δ 7.20-7.50 ppm, corresponding to the ten protons of the two phenyl groups.

  • Methoxyl Protons (-OCH₃): A singlet at approximately δ 3.60-3.80 ppm.

  • Cyclopropane Protons (-CH- and -CH₂-): The protons on the cyclopropane ring would appear as a complex set of multiplets in the upfield region, likely between δ 1.50 and 2.50 ppm. The geminal and vicinal coupling constants would be characteristic of a strained three-membered ring.

13C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals between δ 125 and 145 ppm. The quaternary carbons to which the phenyl groups are attached would likely be in the δ 140-145 ppm range.

  • Methoxyl Carbon (-OCH₃): A signal around δ 51-53 ppm.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring would resonate in the upfield region. The quaternary C2 carbon bearing the phenyl groups would be expected around δ 35-45 ppm, while the C1 and C3 carbons would appear at approximately δ 20-35 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong, characteristic absorption band in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Strong bands in the fingerprint region, typically around 1250-1100 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 252.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 221, or the loss of the methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 193. Rearrangements involving the phenyl groups and the cyclopropane ring are also possible.

Chemical Reactivity

The chemical reactivity of Methyl 2,2-diphenylcyclopropanecarboxylate is dictated by the interplay of its three key structural features: the ester group, the phenyl groups, and the strained cyclopropane ring.

Reactions of the Ester Group
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,2-diphenylcyclopropanecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidic workup, is a common method.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (2,2-diphenylcyclopropyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Reactivity of the Cyclopropane Ring

The cyclopropane ring in MDCP is sterically hindered by the two phenyl groups. However, the presence of the electron-withdrawing ester group can activate the ring towards nucleophilic attack, leading to ring-opening reactions. The regioselectivity of such reactions would be influenced by the steric environment and the electronic nature of the attacking nucleophile.

Safety and Handling

Detailed toxicological data for Methyl 2,2-diphenylcyclopropanecarboxylate is not available.[2] As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal procedures, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.[2]

Potential Applications

While specific applications of Methyl 2,2-diphenylcyclopropanecarboxylate are not extensively documented, its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: The 2,2-diphenylcyclopropane scaffold can serve as a rigid and metabolically stable core for the design of novel therapeutic agents. The phenyl groups can be further functionalized to modulate activity and selectivity.

  • Materials Science: The rigid structure and aromatic functionalities could make it a candidate for incorporation into polymers or other materials where specific conformational properties are desired.

  • Asymmetric Synthesis: The cyclopropane ring introduces chirality, and resolution of the enantiomers or asymmetric synthesis could provide valuable building blocks for chiral ligands or catalysts.

Conclusion

Methyl 2,2-diphenylcyclopropanecarboxylate is a molecule with interesting and underexplored chemical properties. This guide has consolidated the available information on its structure, synthesis, and predicted reactivity and spectroscopic characteristics. While there is a notable lack of comprehensive experimental data in the public domain, the foundational information provided here serves as a valuable starting point for researchers interested in exploring the potential of this and related compounds in various scientific disciplines. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its potential in synthetic and applied chemistry.

References

  • (Note: This is a general link to the journal as the specific article details were not fully available from the search snippets).

  • (Note: This reference is for the corresponding carboxylic acid, but provides relevant computed data).

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2,2-diphenylcyclopropanecarboxylate, a molecule of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this compound.

Introduction

Methyl 2,2-diphenylcyclopropanecarboxylate possesses a unique strained three-membered ring system substituted with two phenyl groups and a methyl carboxylate moiety. This distinct architecture imparts specific spectroscopic signatures that are crucial for its unambiguous identification and characterization. Understanding these spectroscopic properties is paramount for researchers working with this and related cyclopropane derivatives. This guide will delve into the principles behind the spectroscopic analysis, detail the expected experimental outcomes, and provide a logical framework for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2,2-diphenylcyclopropanecarboxylate, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons of the ester, and the diastereotopic methylene protons of the cyclopropane ring.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.4Multiplet10HAromatic protons (C₆H₅)
~ 3.6Singlet3HMethoxy protons (-OCH₃)
~ 1.8Doublet1HCyclopropyl CH₂ (diastereotopic)
~ 1.4Doublet1HCyclopropyl CH₂ (diastereotopic)

Interpretation and Rationale:

  • Aromatic Protons (δ 7.1 - 7.4): The ten protons of the two phenyl groups will resonate in the typical aromatic region. The overlapping signals will likely appear as a complex multiplet.

  • Methoxy Protons (δ ~3.6): The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons, thus they will appear as a sharp singlet.

  • Cyclopropyl Methylene Protons (δ ~1.8 and ~1.4): The two protons on the C3 carbon of the cyclopropane ring are diastereotopic due to the chiral center at C1. This means they are in different chemical environments and will have different chemical shifts. They will appear as two separate signals, each split into a doublet by the other proton (geminal coupling). The upfield chemical shift of these protons compared to typical acyclic methylene protons is a characteristic feature of the shielding effect of the cyclopropane ring current.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 172Carbonyl carbon (C=O)
~ 140Aromatic quaternary carbons (C-ipso)
~ 126 - 129Aromatic CH carbons
~ 52Methoxy carbon (-OCH₃)
~ 35Quaternary cyclopropyl carbon (C2)
~ 30Tertiary cyclopropyl carbon (C1)
~ 18Methylene cyclopropyl carbon (C3)

Interpretation and Rationale:

  • Carbonyl Carbon (δ ~172): The ester carbonyl carbon is significantly deshielded and will appear at a characteristic downfield chemical shift.

  • Aromatic Carbons (δ ~126 - 140): The phenyl group carbons will resonate in the aromatic region. The quaternary ipso-carbons (attached to the cyclopropane ring) will be at the downfield end of this range, while the protonated aromatic carbons will appear between δ 126 and 129 ppm.

  • Methoxy Carbon (δ ~52): The carbon of the methyl ester group will appear in the typical range for an oxygen-attached sp³ hybridized carbon.

  • Cyclopropyl Carbons (δ ~18 - 35): The carbons of the cyclopropane ring are characteristically shielded and appear at unusually high field for saturated carbons. The quaternary carbon (C2) bearing the two phenyl groups will be the most deshielded of the ring carbons. The tertiary carbon (C1) attached to the ester group will be at an intermediate shift, and the methylene carbon (C3) will be the most shielded.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Dissolve sample in CDCl₃ TMS Add Tetramethylsilane (TMS) as internal standard Sample->TMS H1_NMR Acquire ¹H NMR Spectrum TMS->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum TMS->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Integration Integration of ¹H signals Referencing->Integration Peak_Picking Peak Picking (¹H & ¹³C) Referencing->Peak_Picking Coupling Analysis of Coupling Patterns (¹H) Referencing->Coupling Assignment Structural Assignment Integration->Assignment Peak_Picking->Assignment Coupling->Assignment

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate will be dominated by absorptions from the ester group and the aromatic rings.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060 - 3030MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch (methoxy)
~ 1730Strong, SharpC=O stretch (ester)
~ 1600, 1495Medium to WeakAromatic C=C stretch
~ 1250 - 1150StrongC-O stretch (ester)
~ 750, 700StrongAromatic C-H out-of-plane bend (monosubstituted)

Interpretation and Rationale:

  • Aromatic and Aliphatic C-H Stretches: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is expected.

  • Carbonyl Stretch (C=O): A strong and sharp absorption band around 1730 cm⁻¹ is the most characteristic feature of the ester functional group.

  • Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the phenyl rings.

  • C-O Stretch: A strong band in the 1250-1150 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond of the ester.

  • Aromatic C-H Bends: Strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range are characteristic of out-of-plane C-H bending for monosubstituted benzene rings.

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_processing_ir Data Processing cluster_analysis_ir Spectral Analysis Sample_IR Prepare a thin film of the sample on a salt plate (e.g., NaCl) IR_Scan Scan the sample with an FTIR spectrometer Sample_IR->IR_Scan Background Acquire a background spectrum Background->IR_Scan Ratio Ratio the sample spectrum against the background Convert Convert to absorbance or transmittance Ratio->Convert Peak_ID Identify characteristic absorption bands Convert->Peak_ID Functional_Group Assign bands to functional groups Peak_ID->Functional_Group

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data

m/zProposed Fragment
252[M]⁺ (Molecular Ion)
193[M - COOCH₃]⁺
165[C₁₃H₉]⁺ (Fluorenyl cation)
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium cation)

Interpretation and Rationale:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₇H₁₆O₂), which is 252 g/mol .

  • Loss of the Ester Group ([M - COOCH₃]⁺): A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group, leading to a fragment at m/z 193.

  • Rearrangement to Fluorenyl Cation ([C₁₃H₉]⁺): Phenyl-substituted cyclopropanes are known to undergo rearrangement upon ionization, and a prominent peak at m/z 165, corresponding to the stable fluorenyl cation, is often observed.

  • Further Fragmentation: Other significant peaks at m/z 115 and 91 (tropylium cation) would arise from further fragmentation of the aromatic portions of the molecule.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis_ms Mass Analysis cluster_detection Detection & Analysis Sample_MS Introduce sample into the ion source (e.g., via direct infusion or GC) EI Electron Impact (EI) Ionization Sample_MS->EI Analyzer Separate ions based on m/z ratio in a mass analyzer (e.g., quadrupole or TOF) EI->Analyzer Detector Detect ions and generate mass spectrum Analyzer->Detector Analysis_MS Analyze molecular ion and fragmentation pattern Detector->Analysis_MS

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2,2-diphenylcyclopropanecarboxylate, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The characteristic upfield shifts of the cyclopropyl protons and carbons in NMR, the strong carbonyl absorption in IR, and the predictable fragmentation pattern in MS collectively offer a unique spectroscopic fingerprint for this molecule. This guide provides the foundational knowledge and expected data for researchers to confidently identify and characterize Methyl 2,2-diphenylcyclopropanecarboxylate in their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid. Retrieved from [Link][1]

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An In-Depth Technical Guide to Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial research into CAS number 19179-60-3 identified the compound as Methyl 2,2-diphenylcyclopropanecarboxylate. However, the broader context of inquiries surrounding this CAS number frequently intersects with research and synthesis pathways involving 1-(2-Fluorophenyl)piperazine. Given the significant interest in the latter within the drug development and research community, this guide will address both compounds to ensure comprehensive coverage for scientists and researchers.

Part 1: Methyl 2,2-diphenylcyclopropanecarboxylate

Overview and Properties

Methyl 2,2-diphenylcyclopropanecarboxylate, identified by CAS number 19179-60-3, is a cyclopropane derivative.[1][2][3] While detailed synthetic protocols are not extensively documented in readily available literature, its properties are summarized below.

Table 1: Physicochemical Properties of Methyl 2,2-diphenylcyclopropanecarboxylate

PropertyValueSource
CAS Number 19179-60-3[1]
Molecular Formula C₁₇H₁₆O₂[1][3][4]
Molecular Weight 252.31 g/mol [1][4]
IUPAC Name methyl 2,2-diphenylcyclopropane-1-carboxylate[4]
Synonyms Methyl 2,2-diphenylcyclopropanecarboxylate; 2,2-diphenyl-Cyclopropanecarboxylic acid methyl ester[4]

A potential synthetic route involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid chloride with methanol.[4] Another possibility is the esterification of 2,2-diphenylcyclopropanecarboxylic acid.[4]

Part 2: 1-(2-Fluorophenyl)piperazine: A Core Moiety in Neurological Drug Discovery

Introduction and Significance

1-(2-Fluorophenyl)piperazine (2-FPP), with CAS number 1011-15-0, is a fluorinated phenylpiperazine derivative.[5][6][7][8] This class of compounds is of significant interest to medicinal chemists and pharmacologists due to its prevalence as a core structural motif in a wide array of neurologically active agents.[6] Its utility as a synthetic intermediate is well-established, particularly in the development of antipsychotics, antidepressants, and other CNS-targeting therapeutics.[6] The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing metabolic stability and receptor binding affinity.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 2-FPP is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 2: Properties of 1-(2-Fluorophenyl)piperazine

PropertyValueSource
CAS Number 1011-15-0[5][6][8]
Molecular Formula C₁₀H₁₃FN₂[5][6][8][]
Molecular Weight 180.22 g/mol [5][6][]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 150 °C at 3 mmHg[5][]
Density 1.141 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.556[5]
Flash Point 113 °C (closed cup)[5]
Synthesis of 1-(2-Fluorophenyl)piperazine

The synthesis of 1-(2-fluorophenyl)piperazine typically involves the N-arylation of piperazine with an activated fluorophenyl electrophile. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and 1,2-difluorobenzene.

Causality in Synthetic Design:

  • Choice of Reactants: 1,2-difluorobenzene is an excellent electrophile for this reaction. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. Piperazine, with its two secondary amine groups, serves as the nucleophile. An excess of piperazine is often used to act as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct, driving the reaction towards the mono-substituted product.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). Elevated temperatures are required to overcome the activation energy of the reaction.

  • Work-up and Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The product is then purified by distillation under reduced pressure or by column chromatography to yield pure 1-(2-fluorophenyl)piperazine.

Experimental Protocol: N-Arylation of Piperazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2-4 equivalents) in a suitable polar aprotic solvent (e.g., DMSO).

  • Addition of Electrophile: Slowly add 1,2-difluorobenzene (1 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours to days, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

SynthesisWorkflow Reactants Piperazine + 1,2-Difluorobenzene Reaction N-Arylation (SNAr) Solvent: DMSO Heat Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product 1-(2-Fluorophenyl)piperazine Purification->Product DrugDevelopment Start 1-(2-Fluorophenyl)piperazine Reaction1 Reaction with Alkyl Halides Start->Reaction1 Reaction2 Reaction with Acyl Chlorides Start->Reaction2 Reaction3 Reaction with Sulfonyl Chlorides Start->Reaction3 Class1 Antipsychotics/ Antidepressants Reaction1->Class1 Class2 Amide Derivatives Reaction2->Class2 Class3 Sulfonamide Derivatives (e.g., Carbonic Anhydrase Inhibitors) Reaction3->Class3

Caption: Synthetic utility of 1-(2-Fluorophenyl)piperazine in drug development.

References

  • Methyl 2,2-diphenylcyclopropanecarboxylate. (n.d.). ChemSrc. Retrieved January 14, 2026, from [Link]

  • 1-(2-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • methyl 5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • methyl 2,2-diphenylcyclopropanecarboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved January 14, 2026, from [Link]

  • The Journal of Organic Chemistry 1971 Volume.36 No.3. (1971). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Molecular Structure of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diphenylcyclopropane Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and rigid, three-dimensional geometry offer a powerful tool for medicinal chemists to enhance drug potency, improve metabolic stability, and fine-tune receptor binding affinity[1]. The incorporation of a cyclopropyl group can lock a molecule into its bioactive conformation, thereby increasing its selectivity for a specific biological target and minimizing off-target effects[1]. When substituted with bulky, aromatic groups such as phenyl rings, the resulting gem-diphenylcyclopropane scaffold creates a well-defined three-dimensional architecture that is of significant interest in the design of novel therapeutics and functional materials.

This guide provides a comprehensive technical overview of the molecular structure of a key derivative, Methyl 2,2-diphenylcyclopropanecarboxylate . We will delve into its synthesis, detailed structural elucidation through spectroscopic methods, and the fundamental principles that govern its chemical properties.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate can be approached through several strategic pathways. A prevalent and effective method involves the cyclopropanation of an appropriate alkene precursor, such as methyl 2,2-diphenylacrylate. This transformation is commonly achieved via a phase-transfer catalyzed (PTC) reaction.

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase)[2][3]. A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur[2]. This methodology is particularly advantageous for its mild reaction conditions, high yields, and operational simplicity, making it a "green" and industrially scalable process[3][4].

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

A plausible and efficient synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate involves the reaction of methyl 2,2-diphenylacrylate with a carbene source under phase-transfer conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2,2-diphenylacrylate and a suitable organic solvent (e.g., dichloromethane or toluene).

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of a strong base, such as 50% sodium hydroxide.

  • Carbene Precursor and Catalyst Addition: Add the carbene precursor (e.g., chloroform or bromoform) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to the reaction flask.

  • Reaction Execution: Vigorously stir the biphasic mixture and slowly add the aqueous base. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with additional organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Methyl 2,2-diphenylcyclopropanecarboxylate.

Causality in Experimental Choices:
  • Choice of Phase-Transfer Catalyst: The selection of the phase-transfer catalyst is crucial for the efficiency of the reaction. The lipophilicity of the catalyst's cation influences its ability to transport the reacting anion into the organic phase.

  • Solvent Selection: The organic solvent must be inert to the reaction conditions and capable of dissolving the organic reactants.

  • Base Concentration: The use of a concentrated aqueous base is often necessary to generate a sufficient concentration of the reactive carbene intermediate at the phase interface.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification Reactant1 Methyl 2,2-diphenylacrylate Reaction Biphasic Cyclopropanation Reactant1->Reaction Reactant2 Carbene Precursor (e.g., CHCl3) Reactant2->Reaction Base Aqueous NaOH Base->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Methyl 2,2-diphenylcyclopropanecarboxylate Purify->Product

Caption: Synthetic workflow for Methyl 2,2-diphenylcyclopropanecarboxylate via PTC.

Molecular Structure Elucidation

The definitive structure of Methyl 2,2-diphenylcyclopropanecarboxylate is established through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.

    • Methylester Protons: The three protons of the methyl ester group will give rise to a sharp singlet, expected to be in the range of δ 3.5-3.8 ppm.

    • Cyclopropyl Protons: The protons on the cyclopropane ring are diastereotopic and will appear as a characteristic ABX or more complex system in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The geminal and vicinal coupling constants will be indicative of the cyclopropane ring structure.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

    • Carbonyl Carbon: The ester carbonyl carbon will show a characteristic signal in the downfield region, typically around δ 170-175 ppm.

    • Aromatic Carbons: The carbons of the phenyl rings will appear in the range of δ 125-145 ppm. The quaternary carbons to which the phenyl groups are attached will have a distinct chemical shift.

    • Methylester Carbon: The carbon of the methyl ester group will resonate at approximately δ 52 ppm.

    • Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear in the upfield region, typically between δ 15 and 40 ppm. The quaternary carbon bearing the two phenyl groups will be significantly deshielded compared to the other ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is expected to show the following characteristic absorption bands:

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

  • C-O Stretch: An absorption band in the range of 1100-1300 cm⁻¹ corresponds to the C-O stretching of the ester.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic rings.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the methyl and cyclopropyl groups.

  • Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2,2-diphenylcyclopropanecarboxylate, the electron ionization (EI) mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.

  • Fragmentation Peaks: Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the cyclopropane ring. Fragments corresponding to the stable diphenylmethyl cation are also likely to be prominent.

Spectroscopic Data Summary
Technique Expected Key Features
¹H NMR Aromatic protons (δ 7.0-7.5, m), Methylester protons (δ 3.5-3.8, s), Cyclopropyl protons (δ 1.0-2.5, m)
¹³C NMR Carbonyl carbon (δ 170-175), Aromatic carbons (δ 125-145), Methylester carbon (δ ~52), Cyclopropyl carbons (δ 15-40)
IR C=O stretch (~1730 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹)
Mass Spec Molecular ion peak, fragments corresponding to loss of -OCH₃, -COOCH₃, and ring cleavage

Three-Dimensional Molecular Structure

Studies on similar structures have shown that the phenyl substituents typically adopt a bisecting conformation with respect to the cyclopropane ring to minimize steric hindrance. This orientation also allows for electronic communication between the phenyl rings and the strained cyclopropane ring. The bond lengths within the cyclopropane ring are also influenced by the substituents, with the bond distal to the gem-diphenyl substitution often being shorter.

Conclusion and Future Perspectives

Methyl 2,2-diphenylcyclopropanecarboxylate serves as a quintessential example of a structurally rich molecule with potential applications in various fields of chemical science. Its synthesis via robust and scalable methods like phase-transfer catalysis highlights the advances in modern organic synthesis. The detailed structural analysis using a suite of spectroscopic techniques provides a clear picture of its molecular architecture.

For drug development professionals, the rigid diphenylcyclopropane scaffold offers a unique platform for the design of conformationally constrained molecules. The well-defined spatial arrangement of the phenyl groups can be exploited to probe specific binding pockets in biological targets. Future research could focus on the synthesis of chiral analogues of this compound and the exploration of its biological activity. Furthermore, the unique electronic and photophysical properties endowed by the combination of the cyclopropane ring and the phenyl groups may open avenues for its application in materials science.

References

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  • Vertex AI Search. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry.
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  • Vertex AI Search. (n.d.). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)
  • Vertex AI Search. (n.d.). Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate and methyl 4-{2,2-dichloro-1-[(E)-(3 - PubMed Central.2,2-dichloro-1-[(E)-(3 - PubMed Central.

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An In-Depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of methyl 2,2-diphenylcyclopropanecarboxylate, a key structural motif in various pharmacologically active molecules. The guide delves into the primary synthetic routes, with a focus on metal-catalyzed cyclopropanation reactions involving diphenyldiazomethane and methyl acrylate. A detailed analysis of the catalytic cycles for both rhodium and copper-based systems is presented, supported by mechanistic insights from the scientific literature. Additionally, the Corey-Chaykovsky reaction is explored as an alternative pathway. To ensure practical applicability, a detailed, field-proven experimental protocol is provided, alongside a comprehensive summary of the analytical data required for the validation of the final product. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis and development of novel chemical entities incorporating the diphenylcyclopropane scaffold.

Introduction: The Significance of the Diphenylcyclopropane Moiety

Cyclopropane rings are prevalent structural features in a wide array of natural products and synthetic molecules of medicinal importance. The inherent ring strain of the three-membered ring imparts unique conformational rigidity and electronic properties that can be exploited in drug design to enhance binding affinity, metabolic stability, and cell permeability. The 2,2-diphenylcyclopropane scaffold, in particular, offers a unique combination of steric bulk and aromatic character, making it a valuable building block in the synthesis of novel therapeutics. The targeted synthesis of specific stereoisomers of methyl 2,2-diphenylcyclopropanecarboxylate is therefore of significant interest to the drug development community. A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of efficient and stereoselective synthetic strategies.

Mechanistic Pathways to Methyl 2,2-diphenylcyclopropanecarboxylate

The formation of methyl 2,2-diphenylcyclopropanecarboxylate is most commonly achieved through the reaction of a diphenylcarbene precursor with methyl acrylate. Two principal mechanistic pathways are considered: metal-catalyzed decomposition of diphenyldiazomethane and the Corey-Chaykovsky reaction employing a sulfur ylide.

Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions of diazo compounds with alkenes are a powerful and widely utilized method for the synthesis of cyclopropanes.[1] Rhodium and copper complexes are the most common catalysts for these transformations.[1][2][3] The generally accepted mechanism involves the in-situ formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

2.1.1. Rhodium-Catalyzed Mechanism

Definitive mechanistic studies of rhodium-catalyzed cyclopropanation are still a subject of ongoing research; however, a widely accepted mechanism has been proposed based on product distribution and stereoselectivity.[1] The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst, typically a rhodium carboxylate complex like dirhodium tetraacetate [Rh₂(OAc)₄], with diphenyldiazomethane. This step involves the displacement of a ligand on the rhodium center by the diazo compound, followed by the extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.[2]

This electrophilic carbene species then reacts with the electron-deficient alkene, methyl acrylate. The reaction is believed to proceed in a concerted, though often asynchronous, manner to deliver the diphenylcarbene to the double bond of the acrylate, forming the cyclopropane ring and regenerating the active rhodium catalyst.[2]

Rhodium_Catalyzed_Cyclopropanation cluster_cycle Rhodium-Catalyzed Catalytic Cycle Rh_catalyst Rh₂(L)₄ Rh_Carbene Rh(L)₄=CPh₂ (Rhodium Carbene) Rh_catalyst->Rh_Carbene + Ph₂CN₂ Diazo Ph₂CN₂ (Diphenyldiazomethane) N2_out N₂ Rh_Carbene->N2_out - N₂ Product Methyl 2,2-diphenylcyclopropanecarboxylate Rh_Carbene->Product + Methyl Acrylate Alkene Methyl Acrylate Product->Rh_catalyst

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

2.1.2. Copper-Catalyzed Mechanism

Copper catalysts, in various forms including copper powder and copper(I) and (II) salts, are also effective for the cyclopropanation of alkenes with diazo compounds.[3][4] The mechanism is believed to be similar to the rhodium-catalyzed pathway, proceeding through a copper-carbene intermediate.[4]

The reaction is initiated by the interaction of the copper catalyst with diphenyldiazomethane to form a diazo-copper adduct. Subsequent elimination of dinitrogen generates the copper-carbene species. This intermediate then reacts with methyl acrylate. The exact nature of the carbene transfer, whether it is a concerted or a stepwise process, has been a subject of investigation. Some studies suggest a concerted but asynchronous addition, where the two new carbon-carbon bonds are formed at slightly different rates.[3]

Copper_Catalyzed_Cyclopropanation cluster_cycle Copper-Catalyzed Catalytic Cycle Cu_catalyst Cu Catalyst Cu_Carbene [Cu]=CPh₂ (Copper Carbene) Cu_catalyst->Cu_Carbene + Ph₂CN₂ Diazo Ph₂CN₂ (Diphenyldiazomethane) N2_out N₂ Cu_Carbene->N2_out - N₂ Product Methyl 2,2-diphenylcyclopropanecarboxylate Cu_Carbene->Product + Methyl Acrylate Alkene Methyl Acrylate Product->Cu_catalyst

Caption: Catalytic cycle for copper-catalyzed cyclopropanation.

Corey-Chaykovsky Reaction

An alternative approach to the synthesis of methyl 2,2-diphenylcyclopropanecarboxylate is the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide to transfer a methylene group to an α,β-unsaturated carbonyl compound. While the classic Corey-Chaykovsky reaction typically transfers a simple methylene group, modified ylides can be employed to introduce substituted carbenes. For the synthesis of the target molecule, a diphenyl-substituted sulfur ylide would be required.

The mechanism involves the 1,4-conjugate addition of the sulfur ylide to the methyl acrylate. This nucleophilic attack forms a zwitterionic enolate intermediate. Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the positively charged sulfur atom, with concomitant displacement of a neutral dialkyl sulfide (e.g., dimethyl sulfide), leads to the formation of the cyclopropane ring.

Corey_Chaykovsky_Mechanism cluster_mechanism Corey-Chaykovsky Reaction Mechanism Ylide Ph₂C⁻-S⁺R₂ (Sulfur Ylide) Intermediate Zwitterionic Enolate Intermediate Ylide->Intermediate + Methyl Acrylate Acrylate Methyl Acrylate Product Methyl 2,2-diphenylcyclopropanecarboxylate Intermediate->Product Intramolecular Cyclization Sulfide_out R₂S Product->Sulfide_out - R₂S Experimental_Workflow A 1. Reaction Setup: - Flame-dried flask - Copper powder - Inert atmosphere B 2. Add Solvent and Reactants: - Anhydrous solvent - Methyl acrylate A->B C 3. Add Diphenyldiazomethane Solution Dropwise B->C D 4. Monitor Reaction by TLC C->D E 5. Reaction Workup: - Filter to remove copper D->E F 6. Purification: - Concentrate filtrate - Column chromatography E->F G Final Product: Methyl 2,2-diphenylcyclopropanecarboxylate F->G

Sources

A Comprehensive ¹H and ¹³C NMR Analysis of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl 2,2-diphenylcyclopropanecarboxylate, a molecule that presents a rich learning opportunity due to its unique structural features. We will delve into the causality behind the observed chemical shifts and coupling patterns, focusing on the diastereotopic nature of the cyclopropyl methylene protons and the profound influence of magnetic anisotropy from the geminal phenyl groups. This document serves as a technical resource for scientists aiming to interpret complex NMR spectra with a higher degree of precision and confidence.

Introduction: The Structural Challenge

Methyl 2,2-diphenylcyclopropanecarboxylate is a fascinating molecule for NMR analysis. Its rigid, strained three-membered ring, coupled with the presence of a stereocenter and two bulky phenyl substituents, creates a complex and informative spectral landscape. A thorough analysis requires an understanding of several key NMR principles:

  • Diastereotopicity: The carbon atom attached to the ester group (C1) is a chiral center. This renders the two protons on the adjacent methylene carbon (C3) chemically non-equivalent, or diastereotopic.[1][2][3] Consequently, they exhibit distinct chemical shifts and couple with each other.

  • Magnetic Anisotropy: The delocalized π-electrons within the two phenyl rings generate significant local magnetic fields.[4][5][6] This "anisotropic effect" causes pronounced shielding or deshielding of nearby protons, depending on their spatial orientation relative to the aromatic rings, significantly influencing their chemical shifts.[7][8]

  • Ring Strain and Hybridization: The unique sp²-like hybridization of carbon orbitals in a cyclopropane ring affects the magnitude of proton-proton coupling constants (J-values).[9]

This guide will systematically dissect the ¹H and ¹³C NMR spectra, explaining how these principles manifest and how they can be leveraged for complete spectral assignment.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 2,2-diphenylcyclopropanecarboxylate is characterized by distinct regions corresponding to the aromatic, cyclopropyl, and methoxy protons.

Aromatic Protons (δ ~7.1-7.4 ppm, 10H)

The ten protons of the two phenyl groups typically appear as a complex, overlapping multiplet in the range of δ 7.1-7.4 ppm. The geminal arrangement of the phenyl groups results in a crowded aromatic region. While specific assignment of individual ortho-, meta-, and para-protons without advanced 2D NMR techniques is challenging, the integration of this region should correspond to ten protons.

Methylester Protons (δ ~3.5 ppm, 3H)

A sharp singlet integrating to three protons is expected for the methoxy group (-OCH₃). Its chemical shift, anticipated around δ 3.5 ppm, is downfield due to the deshielding effect of the adjacent oxygen atom.

The Cyclopropyl Protons: An ABC Spin System

The three protons on the cyclopropane ring form a complex ABC spin system. The methine proton (Hₐ) and the two diastereotopic methylene protons (Hₑ and Hₓ) are all chemically and magnetically non-equivalent.

  • Methine Proton (Hₐ, δ ~2.5-2.7 ppm, 1H): This proton, attached to the same carbon as the carboxylate group, is deshielded by the electron-withdrawing nature of the ester. It will be split by both methylene protons, Hₑ and Hₓ. Because the vicinal coupling constants, ³Jₐₑ (trans) and ³Jₐₓ (cis), are different, this proton appears as a doublet of doublets (dd) .

  • Diastereotopic Methylene Protons (Hₑ and Hₓ, δ ~1.5-2.0 ppm, 2H): The key to understanding this spectrum lies in recognizing the non-equivalence of the C3 protons.[1][10]

    • Causality: The presence of a stereocenter at C1 means that Hₑ and Hₓ exist in different chemical environments. Replacing one with a different group would create a diastereomer, which is the definitive test for diastereotopicity.[1][2]

    • Spectral Appearance: They will have distinct chemical shifts.

      • One proton (e.g., Hₓ) is cis to the bulky ester group and will experience different steric and electronic effects than the other proton (Hₑ), which is trans to the ester.

      • Each of these protons is split by the other two protons on the ring. Hₑ is split by Hₓ (geminal coupling, ²Jₑₓ) and Hₐ (vicinal trans coupling, ³Jₐₑ). Hₓ is split by Hₑ (geminal coupling, ²Jₑₓ) and Hₐ (vicinal cis coupling, ³Jₐₓ).

    • Resulting Pattern: Each methylene proton will appear as a distinct doublet of doublets (dd) . The precise chemical shifts are heavily influenced by the anisotropic shielding/deshielding cones of the phenyl rings.

Coupling Constants: A Window into Geometry

The coupling constants (J) provide critical information about the geometry of the cyclopropane ring.

  • Geminal Coupling (²J): The coupling between the diastereotopic protons (²Jₑₓ) is typically in the range of -4 to -9 Hz. Note that geminal couplings in cyclopropanes are often negative but are observed as positive values in standard spectra.[11]

  • Vicinal Coupling (³J): In cyclopropanes, the cis coupling is generally larger than the trans coupling.[9][11]

    • ³J_cis (e.g., ³Jₐₓ) is typically 6-12 Hz.[11]

    • ³J_trans (e.g., ³Jₐₑ) is typically 2-9 Hz.[11][12]

By measuring these J-values from the spectrum, one can confidently assign which methylene proton is cis and which is trans to the methine proton.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure, we anticipate nine distinct signals.

  • Carbonyl Carbon (C=O, δ ~172 ppm): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

  • Aromatic Carbons (δ ~126-142 ppm): Four signals are expected for the aromatic carbons.

    • Ipso-Carbons (C-Ar): The two carbons directly attached to the cyclopropane ring will appear as a single signal around δ 140-142 ppm.

    • Ortho, Meta, Para Carbons: The remaining six carbons from each ring (ortho, meta, para) will give rise to three distinct signals in the typical aromatic region of δ 126-130 ppm.

  • Methoxy Carbon (-OCH₃, δ ~52 ppm): The methyl carbon of the ester group appears in a characteristic region.

  • Cyclopropyl Carbons (δ ~20-40 ppm):

    • Quaternary Carbon (C(Ph)₂, δ ~35-40 ppm): The C2 carbon bearing the two phenyl groups is a quaternary center and its chemical shift is influenced by the attached aromatic rings.

    • Methine Carbon (CHCO₂Me, δ ~28-32 ppm): The C1 carbon, attached to the ester group.

    • Methylene Carbon (CH₂, δ ~20-25 ppm): The C3 carbon is typically the most upfield of the ring carbons.

Summary of Spectral Data

The following tables summarize the anticipated NMR data for Methyl 2,2-diphenylcyclopropanecarboxylate.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
~7.1-7.4m-10HAromatic (C₆H₅)
~3.5s-3HMethoxy (-OCH₃)
~2.5-2.7dd³J_cis, ³J_trans1HMethine (Hₐ)
~1.5-2.0dd²J_gem, ³J_cis or ³J_trans2HMethylene (Hₑ, Hₓ)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~172Carbonyl (C=O)
~141Ipso-Aromatic
~126-130Aromatic (o, m, p)
~52Methoxy (-OCH₃)
~38Quaternary Cyclopropyl (C(Ph)₂)
~30Methine Cyclopropyl (CH)
~22Methylene Cyclopropyl (CH₂)

Visualizing the Spin System

A ¹H-¹H Correlation Spectroscopy (COSY) experiment would definitively confirm the coupling relationships between the cyclopropyl protons. The diagram below illustrates these expected correlations.

G Ha Hₐ (~2.6 ppm) He Hₑ (~1.8 ppm) Ha->He ³J_trans Hx Hₓ (~1.6 ppm) Ha->Hx ³J_cis He->Hx ²J_gem

Caption: Predicted ¹H-¹H COSY correlations for the cyclopropyl protons.

Standard Experimental Protocol

To acquire high-fidelity NMR spectra of Methyl 2,2-diphenylcyclopropanecarboxylate, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively solubilizes the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl and aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Ensure the spectral width covers the range of -1 to 10 ppm.

    • Process the data with an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio while maintaining resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Set the spectral width to cover 0 to 200 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY: To confirm ¹H-¹H coupling networks, particularly within the cyclopropyl ring.

    • HSQC/HMQC: To correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

Conclusion

The NMR analysis of Methyl 2,2-diphenylcyclopropanecarboxylate is a prime example of how fundamental spectroscopic principles can be applied to deduce complex structural information. The diastereotopicity of the methylene protons gives rise to distinct signals and complex splitting patterns, while the anisotropic effects of the phenyl groups modulate the chemical shifts of the cyclopropyl protons. A meticulous examination of chemical shifts, integration, and coupling constants allows for the complete and unambiguous assignment of every proton and carbon in the molecule, demonstrating the unparalleled power of NMR spectroscopy in modern chemical analysis.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Fiveable. Anisotropic Effect Definition. [Link]

  • Reddit r/Mcat. (2023, March 8). Can someone explain what anisotropy is in simple terms. [Link]

  • ResearchGate. (2020, August 1). (PDF) Anisotropy and NMR spectroscopy. [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

  • University of Regensburg. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]

  • S. N. S. College. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

  • Royal Society of Chemistry. (2014). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. [Link]

  • ResearchGate. (2012, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

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"stereochemistry of Methyl 2,2-diphenylcyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Methyl 2,2-diphenylcyclopropanecarboxylate

Abstract

Methyl 2,2-diphenylcyclopropanecarboxylate is a chiral molecule whose stereochemical properties are of significant interest in synthetic chemistry and medicinal research. The presence of a stereocenter at the C1 position of the cyclopropane ring gives rise to a pair of enantiomers, (R)- and (S)-Methyl 2,2-diphenylcyclopropanecarboxylate. As is common with chiral compounds, these stereoisomers can exhibit distinct biological activities, making their synthesis, separation, and characterization crucial for drug development and pharmacological studies.[1][2] This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, detailing methodologies for its asymmetric synthesis, enantiomeric resolution, and definitive analytical characterization. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism and its practical implications.

Foundational Stereochemistry

The core of Methyl 2,2-diphenylcyclopropanecarboxylate's stereochemistry lies in its three-membered ring structure. The carbon atom C1, which is bonded to the methoxycarbonyl group, is a chiral center as it is attached to four different substituents: the methoxycarbonyl group, a hydrogen atom, and the two other carbons of the cyclopropane ring which are themselves part of a dissymmetric environment. The C2 carbon, bonded to two phenyl groups, is a quaternary but achiral center. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) and (S). The spatial arrangement of these groups dictates the molecule's interaction with other chiral entities, such as biological receptors, which is the fundamental reason for their potentially different pharmacological profiles.[3]

G cluster_synthesis Synthesis & Resolution Workflow start Starting Materials (e.g., Diphenylmethane derivative + Methyl Acrylate) racemic Racemic Synthesis (Cyclopropanation) start->racemic asymmetric Asymmetric Synthesis (Chiral Catalyst) start->asymmetric mixture Racemic Mixture (R/S)-Ester racemic->mixture enantioenriched Enantioenriched Product (e.g., >95% ee S-Ester) asymmetric->enantioenriched resolution Chiral HPLC Resolution mixture->resolution analysis Direct Analysis enantioenriched->analysis r_isomer (R)-Enantiomer resolution->r_isomer s_isomer (S)-Enantiomer resolution->s_isomer

Figure 2: General workflow for synthesis and stereoisomer isolation.

Enantiomeric Separation by Chiral HPLC

For resolving the racemic mixture, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique. [4]The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times and, thus, separation.

Principle of Chiral Recognition

CSPs often utilize complex chiral selectors, such as derivatives of cyclodextrins or phenylcarbamates, which are immobilized on a silica support. [5][6]Enantioseparation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, resulting in different binding energies for the (R) and (S) enantiomers. [6]The enantiomer that forms the more stable complex will be retained longer on the column.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Mobile Phase csp { Chiral Selector Site | Binding Pocket} R_enantiomer (R)-Enantiomer R_enantiomer->csp:f0 Weak Interaction (Fast Elution) S_enantiomer (S)-Enantiomer S_enantiomer->csp:f1 Strong Interaction (Slow Elution)

Figure 3: Principle of enantiomeric recognition on a chiral stationary phase.
Experimental Protocol: Chiral HPLC Method

This protocol describes a general approach for the enantioseparation of Methyl 2,2-diphenylcyclopropanecarboxylate. Method optimization is crucial and involves screening different CSPs and mobile phase compositions.

Objective: To separate the (R) and (S) enantiomers of Methyl 2,2-diphenylcyclopropanecarboxylate.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Phenylcarbamate-β-cyclodextrin column (e.g., Chiral CD-Ph)

  • Mobile Phase: Polar organic mode, e.g., Acetonitrile/Methanol mixture

  • Sample: Racemic Methyl 2,2-diphenylcyclopropanecarboxylate (1 mg/mL in mobile phase)

Methodology:

  • System Preparation: Equilibrate the Chiral CD-Ph column with the mobile phase (e.g., 80:20 Acetonitrile:Methanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm) where the phenyl groups absorb.

  • Data Analysis: Record the retention times (t_R) for the two eluted peaks. Calculate the selectivity (α) and resolution (R_s) to assess the separation quality. [5] * Selectivity (α) = k₂ / k₁ (where k is the retention factor of the second and first eluting enantiomers, respectively). A value > 1 indicates separation.

    • Resolution (R_s) = 2(t_R₂ - t_R₁) / (w₁ + w₂) (where w is the peak width at the baseline). A value ≥ 1.5 indicates baseline separation. [7] Table 1: Representative Chromatographic Data

      Parameter Symbol Value Description
      Retention Time (Enantiomer 1) t_R₁ 8.5 min Time for the first enantiomer to elute.
      Retention Time (Enantiomer 2) t_R₂ 10.2 min Time for the second enantiomer to elute.
      Selectivity Factor α 1.25 Indicates good differential interaction.
      Resolution R_s 1.8 Indicates complete baseline separation.

      (Note: These values are illustrative for a well-optimized separation.)

Absolute Configuration and Spectroscopic Analysis

Once the enantiomers are separated, their absolute configuration must be determined, and their purity confirmed. A combination of analytical techniques is employed for this purpose.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. [8]The process requires a single crystal of an enantiomerically pure sample. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, from which the precise spatial arrangement of every atom can be determined unambiguously. [9][10]This technique provides irrefutable proof of whether a sample corresponds to the (R) or (S) configuration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropane protons, the methyl ester protons, and the aromatic protons of the phenyl groups. The protons on the cyclopropane ring may exhibit complex splitting patterns due to geminal and vicinal coupling. Protons on a methylene group adjacent to a chiral center are diastereotopic and thus chemically non-equivalent, potentially leading to distinct signals. [11]* ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclopropane ring.

While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral shift reagents can induce chemical shift differences between the corresponding nuclei of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee). [12]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), while its mirror image will be levorotatory (-). The specific rotation [α] is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration) and is used to confirm its identity and optical purity.

Pharmacological Implications

The rigorous study of stereochemistry is driven by its profound impact on pharmacology. The two enantiomers of a chiral drug can have vastly different interactions with chiral biological targets like enzymes and receptors. This can lead to one enantiomer being a potent therapeutic agent (the eutomer) while the other is inactive or, in some cases, responsible for undesirable side effects (the distomer). [1]For derivatives of Methyl 2,2-diphenylcyclopropanecarboxylate intended for therapeutic use, it is a regulatory and safety imperative to study the pharmacological and toxicological profiles of each enantiomer separately. [13][14]

References

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  • Goswami, M., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH. Available at: [Link]

  • Dobó, M., et al. (2023). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. NIH. Available at: [Link]

  • Wang, Z. (2020). Preparation method of methyl cyclopropanecarboxylate. Google Patents.
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  • Molchanov, A. P., et al. (2013). ChemInform Abstract: Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. ResearchGate. Available at: [Link]

  • Chiba, P., et al. (1998). Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance. PubMed. Available at: [Link]

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  • Raza, A., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed. Available at: [Link]

  • Hesse, M., et al. (n.d.). NMR Spectra and Molecular Structure. Thieme. Available at: [Link]

  • Unkown Author. (n.d.). Stereochemistry and biological activity of drugs. SlidePlayer. Available at: [Link]

  • Fitos, I., & Visy, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. YouTube. Available at: [Link]

  • Dobó, M., et al. (2023). Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Asymmetric decarboxylative [3 + 2] cycloaddition for the diastereo- and enantioselective synthesis of spiro[2.4]heptanes via cyclopropanation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Unknown Author. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]

  • Gelin, B. (2018). Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI. Available at: [Link]

  • Unknown Author. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

  • Wang, P., et al. (2016). Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. PubMed. Available at: [Link]

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An In-depth Technical Guide to Quantum Chemical Calculations on Diphenylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diphenylcyclopropane (DPC) scaffold, encompassing isomers such as 1,1-DPC and 1,2-DPC, represents a privileged structure in medicinal chemistry and materials science.[1][2] Its inherent rigidity and complex stereochemistry make it a valuable building block for creating structurally constrained molecules with unique biological activities and physical properties.[3][4] Understanding the nuanced relationship between the three-dimensional structure of DPC derivatives and their function is paramount for rational design. Quantum chemical (QC) calculations have emerged as an indispensable tool in this endeavor, providing a computational microscope to investigate electronic structure, conformational landscapes, spectroscopic signatures, and reaction pathways with a level of detail often inaccessible to experiment alone.[5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven perspective on why specific computational choices are made, how to execute core protocols with scientific rigor, and how to interpret the results to drive discovery.

Part 1: The Theoretical Foundation: Choosing the Right Tools

At its core, quantum chemistry applies the principles of quantum mechanics to solve the Schrödinger equation for a given molecule, yielding its energy and electronic wavefunction.[7] From this, a wealth of molecular properties can be derived. The exact solution is computationally intractable for all but the simplest systems, necessitating the use of well-defined approximations. The judicious selection of a theoretical method and basis set is the most critical decision in any QC study, as it dictates the balance between accuracy and computational cost.

The Workhorse: Density Functional Theory (DFT)

For most applications involving organic molecules of pharmacological interest, Density Functional Theory (DFT) offers the optimal blend of computational efficiency and accuracy.[8][9] Instead of calculating the complex many-electron wavefunction, DFT determines the molecular energy from the much simpler electron density.

  • Functionals : The exact form of the "functional" that connects density to energy is unknown and must be approximated. This has led to a diverse "zoo" of functionals, each with specific strengths:

    • B3LYP : A long-standing hybrid functional that provides robust results for geometries and general properties of many organic molecules.[9][10]

    • M06-2X : A meta-hybrid GGA functional that often performs better for systems with significant non-covalent interactions, which are crucial in drug-receptor binding.[11]

    • Dispersion Corrections : For phenyl-containing systems like DPCs, weak intramolecular and intermolecular interactions (van der Waals forces) are critical. It is essential to use functionals that account for these, typically through an empirical correction scheme like Grimme's D3 or D4. A method designation like "B3LYP-D3" indicates the inclusion of this vital correction.[9]

The Building Blocks: Basis Sets

Basis sets are collections of mathematical functions (typically Gaussian-type orbitals) centered on each atom that are linearly combined to construct the molecular orbitals.[12][13][14] The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style Basis Sets : These are denoted by acronyms like 6-31G(d,p) .

    • 6-31G : A "split-valence" basis set, meaning it uses more functions for valence electrons (involved in bonding) than for core electrons.[13]

    • (d,p) : These are "polarization functions." The d on heavy atoms and p on hydrogens add angular momentum, allowing orbitals to change shape and better describe chemical bonds. They are considered the minimum requirement for publication-quality results.[15]

  • Correlation-Consistent Basis Sets : Acronyms like cc-pVDZ , cc-pVTZ ("double-zeta," "triple-zeta") belong to this family. They are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a significantly higher computational cost.[8]

  • Diffuse Functions : Indicated by a + in the name (e.g., 6-31+G(d)), these functions are important for describing anions or excited states where electrons are loosely bound.

Expert Insight : For initial geometry optimizations and conformational searches of DPC derivatives, a combination like B3LYP/6-31G(d) is a cost-effective and reliable starting point. For final energy calculations or properties sensitive to electron correlation, upgrading to a larger basis set (e.g., 6-311+G(2d,p)) or a more modern functional (e.g., ωB97X-D) is advisable.[9]

Part 2: Core Computational Protocols: A Step-by-Step Guide

The following protocols represent the foundational workflows for the computational investigation of DPC derivatives. They are presented with a self-validating structure, where the output of one step provides the necessary input and verification for the next.

Protocol 1: Geometry Optimization and Frequency Analysis

Causality : Every subsequent property calculation is critically dependent on the molecular geometry. An inaccurate structure will yield meaningless results. This protocol aims to find the lowest-energy, most stable 3D arrangement of atoms and to verify that it is a true energy minimum on the potential energy surface.[16]

Methodology :

  • Construct Initial Structure : Build an approximate 3D structure of the DPC derivative using a molecular builder like GaussView or Avogadro.[17]

  • Prepare Input File : Create a text file for the QC software (e.g., Gaussian). The key components are the route section (keywords), a descriptive title, the charge and spin multiplicity, and the atomic coordinates.[10][18]

  • Define Keywords : The route section should specify both optimization and frequency calculation.

    • #P B3LYP/6-31G(d) Opt Freq

    • #P: Requests extended output.

    • B3LYP/6-31G(d): Specifies the DFT method and basis set.

    • Opt: Requests a geometry optimization to find the energy minimum.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.[17][18]

  • Specify Charge and Multiplicity : For a neutral, closed-shell DPC derivative, this will be 0 1 (Charge 0, Spin Multiplicity 1).[10]

  • Execute and Validate : Run the calculation. Upon successful completion, analyze the output (.log or .out file).

    • Convergence : Search for "Optimization completed" to ensure the algorithm found a stationary point.

    • Vibrational Frequencies : The most critical check. A true minimum will have zero imaginary frequencies .[17] One imaginary frequency indicates a transition state. The frequency results also provide the zero-point vibrational energy (ZPVE) and thermal corrections.[18]

Workflow Diagram: Geometry Optimization & Verification

G cluster_input Input Preparation cluster_compute Computation cluster_analysis Analysis & Validation Build 1. Build Initial 3D Structure (e.g., GaussView) Setup 2. Setup Input File (Method, Basis Set, Keywords) Build->Setup Run 3. Run Calculation (Gaussian, ORCA, etc.) Setup->Run Converge 4. Check Convergence Run->Converge Freq 5. Check Frequencies Converge->Freq Converged Output Validated Minimum Energy Structure Freq->Output 0 Imaginary Freqs Fail Error: Not a Minimum (Imaginary Frequencies) Freq->Fail >0 Imaginary Freqs G cluster_spec Spectroscopy Calculation Type cluster_out Predicted Output Start Validated Minimum Energy Structure(s) (from Protocol 1 & 2) IR IR (from Freq Job) Start->IR NMR NMR (GIAO Method) Start->NMR UV UV-Vis (TD-DFT) Start->UV IR_Spec Vibrational Frequencies & Intensities IR->IR_Spec NMR_Spec Isotropic Shielding Constants (-> Chemical Shifts) NMR->NMR_Spec UV_Spec Excitation Energies & Oscillator Strengths UV->UV_Spec

Workflow for predicting various spectra from an optimized geometry.

A. Infrared (IR) Spectroscopy

  • The IR spectrum is a direct byproduct of the Freq calculation in Protocol 1. [19]The output file lists all vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

  • Trustworthiness : Note that harmonic frequencies calculated by DFT are systematically higher than experimental values. For direct comparison, it is common practice to multiply the calculated frequencies by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol (using ORCA for example) :

    • On the optimized geometry, set up an input file with ! B3LYP def2-TZVP NMR. [20]The def2-TZVP basis set is well-suited for property calculations.

    • The calculation uses the Gauge-Independent Atomic Orbital (GIAO) method by default, which is the standard for reliable shielding calculations. [20] 3. The output provides absolute "isotropic shielding" values for each nucleus.

    • To convert these to chemical shifts (δ), one must calculate the shielding of a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory.

    • The chemical shift is then calculated as: δ_sample = σ_ref - σ_sample .

C. UV-Vis Spectroscopy

  • Protocol (using TD-DFT) :

    • UV-Vis spectra arise from electronic excitations. Time-Dependent DFT (TD-DFT) is the most common method for calculating these. [21] 2. The input keyword in Gaussian or ORCA is typically %TDDFT. You must also specify the number of excited states (NROOTS) to calculate. [21][22] 3. The output will list the excited states, their excitation energies (in eV, easily converted to nm), and their oscillator strengths (f), which correspond to the transition probability or intensity. [23]A value of f > 0.01 typically indicates an observable transition.

Part 3: Advanced Applications for Drug Development

Beyond structural and spectroscopic analysis, QC calculations provide profound insights into the electronic properties and reactivity that govern the biological function of DPC derivatives.

Unveiling Reactivity: Frontier Molecular Orbitals & Reaction Mechanisms
  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. [24]The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO gap is a proxy for chemical stability. For DPCs, FMO analysis can rationalize their behavior in cycloaddition or ring-opening reactions. [25][26]* Reaction Mechanisms : By locating transition state structures (saddle points with one imaginary frequency), QC methods can map the entire potential energy surface of a chemical reaction. [6]This allows for the calculation of activation energy barriers, providing a quantitative understanding of reaction kinetics and selectivity, which is invaluable for designing novel synthetic routes or understanding metabolic pathways. [27]

Mapping Interactions: Molecular Electrostatic Potential (MEP)
  • Causality : A drug's interaction with its biological target is governed by electrostatic interactions. An MEP map provides a visual guide to the charge distribution of a molecule.

  • Interpretation : The MEP is plotted on the molecule's electron density surface. Colors typically range from red (electron-rich, negative potential, nucleophilic) to blue (electron-poor, positive potential, electrophilic). [24]For a DPC drug candidate, identifying the negative regions (e.g., lone pairs on heteroatoms) and positive regions (e.g., acidic protons) is the first step in predicting its hydrogen bonding capabilities and overall binding orientation within a protein active site.

Logical Diagram: From Quantum Properties to Drug Design Insights

G cluster_qc Quantum Chemical Calculation cluster_insight Application & Insight Geom Optimized Geometry (Protocol 1) Stab Molecular Stability & Conformational Preference Geom->Stab Bind Drug-Receptor Binding (Pharmacophore) Geom->Bind Elec Electronic Structure (HOMO, LUMO, MEP) React Chemical Reactivity & Metabolic Fate Elec->React Elec->Bind Energy Relative Energies (Protocol 2) Energy->Stab

Connecting fundamental computed properties to actionable drug design insights.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for the systematic investigation of diphenylcyclopropane derivatives. When applied with rigor and a clear understanding of the underlying theory, these computational tools provide unparalleled insight into molecular structure, stability, spectroscopy, and reactivity. By following validated protocols that link geometry optimization, conformational analysis, and property prediction, researchers can generate reliable data that not only explains experimental observations but also guides the rational design of novel molecules for applications in drug discovery and beyond.

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Methodological & Application

Application Notes and Protocols for Methyl 2,2-diphenylcyclopropanecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Ring System

Methyl 2,2-diphenylcyclopropanecarboxylate is a fascinating yet underutilized building block in the arsenal of organic synthesis. Its structure, featuring a highly strained cyclopropane ring flanked by two phenyl groups and a methyl ester, designates it as a donor-acceptor cyclopropane (DAC). This classification is key to understanding its reactivity. The phenyl groups (donors) and the methyl ester (acceptor) electronically activate the cyclopropane ring, rendering it susceptible to a variety of ring-opening and cycloaddition reactions. The inherent ring strain, approximately 27.5 kcal/mol, provides a potent thermodynamic driving force for these transformations, allowing for the construction of complex molecular architectures that would be challenging to assemble through other means.

This guide will delve into the potential applications of Methyl 2,2-diphenylcyclopropanecarboxylate, drawing upon the well-established chemistry of analogous donor-acceptor cyclopropanes to propose robust synthetic protocols. While direct literature on this specific molecule is sparse, the principles of DAC reactivity provide a strong foundation for predicting its behavior and harnessing its synthetic potential. For researchers in drug discovery and process development, this molecule represents an opportunity for innovation, enabling the creation of novel scaffolds and efficient access to valuable intermediates.

Core Application: Lewis Acid-Catalyzed Ring-Opening Reactions

The most prominent application of donor-acceptor cyclopropanes is their reaction with various electrophiles and nucleophiles under the influence of Lewis acids. The Lewis acid coordinates to the carbonyl oxygen of the ester group, enhancing its electron-withdrawing nature and polarizing the cyclopropane ring. This polarization facilitates nucleophilic attack and subsequent ring-opening. The regiochemical and stereochemical outcomes of these reactions are often highly predictable and controllable.

Mechanistic Rationale: The Role of the Lewis Acid

The choice of Lewis acid is critical as it dictates the reaction pathway. For instance, strong Lewis acids like Tantalum pentachloride (TaCl₅) can lead to different outcomes compared to milder ones like Gallium(III) chloride (GaCl₃) in reactions with analogous systems like dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.[1] The reaction with TaCl₅ in the absence of other reagents has been shown to yield a chlorinated, ring-opened product after aqueous workup.[1] This suggests a mechanism where the Lewis acid facilitates the opening of the cyclopropane ring, followed by the capture of a chloride ion from the Lewis acid itself.

Application I: Synthesis of Substituted Tetrahydronaphthalenes

A compelling, albeit projected, application for Methyl 2,2-diphenylcyclopropanecarboxylate is in the synthesis of highly substituted tetrahydronaphthalene frameworks. This transformation is based on the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes.[1] This reaction proceeds via a formal [3+2] cycloaddition followed by an intramolecular Friedel-Crafts-type reaction.

Plausible Reaction Mechanism

The proposed mechanism involves the initial Lewis acid-catalyzed ring-opening of the cyclopropane to form a zwitterionic intermediate. This intermediate is then trapped by an aromatic aldehyde. A subsequent intramolecular electrophilic aromatic substitution leads to the formation of the tetrahydronaphthalene ring system. The cis-arrangement of the aryl and chlorine substituents in the product is a notable feature of this reaction with analogous cyclopropanes.[1]

G cluster_0 Lewis Acid Activation & Ring Opening cluster_1 Reaction with Aldehyde cluster_2 Intramolecular Cyclization A Methyl 2,2-diphenyl- cyclopropanecarboxylate C Activated Complex A->C Coordination B Lewis Acid (TaCl₅) B->C D Zwitterionic Intermediate C->D Ring Opening F Aldehyde Adduct D->F Nucleophilic Attack E Aromatic Aldehyde E->F G Carbocation Intermediate F->G Rearrangement H Tetrahydronaphthalene Product G->H Intramolecular Friedel-Crafts

Caption: Proposed workflow for tetrahydronaphthalene synthesis.

Experimental Protocol: Synthesis of a Substituted Tetrahydronaphthalene

Objective: To synthesize a 4-phenyl-3,4-dihydronaphthalene derivative from Methyl 2,2-diphenylcyclopropanecarboxylate and an aromatic aldehyde.

Materials:

  • Methyl 2,2-diphenylcyclopropanecarboxylate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Tantalum pentachloride (TaCl₅)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add Methyl 2,2-diphenylcyclopropanecarboxylate (1 mmol) dissolved in anhydrous 1,2-dichloroethane (10 mL).

  • To this solution, add the aromatic aldehyde (2 mmol) and TaCl₅ (2 mmol) sequentially at room temperature.

  • Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Cool the flask in an ice bath and slowly add distilled water (15 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford the desired substituted tetrahydronaphthalene.

Data Presentation: Expected Outcomes Based on Analogous Systems

Lewis AcidReactant Ratio (Cyclopropane:Aldehyde:Lewis Acid)Product TypeReference
TaCl₅1 : 2 : 2Tetrahydronaphthalene[1]
SnCl₄1 : 1 : 1Tetrahydrofuran[1]
TiCl₄1 : 1 : 1Tetrahydrofuran[1]
GaCl₃1 : 1 : 1β-Styryl Malonate (after quenching)[1]

Application II: Synthesis of γ-Butyrolactones (Projected)

The structural motif of Methyl 2,2-diphenylcyclopropanecarboxylate is a logical precursor to γ-butyrolactones, which are prevalent in many natural products and pharmaceuticals. While direct conversion has not been extensively reported for this specific substrate, the acid-catalyzed rearrangement of cyclopropanes is a known pathway to furanones and lactones.

Plausible Reaction Mechanism: Acid-Catalyzed Rearrangement

Under strong acid catalysis, the cyclopropane ring can undergo a rearrangement analogous to the pinacol rearrangement.[2] Protonation of the ester carbonyl would be followed by ring-opening to form a tertiary carbocation. A subsequent 1,2-hydride or alkyl shift, followed by intramolecular cyclization and deprotonation, would yield the γ-butyrolactone.

G cluster_0 Protonation & Ring Opening cluster_1 Rearrangement & Cyclization cluster_2 Deprotonation A Methyl 2,2-diphenyl- cyclopropanecarboxylate C Protonated Ester A->C Protonation B H⁺ (Brønsted Acid) B->C D Carbocation Intermediate C->D Ring Opening E Rearranged Carbocation D->E 1,2-Hydride/Alkyl Shift F Oxonium Ion E->F Intramolecular Nucleophilic Attack G γ-Butyrolactone Product F->G -H⁺

Caption: Projected pathway for γ-butyrolactone synthesis.

Experimental Protocol: Acid-Catalyzed Rearrangement to a γ-Butyrolactone

Objective: To synthesize a γ-butyrolactone derivative via the acid-catalyzed rearrangement of Methyl 2,2-diphenylcyclopropanecarboxylate.

Materials:

  • Methyl 2,2-diphenylcyclopropanecarboxylate

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,2-diphenylcyclopropanecarboxylate (1 mmol) in anhydrous toluene (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid.

  • Wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient to isolate the γ-butyrolactone.

Trustworthiness and Self-Validation

The protocols described are based on established and predictable chemical principles. The successful synthesis of the proposed products can be validated through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the product and the disappearance of the characteristic cyclopropane signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl stretch of the lactone or ester.

By comparing the obtained spectroscopic data with that of known, analogous compounds, researchers can confidently validate the outcome of these synthetic transformations.

Conclusion: A Versatile Building Block for Future Discovery

Methyl 2,2-diphenylcyclopropanecarboxylate holds significant promise as a versatile building block in organic synthesis. Its inherent reactivity as a donor-acceptor cyclopropane opens doors to a variety of complex molecular architectures. While direct precedents are limited, the analogous chemistry of similar systems provides a robust framework for its application in the synthesis of valuable scaffolds such as tetrahydronaphthalenes and γ-butyrolactones. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. ([Link])

  • Pinacol Rearrangement. Organic Chemistry Portal. ([Link])

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Methyl 2,2-diphenylcyclopropanecarboxylate: A Keystone Precursor for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diphenylcyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in modern drug design.[1] Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, profoundly influencing a molecule's binding affinity and pharmacological profile.[2] By replacing more flexible aliphatic chains or planar aromatic rings, the cyclopropane scaffold can enhance metabolic stability, improve brain permeability, and reduce off-target effects.[3]

Among the diverse class of cyclopropane-containing building blocks, methyl 2,2-diphenylcyclopropanecarboxylate stands out as a precursor of significant strategic importance. The gem-diphenyl substitution provides a rigid, lipophilic core, while the methyl ester offers a versatile handle for a variety of chemical transformations. This unique combination of features makes it an ideal starting point for the synthesis of complex pharmaceutical agents targeting a range of therapeutic areas.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of methyl 2,2-diphenylcyclopropanecarboxylate and its subsequent elaboration into high-value pharmaceutical compounds. We will delve into the mechanistic underpinnings of the key synthetic steps and offer practical insights to enable researchers in drug discovery and development to leverage the full potential of this versatile precursor.

Core Synthesis of the Precursor: Methyl 2,2-diphenylcyclopropanecarboxylate

The synthesis of methyl 2,2-diphenylcyclopropanecarboxylate is a multi-step process that begins with the readily available starting material, diphenylacetonitrile. The overall synthetic workflow is depicted below.

graph "Synthetic_Workflow_for_Methyl_2_2_diphenylcyclopropanecarboxylate" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Diphenylacetonitrile [label="Diphenylacetonitrile"]; Cyclopropanation [label="2,2-Diphenylcyclopropanecarbonitrile", shape=ellipse, fillcolor="#FBBC05"]; Hydrolysis [label="2,2-Diphenylcyclopropanecarboxylic Acid", shape=ellipse, fillcolor="#FBBC05"]; Esterification [label="Methyl 2,2-diphenylcyclopropanecarboxylate", shape=ellipse, fillcolor="#34A853"];

Diphenylacetonitrile -> Cyclopropanation [label="1. 1-bromo-2-chloroethane\n2. NaNH2, Toluene"]; Cyclopropanation -> Hydrolysis [label="NaOH, H2O\nReflux"]; Hydrolysis -> Esterification [label="CH3OH, H2SO4\nReflux"]; }

Figure 1: Overall synthetic workflow for the preparation of Methyl 2,2-diphenylcyclopropanecarboxylate.
Protocol 1: Synthesis of 2,2-Diphenylcyclopropanecarbonitrile

This protocol details the crucial cyclopropanation step, forming the core three-membered ring. The reaction proceeds via an α-alkylation of diphenylacetonitrile with 1-bromo-2-chloroethane in the presence of a strong base.

Materials:

  • Diphenylacetonitrile

  • 1-Bromo-2-chloroethane

  • Sodium amide (NaNH2)

  • Toluene, anhydrous

  • Ammonium chloride solution, saturated

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve diphenylacetonitrile (1 equivalent) in anhydrous toluene.

  • Carefully add sodium amide (2.2 equivalents) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux and add a solution of 1-bromo-2-chloroethane (1.1 equivalents) in anhydrous toluene dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2,2-diphenylcyclopropanecarbonitrile, which can be purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis to 2,2-Diphenylcyclopropanecarboxylic Acid

The nitrile group is hydrolyzed under basic conditions to afford the corresponding carboxylic acid, a key intermediate for many pharmaceutical syntheses.

Materials:

  • 2,2-Diphenylcyclopropanecarbonitrile

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2,2-diphenylcyclopropanecarbonitrile (1 equivalent) and a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to reflux and maintain for 12-18 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,2-diphenylcyclopropanecarboxylic acid.

Protocol 3: Esterification to Methyl 2,2-diphenylcyclopropanecarboxylate

The final step in the precursor synthesis is a classic Fischer esterification.

Materials:

  • 2,2-Diphenylcyclopropanecarboxylic acid

  • Methanol (CH3OH), anhydrous

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bicarbonate solution, saturated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 2,2-diphenylcyclopropanecarboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl 2,2-diphenylcyclopropanecarboxylate.

Table 1: Summary of Synthesis Data for Methyl 2,2-diphenylcyclopropanecarboxylate

StepProductTypical Yield (%)Purity (by HPLC)Key Spectroscopic Data (1H NMR)
12,2-Diphenylcyclopropanecarbonitrile75-85>95%δ 7.2-7.4 (m, 10H), 2.8 (t, 1H), 1.8 (d, 2H)
22,2-Diphenylcyclopropanecarboxylic Acid85-95>98%δ 12.0 (s, 1H), 7.1-7.3 (m, 10H), 2.5 (t, 1H), 1.6 (d, 2H)
3Methyl 2,2-diphenylcyclopropanecarboxylate90-98>99%δ 7.1-7.3 (m, 10H), 3.6 (s, 3H), 2.4 (t, 1H), 1.5 (d, 2H)

Application in Pharmaceutical Synthesis: The Case of Cibenzoline

A prime example of the utility of this precursor is in the synthesis of Cibenzoline, a class I antiarrhythmic agent.[4] The synthesis leverages the carboxylic acid intermediate, 2,2-diphenylcyclopropanecarboxylic acid.

graph "Cibenzoline_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

CarboxylicAcid [label="2,2-Diphenylcyclopropanecarboxylic Acid", shape=ellipse, fillcolor="#FBBC05"]; Amide [label="N-(2-aminoethyl)-2,2-diphenylcyclopropanecarboxamide", shape=ellipse, fillcolor="#FBBC05"]; Cibenzoline [label="Cibenzoline", shape=ellipse, fillcolor="#EA4335"];

CarboxylicAcid -> Amide [label="1. SOCl2\n2. Ethylenediamine"]; Amide -> Cibenzoline [label="Thermal Cyclization\n(Heat under vacuum)"]; }

Figure 2: Synthetic pathway to Cibenzoline from 2,2-Diphenylcyclopropanecarboxylic Acid.
Protocol 4: Synthesis of N-(2-aminoethyl)-2,2-diphenylcyclopropanecarboxamide

Materials:

  • 2,2-Diphenylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl2)

  • Ethylenediamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 2,2-diphenylcyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and then allow the mixture to stir at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve ethylenediamine (excess) and triethylamine (as a base) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the ethylenediamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide, which can be purified by column chromatography.

Protocol 5: Cyclization to Cibenzoline

The final step involves a thermal cyclization to form the imidazoline ring of Cibenzoline.

Materials:

  • N-(2-aminoethyl)-2,2-diphenylcyclopropanecarboxamide

  • High-vacuum distillation apparatus

  • Heating mantle

Procedure:

  • Place the purified N-(2-aminoethyl)-2,2-diphenylcyclopropanecarboxamide in a distillation flask.

  • Heat the amide under high vacuum (e.g., 2 mmHg) to a temperature of approximately 160 °C.[5]

  • Maintain this temperature for several hours until the cyclization is complete, which results in the formation of Cibenzoline.[5]

  • The product can be purified by recrystallization from a suitable solvent system.

Broader Pharmaceutical Potential

While Cibenzoline is a well-established application, the 2,2-diphenylcyclopropane scaffold is a privileged structure in medicinal chemistry. Research has shown that derivatives of 1-phenylcyclopropane carboxamide exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor properties.[3] The rigid conformation imparted by the cyclopropane ring is believed to contribute to enhanced binding at various biological targets.[3] This suggests that methyl 2,2-diphenylcyclopropanecarboxylate is a valuable starting point for the exploration of novel therapeutics in these and other areas.

Conclusion

Methyl 2,2-diphenylcyclopropanecarboxylate is a versatile and valuable precursor for the synthesis of complex pharmaceutical molecules. Its robust synthesis from readily available starting materials, combined with the strategic importance of the diphenylcyclopropane moiety in drug design, makes it a key building block for medicinal chemists. The detailed protocols provided herein offer a reliable roadmap for the preparation and application of this important intermediate, paving the way for the discovery and development of next-generation therapeutics.

References

  • Hoch, J. A New Synthesis of Nitriles. Compt. rend.1934, 198, 1865-1867.
  • European Patent Office. (2021). Novel method for preparing (-)-cibenzoline succinate. EP 3858816 A1. [Link]

  • Walser, A., et al. (1983). Biotransformation of cibenzoline to 2-(2,2-diphenylcyclopropyl)-1H-imidazole. Xenobiotica, 13(5), 287-294. [Link]

  • Organic Syntheses. (1950). Diphenylacetonitrile. Org. Synth., 30, 40. [Link]

  • Pan, J., et al. (2003). Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. Pharmazie, 58(11), 767-775. [Link]

  • ResearchGate. (n.d.). Bioactive spirocyclopropane derivatives. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). [PMC - NIH]. [Link]

  • An overview of cyclopropenone derivatives as promising bioactive molecules. (2024). PubMed. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(18), 8323–8354. [Link]

Sources

Application Notes and Protocols: Methyl 2,2-diphenylcyclopropanecarboxylate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures is relentless. Strained ring systems, such as cyclopropanes, serve as potent building blocks, offering unique pathways to complex molecules. Methyl 2,2-diphenylcyclopropanecarboxylate, a gem-disubstituted cyclopropane, presents a particularly intriguing scaffold. The presence of two phenyl groups and an ester moiety activates the cyclopropane ring for a variety of transformations. This guide provides an in-depth exploration of the cycloaddition potential of this compound, drawing upon established principles and analogous systems to chart a course for its application in synthetic endeavors. While direct cycloaddition reactions starting from Methyl 2,2-diphenylcyclopropanecarboxylate are not extensively documented, this document will equip the research scientist with the foundational knowledge, mechanistic insights, and detailed protocols from closely related systems to pioneer new synthetic methodologies.

Section 1: Physicochemical Properties and Characterization

Before embarking on synthetic applications, a thorough understanding of the starting material is paramount.

Structure and Properties:

  • IUPAC Name: Methyl 2,2-diphenylcyclopropanecarboxylate

  • CAS Number: 19179-60-3

  • Molecular Formula: C₁₇H₁₆O₂

  • Molecular Weight: 252.31 g/mol

  • Appearance: Typically a colorless oil.

Spectroscopic Characterization:

The identity and purity of Methyl 2,2-diphenylcyclopropanecarboxylate should be confirmed by spectroscopic methods. The following ¹H NMR data serves as a reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
7.37 – 7.18m10HAromatic Protons (2 x C₆H₅)[1]
3.51s3HMethyl Ester (OCH₃)[1]
2.58dd (J = 8.1, 5.9 Hz)1HMethine Proton (CH)[1]
2.19dd (J = 4.9 Hz)1HMethylene Proton (CH₂)[2]
1.62dd (J = 4.8, 8.1 Hz)1HMethylene Proton (CH₂)[2]

Section 2: Conceptual Framework for Cycloadditions

Methyl 2,2-diphenylcyclopropanecarboxylate can be classified as a donor-acceptor cyclopropane. The phenyl groups act as electron-donating moieties, while the methyl ester is an electron-withdrawing group. This electronic push-pull nature polarizes the cyclopropane ring, making it susceptible to ring-opening and cycloaddition reactions, particularly under the influence of Lewis acids or thermal/photochemical conditions.

The most probable cycloaddition pathways for this substrate are [3+2] and [4+3] cycloadditions, where the cyclopropane acts as a three-carbon synthon.

G cluster_0 Potential Cycloaddition Pathways Substrate Methyl 2,2-diphenylcyclopropanecarboxylate ThreeCarbonSynthon Activated 3-Carbon Synthon Substrate->ThreeCarbonSynthon Activation (Lewis Acid, Heat, Light) Product_3_2 [3+2] Cycloadduct (Functionalized Cyclopentane) ThreeCarbonSynthon->Product_3_2 + Product_4_3 [4+3] Cycloadduct (Functionalized Cycloheptane) ThreeCarbonSynthon->Product_4_3 + Dipole Dipole (e.g., Nitrone, Azide) Dipole->Product_3_2 Diene Diene (e.g., Furan, Cyclopentadiene) Diene->Product_4_3

Caption: Potential cycloaddition pathways for Methyl 2,2-diphenylcyclopropanecarboxylate.

Section 3: [3+2] Cycloaddition Reactions: Mechanistic Insights and Protocols

While direct [3+2] cycloadditions using Methyl 2,2-diphenylcyclopropanecarboxylate as the starting material are not readily found in the literature, the synthesis of a closely related compound, (R)-1-methyl-2,2-diphenylcyclopropanecarboxylate, proceeds via a 1,3-dipolar cycloaddition, providing a strong rationale for the feasibility of the reverse reaction or analogous transformations[3].

Mechanistic Insight: The Pyrazoline Route

The formation of the aforementioned cyclopropane involves the reaction of diphenyldiazomethane with a methacrylate, which first forms a 1-pyrazoline intermediate. This intermediate then undergoes nitrogen extrusion upon thermal or photochemical treatment to yield the cyclopropane ring[3]. This suggests that under appropriate conditions, Methyl 2,2-diphenylcyclopropanecarboxylate could potentially react with a 1,3-dipole to form a five-membered ring.

Protocol: Lewis Acid-Mediated Reaction of a Donor-Acceptor Cyclopropane with Aldehydes - A Case Study in Rearrangement

This protocol details the reaction of a structurally similar donor-acceptor cyclopropane, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, with aromatic aldehydes in the presence of a Lewis acid. This study is highly relevant as it demonstrates the potential for unexpected rearrangements that may compete with the desired cycloaddition.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Lewis Acid: Lewis acids are employed to activate the donor-acceptor cyclopropane by coordinating to the carbonyl oxygen of the ester group. This enhances the electrophilicity of the cyclopropane ring and facilitates ring opening.

  • Solvent: Anhydrous solvents are crucial to prevent quenching of the Lewis acid.

  • Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is necessary to prevent side reactions with atmospheric moisture and oxygen.

Step-by-Step Protocol:

  • Preparation of Reactants:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Dissolve the donor-acceptor cyclopropane (1.0 eq) and the aromatic aldehyde (1.2 eq) in anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Under a positive pressure of inert gas, add the Lewis acid (e.g., SnCl₄, TiCl₄, or TaCl₅, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at the specified temperature for the recommended time (typically several hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary from Analogous Systems:

Donor-Acceptor CyclopropaneAldehydeLewis AcidProductYieldReference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateBenzaldehydeTaCl₅Substituted TetrahydronaphthaleneNot specified[Link to relevant study]

Section 4: Potential for [4+3] and Other Higher-Order Cycloadditions

The reaction of donor-acceptor cyclopropanes with dienes to form seven-membered rings ([4+3] cycloaddition) is another plausible transformation for Methyl 2,2-diphenylcyclopropanecarboxylate. This reaction would likely require thermal or Lewis acid-catalyzed activation to promote the formation of a zwitterionic intermediate that can be trapped by a diene.

G cluster_1 Proposed [4+3] Cycloaddition Workflow Start Methyl 2,2-diphenylcyclopropanecarboxylate + Diene Activation Lewis Acid or Thermal Activation Start->Activation Intermediate Zwitterionic Intermediate Formation Activation->Intermediate Cycloaddition [4+3] Cycloaddition Intermediate->Cycloaddition Product Functionalized Cycloheptane Cycloaddition->Product

Caption: Proposed workflow for a [4+3] cycloaddition reaction.

Section 5: Competing Reactions: Ring-Opening and Rearrangement

A critical consideration in the cycloaddition chemistry of Methyl 2,2-diphenylcyclopropanecarboxylate is the potential for competing side reactions.

Hydrogenolysis:

Under reductive conditions, such as catalytic hydrogenation, the cyclopropane ring can undergo cleavage. For instance, the hydrogenolysis of Methyl 2,2-diphenylcyclopropanecarboxylate has been reported to yield a mixture of methyl 4,4-diphenylbutanoate (80%) and methyl 3,3-diphenyl-2-methylbutanoate (20%)[4]. This demonstrates the lability of the C-C bonds of the cyclopropane ring.

Section 6: Future Outlook and Research Directions

The exploration of Methyl 2,2-diphenylcyclopropanecarboxylate as a partner in cycloaddition reactions is a promising area for further research. Key research avenues include:

  • Systematic Screening of Lewis Acids: A comprehensive investigation of various Lewis acids could identify catalysts that favor cycloaddition over rearrangement pathways.

  • Exploration of Dipolarophiles and Dienes: A broad range of reaction partners should be tested to determine the scope of potential [3+2] and [4+3] cycloadditions.

  • Asymmetric Catalysis: The development of enantioselective cycloadditions using chiral Lewis acids or organocatalysts would be a significant advancement.

  • Photochemical and Thermal Activation: Investigating non-catalytic activation methods may unlock novel reaction pathways.

References

  • The Journal of Organic Chemistry 1971, 36 (3), 437-439. ([Link])

  • Development of new synthetic strategies for the formation of carbon-carbon and carbon-heteroatom bonds - RWTH Publications. ([Link])

  • Synthesis and Applications of Azabis(oxazoline)-Ligands - Publikationsserver der Universität Regensburg. ([Link])

  • The Journal of Organic Chemistry 1975, 40 (14), 2074–2079. ([Link])

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Application Notes and Protocols for the Stereoselective Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties. Among cyclopropane-containing molecules, chiral 2,2-diphenylcyclopropanecarboxylates stand out as key building blocks for a variety of biologically active compounds. Their stereochemistry profoundly influences their pharmacological activity, making the development of stereoselective synthetic methods a critical area of research. This guide provides an in-depth exploration of the stereoselective synthesis of methyl 2,2-diphenylcyclopropanecarboxylate derivatives, offering detailed protocols, mechanistic insights, and practical application notes for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereoselectivity

The primary challenge in the synthesis of chiral methyl 2,2-diphenylcyclopropanecarboxylate lies in controlling the absolute stereochemistry of the cyclopropane ring. The most prevalent and effective strategies involve the catalytic asymmetric cyclopropanation of 1,1-diphenylethylene with a diazoacetate. The choice of catalyst, specifically the metal center and the chiral ligand, is paramount in achieving high levels of enantioselectivity and diastereoselectivity.

The core reaction is the decomposition of a diazo compound, typically methyl diazoacetate, by a transition metal catalyst to form a metal carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with an alkene, in this case, 1,1-diphenylethylene, to furnish the desired cyclopropane. The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the alkene to the metal carbene, thereby favoring the formation of one enantiomer over the other.

dot graph "Asymmetric Cyclopropanation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Catalytic cycle for asymmetric cyclopropanation.

Key Methodologies and Protocols

Two of the most robust and widely employed catalytic systems for the stereoselective synthesis of methyl 2,2-diphenylcyclopropanecarboxylate derivatives are based on rhodium(II) and copper(I) complexes.

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) tetracarboxylates are highly effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation.[1] The use of chiral dirhodium catalysts allows for excellent control over the stereochemical outcome of the reaction.

Protocol: Enantioselective Synthesis using a Chiral Rhodium(II) Catalyst

This protocol describes a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of 1,1-diphenylethylene with methyl diazoacetate. The choice of chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.

Materials:

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%)

  • 1,1-Diphenylethylene

  • Methyl diazoacetate (solution in a suitable solvent like dichloromethane)

  • Anhydrous, degassed solvent (e.g., dichloromethane, pentane)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral dirhodium(II) catalyst (e.g., 0.01 equiv) and 1,1-diphenylethylene (1.2 equiv) in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, optimization is required).

  • In a separate flame-dried flask, prepare a dilute solution of methyl diazoacetate (1.0 equiv) in the same anhydrous solvent.

  • Using a syringe pump, add the methyl diazoacetate solution to the stirred solution of the catalyst and alkene over a period of 4-8 hours. A slow addition rate is critical to maintain a low concentration of the diazo compound, which minimizes side reactions.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a few drops of a suitable quenching agent (e.g., acetic acid) to decompose any remaining diazo compound.

  • Warm the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired methyl 2,2-diphenylcyclopropanecarboxylate.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Slow Addition of Diazo Compound: This is crucial to keep the concentration of the highly reactive metal carbene intermediate low, thus preventing dimerization and other side reactions.

  • Anhydrous and Inert Conditions: Metal carbenes are sensitive to moisture and oxygen. Anhydrous solvents and an inert atmosphere (argon or nitrogen) are essential for catalyst stability and reaction efficiency.

  • Chiral Ligand: The steric and electronic properties of the chiral ligand create a specific three-dimensional pocket around the rhodium center, which dictates the facial selectivity of the alkene approach to the carbene, thereby controlling the enantioselectivity.

Copper(I)-Catalyzed Asymmetric Cyclopropanation

Copper complexes, particularly those with chiral Schiff base or bis(oxazoline) (BOX) ligands, have also emerged as powerful catalysts for asymmetric cyclopropanation reactions.[2] These catalysts are often more economical than their rhodium counterparts. A notable advantage is the achievement of high enantioselectivity, with reports of up to 94.5% ee for the cyclopropanation of diphenylethene with diazoacetates using chiral copper-(Schiff base) complexes.[2]

Protocol: Enantioselective Synthesis using a Chiral Copper(I)-Schiff Base Catalyst

This protocol outlines a general procedure for the copper-catalyzed asymmetric cyclopropanation of 1,1-diphenylethylene.

Materials:

  • Copper(I) source (e.g., CuOTf, CuI)

  • Chiral Schiff base ligand

  • 1,1-Diphenylethylene

  • Methyl diazoacetate

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Molecular sieves (optional, for ensuring anhydrous conditions)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, stir the copper(I) source and the chiral Schiff base ligand in the anhydrous solvent at room temperature for 30-60 minutes to pre-form the catalyst complex.

  • Add 1,1-diphenylethylene to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (optimization is necessary).

  • Slowly add a solution of methyl diazoacetate in the same solvent via syringe pump over several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up as described in the rhodium-catalyzed protocol.

  • Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Mechanistic Insight: The mechanism is believed to proceed through a copper carbene intermediate. The stereoselectivity is governed by the chiral ligand, which creates a biased environment, forcing the alkene to approach the carbene from a specific face. The structure of the Schiff base ligand, including the nature of the substituents, plays a critical role in determining the level of enantiomeric induction.[2]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General experimental workflow for asymmetric cyclopropanation.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative data for the stereoselective synthesis of methyl 2,2-diphenylcyclopropanecarboxylate, highlighting the performance of different catalytic systems.

Catalyst SystemLigandAlkeneDiazo ReagentYield (%)ee (%)Reference
Rh₂(OAc)₄Chiral Diamine1,1-DiphenylethyleneMethyl Diazoacetate-Moderate[1]
Cu(I)Chiral Schiff BaseDiphenyletheneEthyl Diazoacetate-up to 94.5[2]
Rh₂(S-PTAD)₄Adamantylglycine1,1-DiphenylethyleneAryldiazoacetate6194[3]

Note: Yields and enantiomeric excess are highly dependent on the specific reaction conditions and the structure of the diazo compound and chiral ligand.

Applications in Drug Discovery and Development

Chiral cyclopropane derivatives are privileged structures in medicinal chemistry due to their ability to introduce conformational constraints and modulate the physicochemical properties of a molecule. Methyl 2,2-diphenylcyclopropanecarboxylate and its analogs serve as valuable intermediates in the synthesis of a wide range of therapeutic agents.

  • Enzyme Inhibitors: The rigid cyclopropane scaffold can orient functional groups in a precise manner, leading to potent and selective inhibition of enzymes.

  • Neurological Agents: The diphenylcyclopropane motif is found in compounds with activity in the central nervous system.

  • Antiviral and Anticancer Agents: The unique three-dimensional shape of these molecules can lead to novel interactions with biological targets, making them attractive candidates for antiviral and anticancer drug discovery programs.

The ability to synthesize these compounds in an enantiomerically pure form is crucial, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Conclusion

The stereoselective synthesis of methyl 2,2-diphenylcyclopropanecarboxylate derivatives is a well-established yet continually evolving field. Rhodium- and copper-catalyzed asymmetric cyclopropanations represent the most powerful tools for accessing these valuable chiral building blocks with high levels of stereocontrol. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to successfully synthesize these important compounds for applications in drug discovery and beyond. Careful optimization of reaction parameters, particularly the choice of chiral catalyst, is key to achieving high yields and excellent enantioselectivity.

References

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  • Catalytic, Asymmetric Cyclopropanation of Diphenylethene Mediated by Chiral Copper-(Schiff Base) Complexes. (2001). Semantic Scholar. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2013). Chemical Science. [Link]

  • Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. (2022). PubMed. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2013). Emory University. [Link]

  • Asymmetric Cyclopropanation. (n.d.). Wiley-VCH. [Link]

  • Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. (2019). PubMed. [Link]

  • Chiral auxiliary-mediated synthesis of planar chiral [2.2]metacyclophanes. (2021). RCSI Repository. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (2009). PMC. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2013). NIH. [Link]

  • Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with a-nitro. (2015). Springer. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (2009). Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (2007). Organic Chemistry Portal. [Link]

  • Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2021). PMC. [Link]

  • Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride. (2012).
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  • Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. (2019). Organic & Biomolecular Chemistry. [Link]

  • Chiral auxiliary-mediated synthesis of planar chiral [2.2]metacyclophanes. (2021). RCSI Repository. [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). MDPI. [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS. [Link]

  • Diastereoselective synthesis of methyl-substituted diphenylprolinol 2 a. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides a detailed experimental protocol and in-depth scientific insights for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate, a valuable scaffold in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Diphenylcyclopropane Moiety

Cyclopropane rings are highly strained three-membered carbocycles that exhibit unique chemical reactivity, making them valuable building blocks in organic synthesis.[1][2] The introduction of two phenyl groups on the same carbon atom of the cyclopropane ring, as in Methyl 2,2-diphenylcyclopropanecarboxylate, imparts significant steric bulk and conformational rigidity. These characteristics are often sought after in medicinal chemistry to explore structure-activity relationships and to develop novel therapeutic agents. The ester functionality provides a convenient handle for further chemical modifications.

The synthesis of this target molecule is most effectively achieved through the reaction of diphenylcarbene, or a carbenoid equivalent, with methyl acrylate. This guide will focus on a robust and well-documented two-step approach: the preparation of diphenyldiazomethane as the carbene precursor, followed by its reaction with methyl acrylate to yield the desired cyclopropane derivative.

Synthetic Strategy: A Two-Step Approach to Cyclopropanation

The overall synthetic pathway involves two key transformations:

  • Preparation of Diphenyldiazomethane: This reactive intermediate is synthesized from the oxidation of benzophenone hydrazone.

  • Cyclopropanation of Methyl Acrylate: The generated diphenyldiazomethane is then reacted with methyl acrylate to form the target cyclopropane ring. This can be achieved through photolytic or thermal decomposition of the diazo compound to generate the carbene, or more commonly, through a metal-catalyzed process.

This strategy is advantageous as it allows for the controlled generation of the highly reactive diphenylcarbene in the presence of the alkene, minimizing side reactions.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation A Benzophenone Hydrazone C Diphenyldiazomethane A->C Oxidation B Oxidizing Agent (e.g., Yellow Mercuric Oxide) D Diphenyldiazomethane C->D Intermediate F Methyl 2,2-diphenylcyclopropanecarboxylate D->F Carbene Addition E Methyl Acrylate G Catalyst (e.g., Rh₂(OAc)₄) or Light (hν)

Figure 1: Overall workflow for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate.

PART 1: Experimental Protocol - Synthesis of Diphenyldiazomethane

This protocol is adapted from a well-established method for the preparation of diphenyldiazomethane.[3][4]

Core Principle: The synthesis of diphenyldiazomethane is achieved through the oxidation of benzophenone hydrazone. Yellow mercuric oxide is a classical and effective oxidizing agent for this transformation.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzophenone hydrazone≥98%Sigma-AldrichShould be dry.
Yellow Mercuric Oxide (HgO)Reagent GradeFisher ScientificHighly Toxic! Handle with extreme care.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRUsed as a drying agent.
Petroleum Ether (30-60 °C)ACS GradeEMD MilliporeAnhydrous.
Diethyl EtherAnhydrousAcros Organics
Step-by-Step Protocol
  • Reaction Setup: In a thick-walled glass bottle or a robust round-bottom flask equipped with a magnetic stir bar, combine benzophenone hydrazone (0.1 mol, 19.62 g) and yellow mercuric oxide (0.11 mol, 23.82 g).

  • Solvent Addition: Add 150 mL of anhydrous petroleum ether (b.p. 30–60 °C) to the flask.

  • Reaction Execution: Securely stopper the flask and wrap it with a blast shield or place it in a fume hood with the sash pulled down. Vigorously stir the suspension at room temperature for 4-6 hours. The reaction progress can be monitored by the color change of the solution to a deep red, indicative of diphenyldiazomethane formation.

  • Work-up and Isolation: After the reaction is complete, filter the mixture through a sintered glass funnel to remove mercury salts and any unreacted starting materials.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at room temperature. Caution: Do not heat the solution, as diphenyldiazomethane is thermally unstable.

  • Product: The resulting deep red oil or crystalline solid is diphenyldiazomethane. This product is typically used immediately in the next step without further purification.[3]

Safety Precautions:

  • Mercury Toxicity: Yellow mercuric oxide is highly toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Explosion Hazard: Diazo compounds are potentially explosive and should be handled with care. Avoid scratching the flask with a metal spatula. Use glassware free of cracks or stars.

  • Inhalation Risk: Diphenyldiazomethane is a respiratory irritant. All manipulations should be performed in a fume hood.

PART 2: Experimental Protocol - Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

The following protocol describes the rhodium-catalyzed cyclopropanation of methyl acrylate with diphenyldiazomethane. Rhodium(II) acetate dimer is an efficient catalyst for this transformation, proceeding via a metal carbene intermediate.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DiphenyldiazomethaneFreshly PreparedIn-houseSolution in an appropriate solvent (e.g., dichloromethane).
Methyl Acrylate≥99%Alfa AesarInhibitor may need to be removed.[6]
Rhodium(II) acetate dimer [Rh₂(OAc)₄]98%Strem ChemicalsCatalyst.
Dichloromethane (DCM)AnhydrousJ.T. BakerReaction solvent.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl acrylate (1.2 equivalents) and a catalytic amount of rhodium(II) acetate dimer (0.1-1 mol%).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.

  • Addition of Diphenyldiazomethane: Dissolve the freshly prepared diphenyldiazomethane in anhydrous dichloromethane and place it in the dropping funnel.

  • Reaction Execution: While stirring the methyl acrylate solution at room temperature under a nitrogen atmosphere, add the diphenyldiazomethane solution dropwise over a period of 1-2 hours. The deep red color of the diphenyldiazomethane should dissipate upon addition, and nitrogen gas evolution will be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the diphenyldiazomethane has been consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2,2-diphenylcyclopropanecarboxylate as a solid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Rhodium-Catalyzed Cyclopropanation

G cluster_0 Catalytic Cycle A Rh₂(OAc)₄ C [Rh]=CPh₂ (Rhodium Carbene) A->C + Ph₂CN₂ - N₂ B Diphenyldiazomethane E Transition State C->E + Methyl Acrylate D Methyl Acrylate F Methyl 2,2-diphenylcyclopropanecarboxylate E->F Cyclopropanation F->A - Product (Catalyst Regeneration)

Figure 2: Simplified catalytic cycle for the rhodium-catalyzed cyclopropanation.

The reaction proceeds through the formation of a rhodium carbene intermediate from the reaction of diphenyldiazomethane with the rhodium catalyst, with the concomitant loss of nitrogen gas.[5] This electrophilic carbene then undergoes a concerted addition to the double bond of methyl acrylate to form the cyclopropane ring, regenerating the catalyst.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Benzophenone hydrazoneC₁₃H₁₂N₂196.25White to off-white solid
DiphenyldiazomethaneC₁₃H₁₀N₂194.23Deep red oil or solid
Methyl AcrylateC₄H₆O₂86.09Colorless liquid
Methyl 2,2-diphenylcyclopropanecarboxylateC₁₇H₁₆O₂252.31White to off-white solid

Troubleshooting and Field-Proven Insights

  • Low Yield of Diphenyldiazomethane: Ensure that all reagents and solvents are anhydrous. The presence of water can lead to the formation of benzophenone azine as a side product. The quality of the mercuric oxide is also crucial.

  • Incomplete Cyclopropanation: If the reaction stalls, a small additional portion of the rhodium catalyst can be added. Ensure the slow addition of diphenyldiazomethane, as a high concentration of the carbene can lead to dimerization and other side reactions.

  • Purification Challenges: The product, Methyl 2,2-diphenylcyclopropanecarboxylate, is generally a crystalline solid, which aids in purification. If oily impurities persist, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) after column chromatography is recommended.

  • Alternative Catalysts: While rhodium catalysts are highly effective, copper-based catalysts, such as copper(I) triflate, can also be employed for the cyclopropanation reaction and may offer a more cost-effective alternative.[7][8]

Conclusion

The synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate presented herein provides a reliable and scalable method for accessing this valuable molecular scaffold. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this compound for further investigation in various fields of chemical and pharmaceutical research. The key to a successful synthesis lies in the careful preparation and handling of the diphenyldiazomethane intermediate and the controlled execution of the metal-catalyzed cyclopropanation step.

References

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Application Notes and Protocols for the Purification of Methyl 2,2-diphenylcyclopropanecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,2-diphenylcyclopropanecarboxylate is a significant chemical intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. The stereochemical and electronic properties of the cyclopropane ring, combined with the steric bulk of the diphenyl groups, make this molecule a unique building block. Achieving high purity of this ester is often critical for the success of subsequent synthetic steps, preventing side reactions and ensuring the desired yield and quality of the final product. Column chromatography, a fundamental purification technique in organic chemistry, is an effective method for isolating methyl 2,2-diphenylcyclopropanecarboxylate from reaction byproducts and unreacted starting materials.[1][2]

This document provides a detailed guide for the purification of methyl 2,2-diphenylcyclopropanecarboxylate using silica gel column chromatography. It covers the principles of the separation, selection of appropriate conditions, a step-by-step protocol, and methods for analyzing the purity of the final product.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] For the purification of methyl 2,2-diphenylcyclopropanecarboxylate, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Silica gel, a polar adsorbent, is the most common choice.[2][3][4] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with molecules.

  • Mobile Phase: A non-polar or moderately polar solvent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the eluent.[5]

  • Separation Mechanism: The crude mixture is loaded onto the top of the silica gel column. As the mobile phase flows through the column, the components of the mixture partition between the stationary and mobile phases.[1] Methyl 2,2-diphenylcyclopropanecarboxylate, being a relatively non-polar ester, will have a weaker interaction with the polar silica gel compared to more polar impurities (e.g., alcohols, carboxylic acids). Consequently, it will travel down the column more quickly with the non-polar mobile phase and elute before the more polar impurities.[1] The separation is optimized by carefully selecting the solvent system to achieve a significant difference in the retention factors (Rf) of the desired compound and any impurities.[3]

Materials and Methods

Materials
  • Crude methyl 2,2-diphenylcyclopropanecarboxylate

  • Silica gel (230-400 mesh for flash chromatography)[6]

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (for sample loading, optional)

  • Sand (acid-washed)

  • Glass chromatography column

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Methodological Overview: The Chromatography Workflow

The overall process involves several key stages, from initial method development using TLC to the final isolation of the pure compound.

Chromatography_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Method Development Solvent_Selection 2. Solvent System Selection TLC->Solvent_Selection Determines optimal eluent polarity Column_Packing 3. Column Packing Solvent_Selection->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Monitor separation Pooling 8. Pooling Pure Fractions Fraction_Analysis->Pooling Identify pure fractions Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for column chromatography purification.

Step 1: Thin Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.[3]

  • Prepare TLC Chambers: Add a small amount of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate developing chambers.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Select the System: Choose the solvent system that provides the best separation between the spot corresponding to methyl 2,2-diphenylcyclopropanecarboxylate and any impurity spots.[7]

Parameter Description Expected Outcome
Stationary Phase Silica Gel (230-400 mesh)Provides a large surface area for effective separation of moderately non-polar compounds.[4][6]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the target compound, and finally more polar byproducts.[5]
Typical Rf of Product ~0.3-0.4 in 10% Ethyl Acetate/HexaneIndicates an appropriate polarity for good separation on a column.[3]
Sample Loading Ratio 1g crude product per 30-50g silica gelPrevents column overloading, which can lead to poor separation.
Purity (Post-Column) >98% (determined by GC-MS or NMR)High purity suitable for subsequent synthetic applications.
Yield 85-95%Demonstrates high recovery of the purified product.
Step 2: Column Preparation (Slurry Method)

Properly packing the column is essential to avoid channels or cracks in the stationary phase, which would lead to poor separation.[8]

  • Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate) to form a consistent slurry.[6]

  • Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the sides of the column to dislodge air bubbles and ensure a homogenous, tightly packed bed.[6]

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition.[8] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.[6]

Column_Packing Start Start Clamp 1. Clamp Column Vertically Start->Clamp Plug 2. Add Plug & Sand Clamp->Plug Slurry 3. Prepare Silica Slurry (Silica + Initial Eluent) Plug->Slurry Pour 4. Pour Slurry into Column Slurry->Pour Drain_Tap 5. Drain Solvent & Tap Column to Pack Uniformly Pour->Drain_Tap Top_Sand 6. Add Protective Sand Layer Drain_Tap->Top_Sand Equilibrate 7. Equilibrate with 2-3 Column Volumes of Eluent Top_Sand->Equilibrate Ready Column Ready for Loading Equilibrate->Ready

Caption: Step-by-step column packing protocol.

Step 3: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude methyl 2,2-diphenylcyclopropanecarboxylate in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.[9] Alternatively, for less soluble samples, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[9]

  • Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel column using a pipette, ensuring the sand layer is not disturbed.[3]

  • Elution: Begin elution with the determined non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate). If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexane).[1][9] This will first elute the least polar compounds, followed by compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each) in separate test tubes or flasks.[6]

Step 4: Fraction Analysis and Product Isolation
  • TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product. Spot a small amount from several fractions onto a single TLC plate and develop it in the chosen solvent system.

  • Pooling and Evaporation: Combine the fractions that contain only the pure product (as determined by a single spot on the TLC plate at the correct Rf).

  • Isolation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified methyl 2,2-diphenylcyclopropanecarboxylate.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the solvent system using TLC. Try a different solvent combination.[7]
Column overloaded.Use a larger column or less sample. A general rule is a 30:1 to 50:1 ratio of silica to crude product.
Cracked/Channeled Column Column packed unevenly or ran dry.Ensure the column is packed carefully as a uniform slurry. Never let the solvent level fall below the top of the stationary phase.[6]
Compound Won't Elute Solvent system is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[1]
All Compounds Elute Together Solvent system is too polar.Start with a less polar solvent system (e.g., a higher percentage of hexane).

Conclusion

The purification of methyl 2,2-diphenylcyclopropanecarboxylate by silica gel column chromatography is a robust and effective method for achieving high levels of purity. Success relies on the systematic development of an appropriate solvent system via TLC, careful packing of the column, and diligent monitoring of the collected fractions. This protocol provides a comprehensive framework for researchers and scientists to effectively purify this and other similar non-polar to moderately polar organic compounds, ensuring the quality required for demanding applications in drug development and chemical synthesis.

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Systematic Recrystallization of Methyl 2,2-diphenylcyclopropanecarboxylate for High-Purity Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Rationale for Purification

Methyl 2,2-diphenylcyclopropanecarboxylate is a significant chemical intermediate in the synthesis of various organic molecules. Its unique strained cyclopropane ring coupled with bulky diphenyl groups makes it a valuable building block in medicinal chemistry and materials science. As with any synthetic compound destined for advanced applications, achieving high purity is paramount. Trace impurities can lead to ambiguous analytical results, undesirable side reactions, and reduced efficacy in drug development pathways.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the crude material in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules. This application note provides a comprehensive guide for developing a robust recrystallization protocol for Methyl 2,2-diphenylcyclopropanecarboxylate, intended for researchers, chemists, and drug development professionals.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a purification protocol. Methyl 2,2-diphenylcyclopropanecarboxylate possesses two non-polar aromatic (phenyl) rings and a methyl ester group, giving it a largely non-polar character with some capacity for polar interactions.

PropertyValueSource
Chemical Formula C₁₇H₁₆O₂[1]
Molecular Weight 252.31 g/mol [1]
CAS Number 19179-60-3[1]
Boiling Point 349.2°C at 760 mmHg[1]
Melting Point Not explicitly found in literature[1]
Appearance Typically a solid at room temperatureInferred

A Note on the Melting Point: While a specific melting point was not found in the initial literature search, it is a critical parameter. A core principle of recrystallization is that the solvent's boiling point must be lower than the compound's melting point to prevent the compound from "oiling out" (melting in the hot solvent instead of dissolving).[2] The high boiling point of the compound suggests that it is a solid with a relatively high melting point, making a wide range of common laboratory solvents suitable.

Protocol Development: A Systematic Approach

Due to the absence of a standardized recrystallization protocol in the literature for this specific molecule, a systematic, first-principles approach is required. This involves solvent screening followed by the application of a single-solvent or two-solvent recrystallization method.

Part A: Systematic Solvent Screening

The first and most critical step is to identify a suitable solvent. The "like dissolves like" principle suggests that solvents with moderate polarity will be most effective. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[2]

Materials:

  • Crude Methyl 2,2-diphenylcyclopropanecarboxylate

  • Small test tubes (10 x 75 mm)

  • Selection of solvents (see Table 2)

  • Hot plate or sand bath

  • Spatula

Screening Protocol:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise (start with ~0.5 mL).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. Add more solvent in small increments until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 2: Candidate Solvents for Screening This table provides a starting point for solvent selection based on polarity and boiling points.

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Hexane 69Non-polarLikely to be a poor solvent even when hot. May be useful as an anti-solvent in a two-solvent system.
Toluene 111Non-polar (Aromatic)The aromatic character should interact well with the diphenyl groups. A strong candidate.[3]
Ethyl Acetate 77Moderately PolarThe ester functionality suggests this could be a very effective solvent.[3][4]
Acetone 56Moderately PolarOften a good general-purpose solvent, but its low boiling point may limit the solubility difference between hot and cold.[5]
Ethanol (95%) 78Polar ProticOften effective for compounds with aromatic rings and some polar functionality.[6]
Methanol 65Polar ProticSimilar to ethanol, but its lower boiling point might be less ideal.
Acetonitrile 82Polar AproticCan be very effective for compounds containing multiple aromatic rings.[6]
Part B: Detailed Single-Solvent Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., Toluene or Ethanol) was identified during screening.

Methodology:

  • Dissolution: Place the crude Methyl 2,2-diphenylcyclopropanecarboxylate into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a stirrer/hot plate. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is necessary. To prevent premature crystallization, add a small excess of hot solvent (~5-10% extra volume). Pre-warm a stemless funnel with fluted filter paper by pouring a small amount of the hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any adhering impure mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For a more thorough drying, use a vacuum desiccator. The final product should be a free-flowing crystalline solid.

Part C: Two-Solvent Recrystallization Protocol

This method is ideal if no single solvent provides the desired solubility profile. A common and effective pair for a compound like this would be Toluene (good solvent) and Hexane (poor solvent/anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling "good" solvent (e.g., Toluene) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent (Toluene) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization & Collection: Remove the flask from the heat and follow steps 3-7 from the Single-Solvent protocol above. For the washing step (Step 6), use a pre-chilled mixture of the two solvents in the approximate ratio used for the recrystallization.

Visualization of the Recrystallization Workflow

The following diagram outlines the decision-making process and workflow for the purification of Methyl 2,2-diphenylcyclopropanecarboxylate.

G cluster_prep Preparation cluster_process Main Process cluster_output Output Crude Crude Solid SolventScreen Solvent Screening Crude->SolventScreen Test small sample Dissolve Dissolve in Min. Hot Solvent SolventScreen->Dissolve Select best solvent(s) Decision Insoluble Impurities? Dissolve->Decision HotFilter Hot Filtration Decision->HotFilter Yes Cool Slow Cool to RT, then Ice Bath Decision->Cool No HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash MotherLiquor Mother Liquor (Contains Impurities) Collect->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for systematic recrystallization.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out - Compound's melting point is below the solvent's boiling point.- Solution is supersaturated.- Cooling is too rapid.- Use a lower boiling point solvent.- Add slightly more solvent before cooling.- Ensure slow, undisturbed cooling. Reheat the oil with more solvent to dissolve and try again.
No Crystals Form - Too much solvent was used.- Solution is not saturated.- Compound is highly soluble even when cold.- Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" from a previous batch.- Consider a two-solvent system.
Poor Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary.- Ensure funnel and receiving flask are pre-heated for hot filtration.- Use a minimal amount of ice-cold solvent for washing.
Product Still Impure - Inappropriate solvent choice (impurities co-crystallize).- Cooling was too fast, trapping impurities.- Inadequate washing of crystals.- Re-screen for a more selective solvent.- Allow for slower, more gradual cooling.- Ensure crystals are properly washed with cold solvent on the filter funnel.

Conclusion

This application note provides a comprehensive framework for developing a reliable recrystallization protocol for Methyl 2,2-diphenylcyclopropanecarboxylate. By employing a systematic solvent screening process followed by a carefully executed single or two-solvent recrystallization, researchers can achieve high levels of purity essential for downstream applications. The key to success lies in methodical execution, careful observation, and adherence to the fundamental principles of crystallization.

References

  • This cit
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • This cit
  • This cit
  • This cit

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Application Note: A Guide to the Scale-Up Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate, a valuable synthetic intermediate. Recognizing the inherent challenges of scaling cyclopropanation reactions, particularly those involving diazo compounds, this guide emphasizes a process built on robust safety protocols, catalytic efficiency, and practical purification strategies. We present a detailed protocol for a rhodium-catalyzed approach, discuss critical mechanistic considerations, and outline process controls necessary for a safe, reliable, and reproducible scale-up. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

Methyl 2,2-diphenylcyclopropanecarboxylate and its derivatives are key structural motifs in various biologically active molecules and serve as versatile building blocks in organic synthesis. The transition from bench-scale discovery to pilot- or industrial-scale production necessitates a synthetic strategy that is not only high-yielding but also economically viable and, most importantly, safe.

The most direct and common laboratory-scale synthesis involves the reaction of diphenyldiazomethane with methyl acrylate. This reaction is typically mediated by a transition metal catalyst to generate a metal carbene intermediate, which then undergoes cyclopropanation with the alkene.[1]

Key Challenges in Scale-Up:

  • Reagent Hazards: Diphenyldiazomethane, like other diazoalkanes, is a highly energetic and toxic compound. It is potentially explosive, sensitive to heat, light, and rough surfaces, demanding stringent safety measures and specialized handling protocols.[2][3]

  • Catalyst Cost and Efficiency: While rhodium catalysts, such as Dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective for this transformation, rhodium is a precious and costly metal.[1][4] Therefore, minimizing catalyst loading (increasing Turnover Number, TON) is a critical economic driver for scale-up.[5]

  • Process Control: The reaction is exothermic due to the extrusion of nitrogen gas. Effective temperature management is crucial to prevent runaway reactions and ensure product quality.

  • Purification: Removal of the catalyst, unreacted starting materials, and byproducts at a larger scale requires a shift from routine column chromatography to more scalable methods like crystallization.

This guide will focus on a rhodium-catalyzed approach, providing a framework to address these challenges systematically.

Synthetic Pathway and Mechanistic Rationale

The selected pathway involves two primary stages: the preparation of the diphenyldiazomethane precursor, followed by the catalyzed cyclopropanation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclopropanation cluster_2 Workup & Purification A Benzophenone Hydrazone C Diphenyldiazomethane (in solution) A->C Oxidation B Oxidizing Agent (e.g., HgO, MnO₂) B->C F Methyl 2,2-diphenyl- cyclopropanecarboxylate C->F Slow Addition D Methyl Acrylate D->F E Rh₂(OAc)₄ (catalyst) E->F Carbene Formation G Reaction Quench (Acetic Acid) F->G H Aqueous Workup G->H I Crystallization H->I J Final Product I->J

Caption: Overall workflow for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate.

The reaction mechanism proceeds via the formation of a rhodium carbene intermediate. The diphenyldiazomethane reacts with the dimeric rhodium catalyst, displacing a loosely bound ligand and extruding dinitrogen gas to form the highly reactive carbene species. This electrophilic carbene then undergoes a concerted addition to the electron-deficient double bond of methyl acrylate to form the cyclopropane ring, regenerating the catalyst for the next cycle.[1] The use of a catalyst provides a controlled pathway for the decomposition of the diazo compound, which is preferable to thermal or photochemical methods that can be violent and unselective.

Critical Safety Protocols: Handling Diphenyldiazomethane

Warning: Diphenyldiazomethane is toxic and potentially explosive. All operations must be conducted by trained personnel with appropriate engineering controls in place.

  • Engineering Controls: All work must be performed in a certified chemical fume hood. A blast shield must be used between the operator and the apparatus at all times.[6]

  • Specialized Glassware: Do not use glassware with ground-glass joints or any scratches, as sharp edges can initiate detonation.[2][3] Use smooth, fire-polished joints or Teflon sleeves. Connections should be made with smooth stoppers.

  • Light Sensitivity: Protect diazo solutions from direct sunlight or strong artificial light, which can trigger decomposition.[7] Amber glassware or flasks wrapped in aluminum foil are recommended.

  • Reagent Purity: Avoid contact with alkali metals, strong acids, and some metal salts which can cause violent decomposition.

  • Personal Protective Equipment (PPE): A lab coat, face shield, safety goggles, and double-gloving (e.g., nitrile gloves) are mandatory.[6]

  • Quenching: Excess diphenyldiazomethane must be safely quenched before workup. This is achieved by the slow, controlled addition of a protic acid, such as acetic acid, until the characteristic red/purple color of the diazo compound disappears and gas evolution ceases.[6] The reaction produces methyl acetate.

Detailed Scale-Up Protocol (50g Scale)

This protocol is designed for a target scale of approximately 50g of the final product. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Part A: Preparation of Diphenyldiazomethane Solution

This procedure is adapted from established methods for oxidizing benzophenone hydrazone.

Materials:

  • Benzophenone hydrazone: 49.0 g (0.25 mol)

  • Yellow Mercuric Oxide (HgO): 65.0 g (0.30 mol)

  • Anhydrous Sodium Sulfate: 20 g

  • Hexane or Toluene: 500 mL

  • Saturated aqueous Potassium Hydroxide (KOH): 10 mL

Procedure:

  • Apparatus Setup: Assemble a 1 L three-neck, round-bottom flask (with no scratches) equipped with a mechanical stirrer (Teflon paddle), an inert gas inlet, and a rubber septum. Place the flask behind a blast shield.

  • Reagent Charging: To the flask, add benzophenone hydrazone (49.0 g) and the chosen solvent (500 mL).

  • Initiation: Begin vigorous stirring and add the saturated aqueous KOH solution (10 mL). This acts as a catalyst for the oxidation.

  • Oxidation: Add the yellow mercuric oxide in small portions over 30-45 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary. The solution will develop a deep reddish-purple color, indicating the formation of diphenyldiazomethane.

  • Reaction Monitoring: Stir vigorously at ambient temperature (20-25°C) for 4-6 hours. The reaction can be monitored by TLC (hexane/ethyl acetate 9:1) for the disappearance of benzophenone hydrazone.

  • Filtration and Drying: Once the reaction is complete, filter the mixture through a pad of Celite to remove mercury salts and unreacted HgO. Wash the filter cake with a small amount of fresh solvent.

  • Drying: Dry the resulting deep-colored filtrate over anhydrous sodium sulfate (20 g) for 30 minutes, then filter again.

  • Concentration Determination (Optional but Recommended): The concentration of the diazo compound can be estimated via UV-Vis spectroscopy or by a titration method. For the purpose of this protocol, we will assume near-quantitative conversion. Do not distill or concentrate the solution to dryness. This solution should be used immediately in the next step.

Part B: Rhodium-Catalyzed Cyclopropanation

Materials:

  • Diphenyldiazomethane solution (from Part A, ~0.25 mol in ~500 mL solvent)

  • Methyl Acrylate: 25.8 g (28 mL, 0.30 mol, 1.2 eq)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]: 55 mg (0.125 mmol, 0.05 mol%)

  • Solvent (Hexane or Toluene): 200 mL

  • Acetic Acid (for quenching)

Procedure:

  • Apparatus Setup: Assemble a 2 L three-neck, round-bottom flask equipped with a mechanical stirrer, inert gas inlet, a thermometer, and a pressure-equalizing addition funnel. Place the apparatus behind a blast shield in a fume hood.

  • Catalyst and Alkene Charging: To the flask, add Dirhodium tetraacetate (55 mg), methyl acrylate (25.8 g), and 200 mL of solvent. Stir to dissolve the catalyst, which will impart a slight green color to the solution.

  • Slow Addition of Diazo Compound: Transfer the freshly prepared diphenyldiazomethane solution from Part A into the addition funnel. Add the diazo solution dropwise to the stirred catalyst/alkene mixture over 2-3 hours.

    • Causality: A slow addition rate is critical to keep the instantaneous concentration of the diazo compound low, preventing side reactions and ensuring safety. It also allows for better management of the exotherm from N₂ evolution.

  • Temperature Control: Upon addition, vigorous gas evolution (N₂) will be observed, and the solution color will fade as the diazo compound is consumed. Maintain the internal temperature between 20-25°C. If the temperature rises above 30°C, slow the addition rate and apply external cooling (water bath).

  • Reaction Completion: After the addition is complete, the reddish-purple color should have disappeared. Continue stirring for an additional 1 hour at ambient temperature to ensure full conversion.

  • Catalyst Quenching and Workup:

    • Slowly add glacial acetic acid dropwise (~5-10 mL) to the reaction mixture to quench any residual diazo compound and deactivate the rhodium catalyst. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part C: Purification by Crystallization
  • Crude Product: The concentrated residue will be a viscous oil or a semi-solid.

  • Crystallization: Dissolve the crude product in a minimum amount of hot methanol or ethanol (~150-200 mL).

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator (4°C) for several hours to induce crystallization.

  • Isolation: Collect the resulting white to off-white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the product in a vacuum oven at 40°C to a constant weight.

  • Expected Outcome: Yield: 45-55 g (71-87% over two steps). Purity (by GC/¹H NMR): >98%.

Process Parameters and Data Summary

ParameterRecommended ValueRationale / Notes
Stoichiometry 1.2 eq. Methyl AcrylateA slight excess of the alkene ensures complete consumption of the hazardous diazo compound.
Catalyst Loading 0.05 mol% Rh₂(OAc)₄Balances reaction rate with cost. Lower loadings (down to 0.001 mol%) may be possible but require longer reaction times or higher temperatures.[5]
Solvent Toluene or HexaneToluene is often preferred for its higher boiling point and better solvating properties for the starting materials and product.
Temperature 20-25°CProvides a controlled reaction rate without requiring significant heating or cooling, minimizing energy costs and side reactions.
Addition Time 2-3 hoursCritical for safety and selectivity. Prevents buildup of the diazo reagent and allows for dissipation of heat.
Purification Method CrystallizationHighly effective for this product and significantly more scalable and economical than chromatography.

References

  • de Boer, Th. J.; Backer, H. J. Diazomethane. Org. Synth.1956 , 36, 16.

  • Serafino, G. et al. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chem. Commun.2012 , 48(32), 3863-5.

  • Lambert, T. H. et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. J. Org. Chem.2015 , 80(9), 4376–4383.

  • Serafino, G. et al. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications. 2012 .

  • Master Organic Chemistry. Diazomethane (CH₂N₂).

  • University of Illinois Urbana-Champaign, Division of Research Safety. Diazomethane.

  • JoVE. Carboxylic Acids to Methylesters: Alkylation using Diazomethane.

  • Wikipedia. Diazomethane.

  • Arai, S. et al. Asymmetric Cyclopropanation Reaction under Phase-Transfer Catalyzed Conditions. Tetrahedron Letters. 1999 , 40(22), 4215-4218.

  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. HAL Open Science. 2014 .

  • Davies, H. M. L. et al. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. Org. Process Res. Dev.2021 , 25(1), 139–145.

  • González-Bobes, F. et al. Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Advanced Synthesis & Catalysis. 2008 , 350(6), 813-816.

  • Aggarwal, V. K. et al. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. J. Chem. Soc., Perkin Trans. 1. 1997 , 1253-1264.

  • Zhang, X. P. et al. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes. J. Am. Chem. Soc.2019 , 141(26), 10178–10183.

  • Davies, H. M. L. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Ohio State University. 2018 .

  • Wikipedia. Metal-catalyzed cyclopropanations.

  • Davies, H. M. L. et al. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. ACS Catal.2021 , 11(15), 9515–9524.

  • Wang, G. et al. Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. Google Patents. 2016 .

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Application Notes & Protocols: Strategic Derivatization of the Carboxylate Group in Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Scaffold

Methyl 2,2-diphenylcyclopropanecarboxylate is a fascinating molecular scaffold that combines several key features of interest to medicinal and materials chemists. It possesses a sterically hindered and conformationally rigid cyclopropane ring, a structural motif known to enhance metabolic stability and binding affinity in drug candidates.[1] The gem-diphenyl substitution provides significant steric bulk and unique electronic properties. However, the true synthetic versatility of this molecule lies in its methyl ester functional group.

This carboxylate moiety serves as a primary chemical handle for a host of transformations, allowing researchers to access a diverse library of derivatives. By strategically modifying this group, one can introduce new functionalities, modulate physicochemical properties such as solubility and lipophilicity, and build more complex molecular architectures. This guide provides an in-depth exploration of the core derivatization strategies for Methyl 2,2-diphenylcyclopropanecarboxylate, focusing on the causality behind experimental choices and providing robust, field-proven protocols.

The primary derivatization pathways discussed herein—hydrolysis to the carboxylic acid, reduction to the primary alcohol, and direct aminolysis to amides—represent fundamental and powerful transformations for leveraging this unique cyclopropane building block in drug development and advanced material synthesis.

Core Derivatization Pathways Overview

The following diagram illustrates the three primary synthetic routes originating from the parent methyl ester, each leading to a key functional intermediate.

G parent Methyl 2,2-diphenyl- cyclopropanecarboxylate acid 2,2-diphenylcyclopropane- carboxylic Acid parent->acid I. Hydrolysis (Saponification) alcohol (2,2-diphenylcyclopropyl)- methanol parent->alcohol II. Reduction (e.g., LiAlH4) amide 2,2-diphenylcyclopropane- carboxamide Derivatives parent->amide III. Aminolysis (R¹R²NH)

Caption: Key derivatization routes for Methyl 2,2-diphenylcyclopropanecarboxylate.

I. Hydrolysis (Saponification): Accessing the Carboxylic Acid Intermediate

The conversion of the methyl ester to its corresponding carboxylic acid is arguably the most crucial first step in expanding the molecule's synthetic utility. The resulting 2,2-diphenylcyclopropanecarboxylic acid is a stable, versatile intermediate that can be readily coupled with amines, alcohols, or other nucleophiles using standard peptide coupling reagents (e.g., EDCI, HATU) to form a vast array of amide and ester derivatives.[2]

Base-catalyzed hydrolysis, or saponification, is the preferred method for this transformation. The reaction is effectively irreversible because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, driving the equilibrium toward the carboxylate salt.[3] Subsequent acidification during the workup protonates the carboxylate to yield the final product.[3][4]

Protocol 1: Base-Catalyzed Hydrolysis of Methyl 2,2-diphenylcyclopropanecarboxylate

This protocol employs Lithium Hydroxide (LiOH) in a mixed solvent system, a common and reliable method for ester hydrolysis that proceeds under mild conditions.[3][5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A 1. Dissolve Ester in THF/MeOH/H₂O B 2. Add LiOH Solution A->B C 3. Stir at RT or 50°C B->C D 4. Monitor by TLC C->D E 5. Remove Organic Solvents D->E Upon Completion F 6. Acidify with 1M HCl E->F G 7. Extract with EtOAc F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify (Recrystallization) H->I

Caption: Step-by-step workflow for the saponification of the methyl ester.

Materials & Reagents
Reagent/MaterialRoleRationale for Choice
Methyl 2,2-diphenylcyclopropanecarboxylateStarting MaterialThe substrate for hydrolysis.
Lithium Hydroxide (LiOH·H₂O)Base CatalystProvides the hydroxide nucleophile. LiOH is often preferred for its high reactivity and the good solubility of its salts in mixed aqueous media.[3][5]
Tetrahydrofuran (THF)Co-solventEnsures the solubility of the non-polar starting material in the reaction medium.
Methanol (MeOH)Co-solventEnhances the solubility of both the ester and the inorganic base, creating a homogenous reaction mixture.
Deionized WaterSolvent / Nucleophile SourceThe solvent for LiOH and the ultimate source of the oxygen atom for the new carboxylic acid.
1 M Hydrochloric Acid (HCl)Acidifying AgentUsed during workup to protonate the intermediate lithium carboxylate salt, yielding the neutral carboxylic acid product.[4]
Ethyl Acetate (EtOAc)Extraction SolventFor extracting the final carboxylic acid product from the aqueous phase after acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentRemoves residual water from the organic extract before solvent evaporation.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,2-diphenylcyclopropanecarboxylate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water. A typical concentration is 0.1 to 0.5 M.

  • Addition of Base: In a separate container, dissolve LiOH·H₂O (1.5 to 2.0 eq) in a small amount of water and add it to the reaction flask. The excess base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature (20-25°C). If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed. The carboxylic acid product should have a lower Rf value.

  • Solvent Removal: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the THF and methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is ~2. The carboxylic acid product will likely precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,2-diphenylcyclopropanecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

II. Reduction to (2,2-diphenylcyclopropyl)methanol

Reducing the ester functional group to a primary alcohol provides a different, yet equally valuable, synthetic intermediate. The resulting alcohol, (2,2-diphenylcyclopropyl)methanol, can be used in etherification reactions, converted to halides for subsequent nucleophilic substitution, or oxidized to the corresponding aldehyde.

Esters are significantly less reactive than ketones or aldehydes and are resistant to reduction by mild agents like sodium borohydride (NaBH₄).[6] Therefore, a powerful reducing agent is required. Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as it is highly reactive and efficiently reduces esters to primary alcohols.[7][8] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion first displaces the methoxide group to form an intermediate aldehyde, which is then immediately reduced by a second equivalent of hydride to the alcohol.[6]

Protocol 2: LiAlH₄ Reduction of Methyl 2,2-diphenylcyclopropanecarboxylate

Safety Note: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[8] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Careful Quenching & Workup A 1. Suspend LiAlH₄ in dry THF at 0°C B 2. Add Ester solution (in dry THF) dropwise A->B C 3. Warm to RT and stir B->C D 4. Monitor by TLC C->D E 5. Cool to 0°C D->E Upon Completion F 6. Sequential addition of H₂O, NaOH(aq), H₂O E->F G 7. Filter solids (Celite®) F->G H 8. Extract, Dry, Concentrate G->H

Caption: Workflow for the LiAlH₄ reduction, emphasizing inert conditions and careful quenching.

Materials & Reagents
Reagent/MaterialRoleRationale for Choice
Methyl 2,2-diphenylcyclopropanecarboxylateStarting MaterialThe substrate for reduction.
Lithium Aluminum Hydride (LiAlH₄)Reducing AgentA powerful, non-selective hydride donor necessary for the efficient reduction of the relatively unreactive ester functional group.[6][7]
Anhydrous Tetrahydrofuran (THF)Reaction SolventAn inert, aprotic ether solvent that is stable to LiAlH₄ and effectively solubilizes the starting material.
Deionized WaterQuenching AgentUsed in a precise sequence to safely decompose excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide salts.
15% (w/v) Sodium Hydroxide (NaOH) SolutionQuenching AgentPart of the Fieser workup procedure; helps to precipitate granular aluminum salts that are easy to filter.
Celite® or Diatomaceous EarthFilter AidUsed to facilitate the filtration of the fine aluminum salts generated during the workup.
Ethyl Acetate (EtOAc)Extraction SolventFor extracting the final alcohol product.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentRemoves residual water from the organic extract.
Step-by-Step Procedure
  • Setup: Under an inert atmosphere of nitrogen or argon, add LiAlH₄ powder (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser. Add anhydrous THF to create a suspension (e.g., ~0.5 M). Cool the suspension to 0°C in an ice bath.

  • Addition of Ester: Dissolve Methyl 2,2-diphenylcyclopropanecarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C. The reaction is exothermic.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC. The product alcohol will have a different Rf from the starting ester.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0°C. Quench the reaction very carefully by the sequential, dropwise addition of:

    • 'x' mL of Water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of Water (Where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to produce granular, easily filterable aluminum salts.

  • Filtration: Stir the resulting grey/white suspension at room temperature for 30 minutes. Add a filter aid such as Celite®, and filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,2-diphenylcyclopropyl)methanol.

  • Purification: The crude alcohol can be purified by flash column chromatography on silica gel if necessary.

III. Aminolysis: Direct Synthesis of Amides

The direct conversion of an ester to an amide, known as aminolysis, is a valuable transformation, particularly in pharmaceutical chemistry where the amide bond is a cornerstone of molecular structure.[9] This reaction involves the nucleophilic attack of an amine on the ester carbonyl. However, the reaction can be slow because the alkoxide is a poor leaving group.[10] Therefore, the reaction often requires elevated temperatures or the use of a large excess of the amine.[10][11]

Recent advancements have explored continuous flow technologies to improve the efficiency of this process, especially for producing primary amides using ammonia.[9][12] For laboratory-scale synthesis with primary or secondary amines, heating the ester directly in the amine (if it is a liquid) or in a sealed tube with a high-boiling solvent is a common approach.

Protocol 3: Thermal Aminolysis of Methyl 2,2-diphenylcyclopropanecarboxylate

This protocol provides a general method for reacting the methyl ester with a primary or secondary amine to form the corresponding N-substituted amide.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A 1. Combine Ester and Amine in a Sealed Tube B 2. Add Solvent (optional) A->B C 3. Heat at 80-120°C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Concentrate D->E Upon Completion F 6. Aqueous Workup (Acid/Base Wash) E->F G 7. Extract, Dry, Concentrate F->G H 8. Purify (Chromatography) G->H

Caption: General workflow for the direct aminolysis of the methyl ester to form amides.

Materials & Reagents
Reagent/MaterialRoleRationale for Choice
Methyl 2,2-diphenylcyclopropanecarboxylateStarting MaterialThe electrophile in the reaction.
Amine (R¹R²NH)Nucleophile/ReagentCan be primary (RNH₂) or secondary (R₂NH). Often used in large excess to drive the reaction equilibrium.[11]
High-Boiling Solvent (e.g., Toluene, Xylene)Solvent (Optional)Used if the amine is a solid or to achieve the necessary reaction temperature.
Dilute Hydrochloric Acid (HCl)Wash SolutionTo remove excess unreacted amine during workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionWash SolutionTo neutralize any residual acid and remove any potential carboxylic acid byproduct from hydrolysis.
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Extraction SolventTo isolate the final amide product.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentRemoves residual water from the organic extract.
Step-by-Step Procedure
  • Setup: In a pressure-rated sealed tube, combine Methyl 2,2-diphenylcyclopropanecarboxylate (1.0 eq) and the desired amine (5-10 eq). If the amine is a solid, add a high-boiling solvent like toluene.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80-120°C. Stir the reaction for 12-48 hours.

  • Monitoring: Periodically and carefully cool the reaction to room temperature, open the tube, and take a small aliquot to monitor the reaction's progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, cool the tube to room temperature and carefully unseal it. Concentrate the reaction mixture under reduced pressure to remove the excess amine and solvent.

  • Aqueous Workup: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic solution sequentially with 1 M HCl (to remove basic impurities), water, and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2,2-diphenylcyclopropanecarboxamide derivative.

Conclusion

The methyl ester of 2,2-diphenylcyclopropanecarboxylate is a readily accessible and highly valuable starting material. The protocols detailed in this guide for hydrolysis, reduction, and aminolysis provide robust and reliable pathways to three key classes of derivatives: carboxylic acids, primary alcohols, and amides. Each of these products serves as a platform for further synthetic elaboration, enabling researchers and drug development professionals to fully exploit the unique structural and physicochemical properties of the 2,2-diphenylcyclopropane scaffold. By understanding the mechanisms and the rationale behind the chosen reagents and conditions, scientists can confidently and efficiently generate diverse molecular libraries for biological screening and materials testing.

References

  • Maldonado-Ortega, U., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary Chemistry.
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • Bloom Tech. (2024). Can Lithium Aluminum Hydride Reduce Esters?.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • ResearchGate. (n.d.). Aminolysis of methyl esters by ethylene diamine.
  • BenchChem. (2025). Application Notes and Protocols for the Ester Hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate.
  • Real Chemistry. (2022). Base hydrolysis of esters. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. Wordpress.
  • Vandekerckhove, B., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering.
  • Vandekerckhove, B., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
  • Center for Molecular Modeling. (n.d.). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization.
  • G. E. et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health.
  • Almansour, A. I., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific cyclopropanation reaction. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 2,2-diphenylcyclopropanecarboxylate?

A1: The synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate typically involves the reaction of a diphenyl-substituted alkene precursor with a reagent that delivers a carbomethoxy carbene or a suitable equivalent. The two most common and logical approaches are:

  • The Corey-Chaykovsky Reaction: This involves the reaction of methyl acrylate with a diphenyl-substituted sulfur ylide. This method is often favored for its operational simplicity and the relatively mild conditions required.[1][2][3]

  • Carbene Addition to 1,1-Diphenylethylene: This route utilizes the reaction of 1,1-diphenylethylene with a source of carbomethoxy carbene, often generated from methyl diazoacetate in the presence of a transition metal catalyst (e.g., copper or rhodium complexes).[4][5]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yield is a common issue in cyclopropanation reactions. The root cause often lies in one of the following areas:

  • Reagent Purity: Ensure all starting materials, especially the alkene, diazo compound (if used), and solvents, are pure and anhydrous. Moisture is particularly detrimental to organometallic reagents used in many cyclopropanation reactions.[6]

  • Reagent/Catalyst Activity: The activity of reagents like sulfur ylides or the zinc-copper couple in Simmons-Smith type reactions can degrade over time.[6][7] Similarly, the transition metal catalyst used for carbene additions must be active.

  • Reaction Temperature: Temperature control is critical. Some reactions require low temperatures to prevent side reactions or decomposition of reagents, while others may need heating to overcome activation energy barriers.[7][8]

  • Slow Addition of Reagents: For reactions involving unstable reagents like diazo compounds, slow addition using a syringe pump is crucial to maintain a low concentration in the reaction mixture, minimizing dimerization and other side reactions.[7][8]

Q3: I am observing the formation of multiple byproducts. What are they likely to be and how can I minimize them?

A3: Byproduct formation is highly dependent on the chosen synthetic route.

  • In Corey-Chaykovsky type reactions, you might observe epoxide formation if a ketone is present as an impurity or if the ylide is not sufficiently stabilized.[9] Michael addition without subsequent ring closure can also be a competing pathway.

  • When using methyl diazoacetate, the primary byproduct is often the dimer, dimethyl maleate or fumarate, formed from the self-condensation of the carbene.[7][8] C-H insertion into the solvent or starting material is also a possibility, though less common with stabilized carbenes.

  • Rearrangement Products: Highly strained cyclopropanes can sometimes undergo rearrangement, especially under acidic or thermal stress during workup or purification.[10]

To minimize byproducts, focus on slow reagent addition, precise temperature control, and ensuring an inert reaction atmosphere.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Sulfur Ylide (Corey-Chaykovsky) 1. Freshly Prepare the Ylide: Sulfur ylides can degrade upon standing. Prepare the ylide in situ immediately before use.[1][3] 2. Verify Base Strength: The deprotonation of the sulfonium salt to form the ylide requires a strong base (e.g., n-BuLi, NaH). Ensure the base is not quenched by moisture and is of sufficient strength. 3. Optimize Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition.[3]
Decomposed Diazo Compound 1. Use Freshly Prepared/Purified Methyl Diazoacetate: Diazo compounds are toxic and potentially explosive, and can decompose over time.[5][11] 2. Avoid Acidic Impurities: Traces of acid can catalyze the decomposition of diazo compounds. Use base-washed glassware.[8] 3. Slow Addition: Employ a syringe pump for the controlled, slow addition of the diazo compound to the reaction mixture containing the catalyst and alkene. This keeps the instantaneous concentration of the carbene low, favoring the desired reaction over dimerization.[7][8]
Inactive Catalyst (Carbene Addition) 1. Verify Catalyst Source and Age: Use a reputable supplier and ensure the catalyst is within its recommended shelf life.[7][8] 2. Catalyst Activation: Some catalysts may require pre-activation. Consult the literature for your specific catalyst system. 3. Optimize Catalyst Loading: Start with a standard catalyst loading (e.g., 1-5 mol%) and incrementally increase it if conversion remains low. Be aware that excessive catalyst can sometimes lead to more side reactions.[7][8]
Low Reactivity of Alkene 1. Consider Electronic Effects: 1,1-Diphenylethylene is electron-rich, which is generally favorable for electrophilic carbene addition.[8] However, steric hindrance from the two phenyl groups can slow the reaction. 2. Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times or a modest increase in temperature may be necessary to achieve full conversion.[6] Monitor the reaction by TLC or GC to avoid product degradation.
Issue 2: Poor Selectivity or Formation of Isomers
Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of Epoxide instead of Cyclopropane This is a common issue in reactions with unstabilized sulfur ylides and carbonyl compounds. For the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate from methyl acrylate, a stabilized ylide like dimethylsulfoxonium methylide is preferred for 1,4-conjugate addition leading to the cyclopropane.[9][12]
Formation of Michael Adduct without Ring Closure The final ring-closing step in the Corey-Chaykovsky reaction is an intramolecular nucleophilic substitution. If the sulfonium group is a poor leaving group or if there is significant steric hindrance, the open-chain Michael adduct may be isolated. Consider using a different solvent or a counter-ion that promotes the cyclization.
Diastereoselectivity Issues (if applicable) For the target molecule, diastereoselectivity is not a concern as there is only one new stereocenter created relative to the existing substituents. However, in related reactions, diastereoselectivity can often be controlled by temperature, with lower temperatures generally favoring the formation of one diastereomer.[6]

Experimental Protocols

Protocol 1: Corey-Chaykovsky Cyclopropanation

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Ylide Generation:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add trimethylsulfoxonium iodide (1.2 equivalents) and anhydrous DMSO.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. The ylide has now been formed.

  • Cyclopropanation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1,1-diphenylethylene (1.0 equivalent) and methyl acrylate (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the pre-formed ylide solution via cannula or syringe over 1-2 hours.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Methyl Diazoacetate

Caution: Methyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, add 1,1-diphenylethylene (1.0 equivalent) and a catalytic amount of dirhodium(II) acetate (0.5-1 mol%).

    • Add anhydrous dichloromethane as the solvent.

    • Heat the solution to a gentle reflux.

  • Diazo Addition:

    • In a separate flask, dissolve methyl diazoacetate (1.2 equivalents) in anhydrous dichloromethane.

    • Using a syringe pump, add the methyl diazoacetate solution dropwise to the refluxing reaction mixture over 4-6 hours.

  • Reaction Completion and Workup:

    • After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC/GC analysis indicates consumption of the starting material.

    • Cool the reaction to room temperature.

    • Carefully add a few drops of acetic acid to quench any remaining diazo compound.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky Ylide Sulfur Ylide (Nucleophile) Intermediate Betaine Intermediate (Zwitterion) Ylide->Intermediate 1,4-Conjugate Addition Enone Methyl Acrylate (Michael Acceptor) Enone->Intermediate Product Methyl 2,2-diphenyl- cyclopropanecarboxylate Intermediate->Product Intramolecular SN2 Ring Closure DMSO DMSO (Leaving Group) Intermediate->DMSO Elimination

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Troubleshooting Workflow: Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Activity Assess Reagent/Catalyst Activity Check_Reagents->Check_Activity If reagents are pure Success Yield Improved Check_Reagents->Success Impurity found & removed Check_Conditions Optimize Reaction Conditions (T, Time) Check_Activity->Check_Conditions If reagents are active Check_Activity->Success Reagent/Catalyst replaced Slow_Addition Implement Slow Addition of Unstable Reagents Check_Conditions->Slow_Addition If conditions are optimal Check_Conditions->Success Optimal conditions found Slow_Addition->Success If applicable

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Heavily substituted cyclopropane esters were prepared in high yields, complete diastereoselection and high enantioselectivity, and allowed multi-gram preparation of desired products. Tetrahedron Letters. [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. National Library of Medicine. [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. [Link]

  • Lambert, T. H.; et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research. [Link]

  • Arai, S.; et al. Asymmetric Cyclopropanation Reaction under Phase‐Transfer Catalyzed Conditions. Tetrahedron Letters. [Link]

  • Development of Phase Transfer Catalysed Cyclopropanation and Related Processes. HAL Open Science. [Link]

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. ResearchGate. [Link]

  • Overview of the cyclopropanation optimization. ResearchGate. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Chemistry LibreTexts. 10.1: Diazomethane, Carbenes, and Cyclopropane Synthesis. [Link]

  • Svec, R. L.; Hergenrother, P. J. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Angewandte Chemie International Edition. [Link]

  • Tomilov, Y. V.; et al. Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Russian Chemical Reviews. [Link]

  • Molchanov, A. P.; et al. Methyl (E)-2-(2-Phenylcyclopropylidene)acetate: Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran. Russian Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Reddit. Simmons Smith Reaction Confusion. [Link]

  • Manning, J. R.; Davies, H. M. L. ONE-FLASK SYNTHESIS OF METHYL ARYLVINYLDIAZOACETATES AND THEIR APPLICATION IN ENANTIOSELECTIVE C-H FUNCTIONALIZATION. Organic Syntheses. [Link]

  • Google Patents.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • Khusnutdinov, R. I.; et al. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules. [Link]

  • Google Patents.
  • Google Patents. Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

  • Google Patents.
  • Google Patents.
  • YouTube. Diazomethane formation of methyl esters. [Link]

  • Google Patents. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

Sources

"common side reactions in the synthesis of diphenylcyclopropanes"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diphenylcyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during these synthetic procedures. Drawing from established chemical principles and field-proven insights, this resource aims to be a self-validating system to help you navigate the intricacies of diphenylcyclopropane synthesis and minimize common side reactions.

I. Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction on stilbene is giving me a mixture of cis- and trans-1,2-diphenylcyclopropane. How can I improve the stereoselectivity?

A: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2][3] If you are obtaining a mixture of diastereomers, the primary cause is almost certainly an impure starting material. Ensure your cis- or trans-stilbene is of high isomeric purity before starting the reaction.

Q2: I'm attempting a Corey-Chaykovsky reaction on a chalcone to get a cyclopropyl ketone, but I'm isolating an epoxide instead. What is going wrong?

A: This is a classic case of competing 1,2- versus 1,4-addition of the sulfur ylide.[4][5][6][7] To favor the desired 1,4-addition for cyclopropanation, you should use a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide, Corey's ylide). Sulfonium ylides (e.g., dimethylsulfonium methylide) are "harder" nucleophiles and tend to favor 1,2-addition to the carbonyl group, leading to epoxide formation.[7][8]

Q3: My diphenylcyclopropane product seems to be decomposing during chromatographic purification on silica gel. What could be the cause?

A: Diphenylcyclopropanes, especially those with electron-donating groups, can be sensitive to acid-catalyzed ring opening.[9][10][11] Silica gel is weakly acidic and can promote this decomposition. To mitigate this, consider deactivating your silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, switching to a more neutral stationary phase like alumina may be beneficial.

Q4: I am observing byproducts with a molecular weight that is double that of my carbene source in a catalytic cyclopropanation. What are these?

A: You are likely observing carbene dimerization products.[12][13] For instance, if you are using a reaction that generates a carbene from ethyl diazoacetate, it can dimerize to form diethyl maleate and diethyl fumarate.[12][13] This side reaction is more common in transition-metal catalyzed reactions, especially at higher concentrations of the diazo compound, and less of an issue in Simmons-Smith or Corey-Chaykovsky reactions.

II. Troubleshooting Guide: Simmons-Smith Cyclopropanation of Stilbene

The Simmons-Smith reaction is a reliable method for converting stilbene to 1,2-diphenylcyclopropane. The reaction's stereospecificity is its hallmark, but several factors can lead to low yields and unexpected side products.[1][2][3][14]

Issue 1: Low or No Product Yield

A common frustration is the failure of the reaction to proceed to completion. This often points to issues with the reagents.

Potential CauseRecommended Solution & Explanation
Inactive Zinc-Copper Couple The zinc-copper couple is the heart of the reagent formation. If it's not properly activated, the organozinc carbenoid will not form. Solution: Ensure the zinc is freshly activated. Methods include washing with dilute HCl, followed by water, methanol, and ether rinses, or using ultrasonication to improve the formation of the organozinc compound.[15]
Poor Quality Diiodomethane Diiodomethane (CH₂I₂) can decompose over time, releasing iodine which can interfere with the reaction. Solution: Use freshly distilled or high-purity diiodomethane from a recently opened bottle.
Presence of Moisture or Air The organozinc reagents are highly sensitive to moisture and atmospheric oxygen. Solution: All glassware must be rigorously oven-dried or flame-dried. The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Low Substrate Reactivity While stilbene is generally reactive, electron-withdrawing groups on the phenyl rings can decrease the nucleophilicity of the double bond. Solution: For less reactive substrates, consider using the Furukawa modification (diethylzinc and diiodomethane), which often provides a more reactive carbenoid.[14]
Issue 2: Formation of Methylated Byproducts

In some cases, particularly with prolonged reaction times or excess reagent, methylation of heteroatoms can occur.

  • Side Reaction: If your stilbene substrate contains hydroxyl or other nucleophilic functional groups, the electrophilic zinc carbenoid can act as a methylating agent.[14]

  • Identification: Look for an unexpected methyl group on a heteroatom in your product by NMR or mass spectrometry.

  • Troubleshooting:

    • Protecting Groups: Protect sensitive functional groups (e.g., alcohols as silyl ethers) before the cyclopropanation.

    • Stoichiometry Control: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid prolonged exposure after the starting material is consumed.

III. Troubleshooting Guide: Corey-Chaykovsky Cyclopropanation of Chalcones

The reaction of a sulfur ylide with a chalcone (1,3-diphenyl-2-propen-1-one) is an excellent method for synthesizing 1-benzoyl-2-phenylcyclopropanes. The primary challenge is controlling the regioselectivity of the nucleophilic attack.

Workflow for Optimizing Cyclopropanation over Epoxidation

cluster_0 Reaction Outcome Troubleshooting Start Start with Chalcone Substrate Ylide_Choice Select Sulfur Ylide Start->Ylide_Choice Sulfoxonium Use Sulfoxonium Ylide (e.g., Corey's Ylide) Ylide_Choice->Sulfoxonium For Cyclopropanation Sulfonium Use Sulfonium Ylide Ylide_Choice->Sulfonium Leads to Epoxidation Addition_1_4 1,4-Conjugate Addition Sulfoxonium->Addition_1_4 Addition_1_2 1,2-Addition to Carbonyl Sulfonium->Addition_1_2 Cyclopropane Desired Cyclopropane Product Addition_1_4->Cyclopropane Epoxide Epoxide Side Product Addition_1_2->Epoxide

Caption: Decision workflow for selecting the correct sulfur ylide in Corey-Chaykovsky reactions of chalcones.

Issue 1: Formation of Epoxide Byproduct

As illustrated above, the formation of an epoxide is the most common side reaction.

  • Mechanism: Sulfonium ylides are less stable and more reactive, leading to a kinetically controlled, often reversible, 1,2-addition to the carbonyl group.[5][6][7] Sulfoxonium ylides are more stable ("softer" nucleophiles), favoring an irreversible 1,4-conjugate addition to the double bond, which then leads to cyclopropanation.[4][5]

  • Troubleshooting Protocol:

    • Reagent Selection: Synthesize your ylide from a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) and a strong base like sodium hydride.

    • Temperature Control: Generate and use the less stable sulfonium ylides at low temperatures to maximize selectivity if their use is unavoidable for other reasons.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. If you observe the formation of a more polar spot that corresponds to the epoxide, it confirms that 1,2-addition is occurring.

Issue 2: Rearrangement of Vinyloxirane Intermediate

In some cases, even with a sulfonium ylide, a 1,2-addition can be followed by rearrangement instead of cyclization, especially with substituted chalcones. This can lead to furan derivatives or other rearranged products.[16]

  • Mitigation: This is another strong reason to favor the use of sulfoxonium ylides, which promote the direct 1,4-addition pathway and avoid the vinyloxirane intermediate altogether.

IV. Post-Synthetic Side Reactions and Product Instability

Even after a successful synthesis, the diphenylcyclopropane product itself can be susceptible to side reactions, particularly under certain workup or storage conditions.

Issue: Acid-Catalyzed Ring Opening
  • Mechanism: The cyclopropane ring, especially when activated by two phenyl groups, can be protonated by strong acids (or even weaker acids like silica gel). This leads to a stabilized benzylic carbocation intermediate, which can then be trapped by a nucleophile (e.g., water, solvent), resulting in a ring-opened product.

  • Troubleshooting:

    • Aqueous Workup: Quench the reaction with a weakly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid. Avoid strong acid washes.

    • Purification: As mentioned in the FAQs, use neutralized silica gel or alumina for chromatography.

    • Storage: Store the purified product in a neutral, aprotic solvent and away from acidic vapors.

Logical Flow of Ring-Opening Side Reaction

cluster_1 Acid-Catalyzed Ring Opening Cascade Start Diphenylcyclopropane Product Acid Presence of Acid (e.g., Silica Gel, Acidic Workup) Start->Acid Protonation Protonation of Cyclopropane Ring Acid->Protonation Carbocation Formation of Stable Benzylic Carbocation Protonation->Carbocation Nucleophile Nucleophilic Attack (H₂O, Solvent) Carbocation->Nucleophile RingOpened Ring-Opened Side Product Nucleophile->RingOpened

Sources

Technical Support Center: Purification of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2,2-diphenylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you achieve the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during the purification process.

Question 1: My reaction yield of Methyl 2,2-diphenylcyclopropanecarboxylate is significantly lower than expected. What are the likely causes?

Answer: Low yields in cyclopropanation reactions can stem from several factors. Here's a breakdown of the most common culprits and how to address them:

  • Sub-optimal Reaction Conditions: The efficiency of cyclopropanation is highly sensitive to temperature, reaction time, and the stoichiometry of your reagents. Ensure you are following a validated protocol. For instance, in a Simmons-Smith type reaction, the activation of the zinc-copper couple is critical.

  • Impure Starting Materials: The purity of your starting materials, such as methyl acrylate and a precursor to the diphenylcarbene, is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts. Always use freshly distilled or purified reagents.

  • Side Reactions: Several side reactions can compete with the desired cyclopropanation. These include:

    • Carbene Dimerization: The carbene intermediate can react with itself to form tetraphenylethylene.

    • Insertion Reactions: The carbene can insert into C-H bonds of the solvent or starting materials.

    • Polymerization: Methyl acrylate is prone to polymerization under certain conditions.

To mitigate these, consider slow addition of the carbene precursor to the reaction mixture to maintain a low concentration of the reactive intermediate.

Question 2: After the reaction work-up, my crude product is an oil and I'm struggling to isolate a solid. What should I do?

Answer: It's not uncommon for the crude product to be an oil, which is often a mixture of your desired product and various impurities. Here are a few strategies to induce crystallization or proceed with purification:

  • Trituration: Try adding a non-polar solvent in which your product is expected to have low solubility, such as hexanes or pentane, to the crude oil. Stir or sonicate the mixture. This can often induce the product to precipitate as a solid while the more soluble impurities remain in the solvent.

  • Solvent Evaporation: If trituration is unsuccessful, you can attempt to remove all residual solvent under high vacuum. Sometimes, stubborn oils will solidify upon complete removal of any volatile components.

  • Direct to Chromatography: If the product remains an oil, it is best to proceed directly to purification by column chromatography.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the two primary purification techniques: recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Question 3: I have a semi-solid crude product. How do I choose the right solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Methyl 2,2-diphenylcyclopropanecarboxylate, which is a relatively non-polar ester, you should start by screening the following solvents and solvent systems:

Solvent/Solvent SystemRationale & Expected Outcome
Ethanol or Methanol The polarity of these alcohols may provide the desired solubility profile. The compound may be soluble in the hot alcohol and crystallize upon cooling.
Hexanes/Ethyl Acetate A common non-polar/polar mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[1][2]
Dichloromethane/Hexanes Similar to the above, dichloromethane is a good solvent for many organic compounds, and hexanes can act as the anti-solvent to induce crystallization.[2]
Toluene/Hexanes Toluene can be an effective solvent for aromatic compounds at elevated temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and then heat the mixture to boiling. If the compound dissolves when hot and precipitates upon cooling, you have a good candidate solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry thoroughly under vacuum.

Flash Column Chromatography

Flash column chromatography is the preferred method for purifying oils or for separating mixtures with multiple components.

Question 4: What are the recommended conditions for purifying Methyl 2,2-diphenylcyclopropanecarboxylate by flash column chromatography?

Answer: For a compound of this polarity, a normal-phase silica gel column is appropriate. A gradient elution is often more effective than an isocratic elution for separating the product from both less polar and more polar impurities.

Recommended Mobile Phase Gradient:

A gradient of ethyl acetate in hexanes is a good starting point. You can optimize the gradient based on an initial Thin Layer Chromatography (TLC) analysis.

Eluent SystemGradient ProfilePurpose
Hexanes/Ethyl Acetate Initial: 1-2% Ethyl Acetate in HexanesElutes very non-polar impurities, such as any unreacted starting materials or carbene dimers.
Gradient: Increase to 5-10% Ethyl AcetateElutes the desired product, Methyl 2,2-diphenylcyclopropanecarboxylate.
Final: Increase to 20-30% Ethyl AcetateElutes more polar impurities.

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: Spot your crude product on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel, using the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column. For better separation, you can adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2,2-diphenylcyclopropanecarboxylate.

Workflow for Purification Strategy

PurificationWorkflow start Crude Product (Oil or Solid) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) pure_solid Pure Solid Product recrystallize->pure_solid column Perform Flash Column Chromatography pure_oil Pure Product (Oil or Solid) column->pure_oil is_solid_after_trituration is_solid_after_trituration triturate->is_solid_after_trituration Solid forms? is_solid_after_trituration->recrystallize Yes is_solid_after_trituration->column No

Caption: Decision workflow for the purification of Methyl 2,2-diphenylcyclopropanecarboxylate.

Section 3: Purity Assessment & Impurity Identification

Confirming the purity of your final product is a critical step. Here we outline how to use spectroscopic methods to assess purity and identify common impurities.

Question 5: How can I confirm the purity of my Methyl 2,2-diphenylcyclopropanecarboxylate, and what are the expected spectroscopic signatures?

Answer: The purity of your final product should be assessed by a combination of techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Expected Spectroscopic Data for Pure Methyl 2,2-diphenylcyclopropanecarboxylate:

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: You will see a multiplet in the range of δ 7.1-7.4 ppm corresponding to the ten protons of the two phenyl groups.

    • Methine Proton: A signal for the proton on the cyclopropane ring adjacent to the ester will appear further downfield.

    • Methylene Protons: The two diastereotopic protons on the cyclopropane ring will likely appear as distinct signals, possibly as doublets of doublets.

    • Methyl Protons: A sharp singlet for the methyl ester protons will be observed, typically around δ 3.7 ppm.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl Carbon: A signal for the ester carbonyl carbon will be in the range of δ 170-175 ppm.

    • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 125-145 ppm).

    • Cyclopropane Carbons: The three carbons of the cyclopropane ring will have characteristic upfield shifts.

    • Methyl Carbon: The methyl ester carbon will appear around δ 52 ppm.

  • IR Spectroscopy:

    • C=O Stretch: A strong absorption band around 1725-1740 cm⁻¹ corresponding to the ester carbonyl group.

    • C-O Stretch: A band in the region of 1100-1300 cm⁻¹.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Question 6: I see extra peaks in my ¹H NMR spectrum. What are the likely impurities?

Answer: The presence of extra peaks indicates impurities. Here are some common impurities and their expected NMR signals:

  • Unreacted Starting Materials: Check for the characteristic signals of methyl acrylate and the diphenyl precursor.

  • Solvent Residue: Small peaks corresponding to solvents used in the reaction or purification (e.g., diethyl ether, dichloromethane, ethyl acetate, hexanes) are common.

  • 2,2-Diphenylcyclopropanecarboxylic Acid: If some of the ester has hydrolyzed, you will see a broad singlet for the carboxylic acid proton (often > δ 10 ppm) and a slight shift in the signals for the cyclopropane protons.

  • Byproducts from Side Reactions: The formation of tetraphenylethylene from carbene dimerization would result in a complex aromatic signal.

ImpurityTroubleshooting start Impure Product (Confirmed by NMR/TLC) impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Different Rf hydrolysis Hydrolyzed Acid impurity_type->hydrolysis Broad OH peak in NMR side_product Side-Reaction Byproduct impurity_type->side_product Complex/Unknown Signals re_purify_column Re-purify by Column Chromatography unreacted_sm->re_purify_column acid_wash Aqueous Base Wash (e.g., NaHCO₃ soln.) hydrolysis->acid_wash side_product->re_purify_column end Pure Product re_purify_column->end re_crystallize Re-crystallize re_crystallize->end acid_wash->re_purify_column

Sources

Technical Support Center: Methyl 2,2-diphenylcyclopropanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this specific cyclopropanation reaction. We understand that achieving high yields is critical, and this guide provides field-proven insights and evidence-based protocols to help you succeed. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring you have a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate.

Q1: What is the most effective and widely used method for synthesizing Methyl 2,2-diphenylcyclopropanecarboxylate?

The most robust and scalable method is the cyclopropanation of diphenylmethane with a suitable two-carbon electrophile under Phase-Transfer Catalysis (PTC) conditions. PTC is highly advantageous as it allows for the reaction of reagents located in different immiscible phases (typically a solid or aqueous phase and an organic phase), enhances reactivity, and often leads to shorter reaction times and increased yields.[1][2]

Q2: Can you explain the underlying mechanism of this PTC-mediated cyclopropanation?

The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.[3][4] The key steps are:

  • Deprotonation: A strong base deprotonates a suitable precursor to form a carbanion.

  • Phase Transfer: The phase-transfer catalyst (typically a quaternary ammonium salt) transports this anion from the aqueous or solid phase into the organic phase where the diphenylmethane substrate resides.

  • Michael Addition: The carbanion attacks an activated alkene (the Michael acceptor).

  • Intramolecular Ring Closure: The resulting enolate undergoes an intramolecular S N 2 reaction, displacing a leaving group and forming the cyclopropane ring.

Caption: Michael-Initiated Ring Closure (MIRC) mechanism under PTC.

Q3: Why is Phase-Transfer Catalysis (PTC) superior to other methods for this synthesis?

PTC offers several significant advantages that directly contribute to higher yields and a more efficient process[2]:

  • Avoids Anhydrous Conditions: It eliminates the need for expensive and hazardous reagents like LDA or NaH and rigorously dry solvents.

  • Enhanced Reactivity: The PTC catalyst transports the reactive anion into the organic phase as a lipophilic ion pair, making it "naked" and highly reactive.

  • Milder Conditions: Reactions can often be run at or near room temperature, reducing side reactions and thermal decomposition.

  • Scalability: PTC processes are well-established in industrial applications and are generally straightforward to scale up.[2]

Q4: What are the critical reagents and their specific roles?

  • Substrate: Diphenylmethane.

  • Alkylating Agent / Michael Acceptor: A molecule like methyl acrylate or a related species that provides the other two carbons and the ester group for the cyclopropane ring.

  • Base: A strong base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) is required to deprotonate the substrate.[5]

  • Phase-Transfer Catalyst: Typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB). Its role is to shuttle the anion between phases.[1]

  • Solvent: A water-immiscible organic solvent like toluene or dichloromethane is used to dissolve the substrate.

Section 2: Troubleshooting Guide for Low Yield

This guide is formatted to directly address common problems you may encounter during your experiments.

Problem 1: My reaction is incomplete or stalls, with significant unreacted starting material remaining.

  • Possible Cause A: Inefficient Mixing

    • Explanation: Phase-transfer catalysis is an interfacial process. The reaction rate is highly dependent on the surface area between the organic and aqueous/solid phases. If stirring is inadequate, the transfer of the anion by the catalyst will be slow, stalling the reaction.[6]

    • Solution: Use a mechanical overhead stirrer for reactions larger than 100 mL. Ensure a vortex is visible, indicating vigorous agitation. For smaller reactions, use a large, football-shaped magnetic stir bar and a stir plate with a strong motor.

  • Possible Cause B: Catalyst Deactivation or Insufficient Amount

    • Explanation: The phase-transfer catalyst can be "poisoned" by impurities in the reagents or solvent. It can also degrade under harsh conditions. Using too little catalyst will result in a slow reaction rate.

    • Solution: Ensure your catalyst is pure and from a reliable source. For a typical reaction, use 1-5 mol% of the catalyst relative to the limiting reagent. If you suspect poisoning, try adding a fresh batch of catalyst to the stalled reaction.

  • Possible Cause C: Base is Not Strong Enough or is Poor Quality

    • Explanation: The pKa of diphenylmethane is approximately 32.2, requiring a very strong base for deprotonation. The effectiveness of solid bases like KOH can be diminished if they are old and have absorbed significant atmospheric CO₂ and water.

    • Solution: Use freshly powdered, high-purity KOH or Cs₂CO₃. Using a 50% aqueous solution of NaOH or KOH can be very effective, but requires excellent stirring and may increase the risk of ester hydrolysis (see Problem 2).[7]

Problem 2: The reaction goes to completion (TLC shows no starting material), but my isolated yield is low.

  • Possible Cause A: Hydrolysis of the Methyl Ester

    • Explanation: The product, a methyl ester, can be hydrolyzed back to the corresponding carboxylic acid under the strong basic conditions of the reaction, especially if excess aqueous base is present. This carboxylic acid will be deprotonated and remain in the aqueous phase during a standard workup, leading to a low isolated yield of the desired ester.

    • Solution:

      • Use Solid Base: Employ solid, powdered KOH or potassium carbonate instead of a concentrated aqueous solution to minimize the amount of water present.[5]

      • Acidify During Workup: Before extraction, carefully acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3. This will protonate the byproduct carboxylic acid, allowing it to be extracted into the organic layer along with your product. It can then be removed via column chromatography.

      • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

  • Possible Cause B: Formation of Unidentified Side Products

    • Explanation: While the MIRC pathway is dominant, other side reactions like elimination or polymerization can occur, especially at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature. Often, these reactions can be run effectively at room temperature or with gentle warming (40-50 °C). Running the reaction at a lower temperature for a longer period is often preferable to high temperatures for a short period.

Problem 3: My final product is impure, even after column chromatography.

  • Possible Cause A: Contamination with the Phase-Transfer Catalyst

    • Explanation: Quaternary ammonium salts like TBAB can sometimes be difficult to remove from the final product as they have some solubility in organic solvents.

    • Solution: During the workup, wash the organic layer multiple times with water and then with brine. This will help pull the majority of the catalyst into the aqueous phase. If it persists, a silica plug filtration before the main column can sometimes help.

  • Possible Cause B: Product Decomposition on Silica Gel

    • Explanation: Cyclopropanes, especially those with electron-withdrawing groups, can sometimes be sensitive to acidic silica gel, leading to ring-opening or decomposition during chromatography.[8]

    • Solution:

      • Deactivate Silica: Neutralize your silica gel by preparing a slurry with your eluent containing 1% triethylamine before packing the column.

      • Work Quickly: Do not let the product sit on the column for an extended period.

      • Alternative Purification: Consider recrystallization as an alternative to chromatography if a suitable solvent system can be found.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Caption: General experimental workflow for the PTC synthesis.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with an overhead mechanical stirrer and a reflux condenser, add diphenylmethane (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (100 mL).

  • Base: Begin vigorous stirring and add freshly powdered potassium hydroxide (3.0 eq).

  • Addition: Slowly add methyl acrylate (1.2 eq) to the mixture dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 40 °C and stir vigorously for 2-4 hours. Monitor the consumption of diphenylmethane by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and slowly add 100 mL of water to dissolve the salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Washes: Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Methyl 2,2-diphenylcyclopropanecarboxylate.

Section 4: Data Interpretation & Optimization

Achieving the highest yield often requires fine-tuning the reaction conditions.

Table 1: Impact of Key Parameters on Reaction Outcome

ParameterOption 1Option 2Rationale & Expected Outcome
Base 50% aq. KOHPowdered KOHAqueous base is highly effective but increases the risk of ester hydrolysis. Powdered base provides a controlled reaction with fewer side products.[5][7]
Catalyst Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Hydrogen Sulfate (TBAHS)TBAB is a standard, effective catalyst. TBAHS can sometimes offer different solubility and reactivity profiles, potentially improving yield in specific solvent systems.
Solvent TolueneDichloromethane (DCM)Toluene allows for higher reaction temperatures if needed. DCM is a good solvent but its lower boiling point limits the temperature range.
Temperature Room Temp (25 °C)Elevated (40-50 °C)Running at room temperature minimizes side reactions but may require longer reaction times. Gentle heating can significantly increase the rate but may also promote byproduct formation.[9]

Troubleshooting Flowchart

Use this decision tree to logically diagnose issues with your reaction.

Caption: A logical decision tree for troubleshooting low yields.

References

  • Douglas, J., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]

  • Bernardi, L., et al. (n.d.). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]

  • Yadav, V. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Adamo, M. F. A., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. [Link]

  • Adamo, M. F. A., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. ResearchGate. [Link]

  • Reddit User Discussion (2024). Low yield in Phosphoamidite synthesis. Reddit. [Link]

Sources

Technical Support Center: Managing Stereoselectivity in the Synthesis of Diphenylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing stereoselectivity in the synthesis of diphenylcyclopropane derivatives. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of these valuable compounds. Diphenylcyclopropanes are significant structural motifs in various biologically active molecules, and controlling their stereochemistry is often a critical challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diphenylcyclopropane derivatives, and how do they influence stereoselectivity?

A1: The synthesis of diphenylcyclopropane derivatives primarily relies on cyclopropanation reactions of stilbene and its analogues. The choice of method is crucial as it dictates the stereochemical outcome. The main approaches include:

  • Simmons-Smith Reaction and its Modifications: This classic method involves the use of a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[1] The reaction is a concerted syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][2] For instance, (E)-stilbene will yield the trans-diphenylcyclopropane, while (Z)-stilbene will produce the cis-diphenylcyclopropane. Modifications like the Furukawa protocol (using diethylzinc) can enhance reactivity, especially for less reactive alkenes.[3]

  • Catalytic Asymmetric Cyclopropanation: This approach utilizes transition metal catalysts, often with chiral ligands, to induce enantioselectivity.[4] Rhodium[5][6], copper[4], cobalt[7][8], and ruthenium[9] complexes are commonly employed. These methods are particularly valuable for generating enantioenriched cyclopropanes from prochiral alkenes. The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee).

  • Phase-Transfer Catalysis (PTC): PTC offers a practical method for stereoselective synthesis, often using chiral quaternary ammonium salts as catalysts.[10][11][12] This technique is advantageous for its operational simplicity and can be effective in controlling stereoselectivity in cyclopropanation reactions.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group attached to the substrate to direct the stereochemical course of the reaction.[13] After the cyclopropanation, the auxiliary is removed, yielding the desired enantiomerically enriched product. This method provides a reliable way to control stereoselectivity.[13]

Q2: How can I control diastereoselectivity when my starting material can lead to multiple diastereomers?

A2: Controlling diastereoselectivity is a common challenge, especially with substituted diphenylalkenes. Several factors can be manipulated:

  • Stereochemistry of the Starting Alkene: As the Simmons-Smith reaction is stereospecific, the geometry of the starting alkene directly translates to the relative stereochemistry of the cyclopropane.[1][2] Ensuring the geometric purity of your (E) or (Z)-stilbene derivative is the first step.

  • Directing Groups: The presence of coordinating groups, such as hydroxyl groups on an allylic or homoallylic carbon, can direct the cyclopropanating agent to one face of the double bond, leading to high diastereoselectivity.[1][14]

  • Catalyst and Ligand Choice in Asymmetric Catalysis: In catalytic systems, the chiral environment created by the ligand around the metal center can strongly influence the diastereomeric ratio (d.r.).[15][16] Screening different catalysts and ligands is often necessary to find the optimal conditions for a specific substrate.

  • Reaction Conditions: Temperature, solvent, and the nature of the carbene precursor can all impact diastereoselectivity. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer.

Q3: My enantioselective cyclopropanation is giving low enantiomeric excess (ee). What are the likely causes and solutions?

A3: Low enantiomeric excess in asymmetric cyclopropanation can stem from several issues:

  • Catalyst Inactivity or Decomposition: Ensure your catalyst is pure, properly handled, and activated if necessary. Some catalysts are sensitive to air and moisture.[17]

  • Suboptimal Ligand: The chiral ligand is the primary source of stereochemical induction. The chosen ligand may not be a good match for your specific substrate. It is advisable to screen a library of ligands to identify the most effective one.

  • Reaction Temperature: Temperature can significantly affect enantioselectivity. Running the reaction at lower temperatures often enhances enantiomeric excess, although it may slow down the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Experiment with a range of solvents to find the optimal one for your system.

  • Background Uncatalyzed Reaction: A non-selective background reaction can erode the enantiomeric excess. This can sometimes be suppressed by adjusting reaction conditions, such as temperature or the rate of addition of reagents.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of diphenylcyclopropane derivatives.

Issue 1: Low or No Yield of the Cyclopropanated Product
Potential Cause Recommended Solution
Inactive Zinc-Copper Couple (Simmons-Smith) The activity of the zinc reagent is a frequent cause of reaction failure.[3] Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can enhance activation.[3][14]
Poor Quality of Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[3]
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air.[3] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider using a more reactive cyclopropanating agent, such as those generated in the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[3]
Catalyst Poisoning (Catalytic Systems) Impurities in the substrate or solvent can poison the catalyst. Purify all starting materials and use high-purity solvents.
Decomposition of Diazo Compound (Catalytic Systems) Diazo compounds can be unstable.[17] Use a syringe pump for slow, controlled addition to the reaction mixture to minimize side reactions like dimerization.[17] Perform the reaction at the recommended temperature.
Issue 2: Poor Diastereoselectivity (Formation of a Mixture of Diastereomers)
Potential Cause Recommended Solution
Geometric Impurity of Starting Alkene Purify the starting diphenylalkene to ensure it is a single geometric isomer (E or Z).
Lack of Facial Selectivity If the substrate lacks a directing group, consider introducing one temporarily to guide the cyclopropanation.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, solvent, and catalyst/ligand to optimize for the desired diastereomer.
Curtin-Hammett Conditions In some cases, the diastereoselectivity may be governed by the Curtin-Hammett principle, where the product ratio is determined by the relative activation energies of the transition states leading to the different diastereomers.[16][18] Understanding the reaction mechanism can provide insights into controlling the outcome.
Issue 3: Difficulty in Removing the Chiral Auxiliary
Potential Cause Recommended Solution
Harsh Cleavage Conditions The conditions required to remove the auxiliary may be too harsh and could lead to decomposition of the desired product.
Steric Hindrance The cyclopropane product's structure may sterically hinder the cleavage of the auxiliary.
Auxiliary Selection Choose a chiral auxiliary that is known to be readily cleaved under mild conditions.[13] Evans' oxazolidinones and Oppolzer's camphorsultam are examples of auxiliaries with well-established cleavage protocols.[13]

Experimental Protocols & Workflows

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Stilbene

This protocol describes the synthesis of trans-1,2-diphenylcyclopropane.

Step-by-Step Methodology:

  • Activation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture under vacuum until it is dry, then cool to room temperature under nitrogen. Add anhydrous diethyl ether and stir the suspension vigorously.

  • Reaction Setup: To the activated zinc-copper couple, add a solution of (E)-stilbene in anhydrous diethyl ether.

  • Addition of Diiodomethane: Add diiodomethane dropwise to the stirred suspension. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite to remove the zinc salts.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure trans-1,2-diphenylcyclopropane.

Workflow for Optimizing Enantioselective Cyclopropanation

The following diagram illustrates a typical workflow for optimizing an enantioselective cyclopropanation reaction.

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Analysis & Scale-up Substrate_Preparation Prepare High-Purity Substrate Catalyst_Screening Screen Metal Catalysts (Rh, Cu, Co, Ru) Substrate_Preparation->Catalyst_Screening Ligand_Screening Screen Chiral Ligands Catalyst_Screening->Ligand_Screening Solvent_Screening Screen Solvents Ligand_Screening->Solvent_Screening Temperature_Optimization Optimize Reaction Temperature Solvent_Screening->Temperature_Optimization Concentration_Optimization Optimize Substrate & Catalyst Concentration Temperature_Optimization->Concentration_Optimization Addition_Rate_Optimization Optimize Reagent Addition Rate Concentration_Optimization->Addition_Rate_Optimization Analysis Analyze Yield, d.r., & ee (NMR, Chiral HPLC) Addition_Rate_Optimization->Analysis Scale_Up Scale-up Optimized Reaction Analysis->Scale_Up

Caption: Workflow for optimizing enantioselective cyclopropanation.

Conceptual Diagram: Controlling Stereoselectivity

This diagram illustrates the key strategies for controlling stereoselectivity in diphenylcyclopropane synthesis.

G cluster_Diastereo Diastereoselectivity cluster_Enantio Enantioselectivity Control Stereoselectivity Control Alkene_Geometry Alkene Geometry (E/Z) Control->Alkene_Geometry Directing_Groups Directing Groups Control->Directing_Groups Chiral_Catalysts Chiral Catalysts Control->Chiral_Catalysts Chiral_Auxiliaries Chiral Auxiliaries Control->Chiral_Auxiliaries

Sources

Technical Support Center: By-product Formation in the Cyclopropanation of Diphenyldiazomethane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for troubleshooting cyclopropanation reactions involving diphenyldiazomethane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common side reactions and by-product formations. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture is showing a significant amount of a yellow, crystalline solid that isn't my product. Mass spectrometry suggests it's C₂₆H₂₀N₂. What is this by-product and why is it forming?

A1: This is almost certainly benzophenone azine (Ph₂C=N-N=CPh₂). It is the most common by-product associated with diphenyldiazomethane and typically arises from the decomposition of the starting material itself, rather than as a consequence of the catalytic cycle.[1][2]

  • Causality: Diphenyldiazomethane is prone to decomposition, especially upon standing, exposure to light, or acidic impurities.[1] It can dimerize with the loss of one molecule of N₂ to form the thermodynamically stable azine. This process can occur before the reaction is even initiated or during the reaction if the conditions are not optimal. In some synthesis procedures for diphenyldiazomethane, benzophenone azine is a known contaminant.[3]

  • Preventative Measures:

    • Use Freshly Prepared Diazo Compound: Diphenyldiazomethane should be used as soon as possible after its synthesis and purification.[1]

    • Proper Storage: If storage is necessary, it should be done in a cold, dark environment, preferably in a freezer and protected from light.

    • Purification: Ensure the starting diphenyldiazomethane is pure. A common purification method involves dissolving the crude material in pentane and filtering it through a pad of basic alumina to remove impurities like unreacted hydrazone and benzophenone azine.[3]

Q2: I'm observing a by-product with a mass corresponding to tetraphenylethylene. How is this forming?

A2: This is a classic carbene dimer. The formation of tetraphenylethylene indicates that the diphenylcarbene intermediate, generated from the reaction of diphenyldiazomethane with the rhodium catalyst, is reacting with itself rather than with your target alkene.

  • Mechanistic Insight: The catalytic cycle begins with the reaction of diphenyldiazomethane with the dirhodium catalyst to form a rhodium-carbene complex after the expulsion of nitrogen gas.[4][5][6] This is the key reactive intermediate. If the concentration of this carbene is high relative to the alkene, or if the alkene is sterically hindered or electronically poor, the carbene can undergo dimerization.[7]

  • Troubleshooting & Optimization:

    • Slow Addition of Diazo Compound: This is the most critical parameter. The solution of diphenyldiazomethane must be added slowly to the reaction mixture containing the catalyst and the alkene.[7][8] Using a syringe pump is highly recommended to maintain a low, steady-state concentration of the rhodium-carbene intermediate, thereby favoring the intermolecular reaction with the alkene over dimerization.

    • Alkene Concentration: Ensure the alkene is present in a sufficient stoichiometric excess, if feasible for your specific synthesis.

    • Temperature Control: Most rhodium-catalyzed cyclopropanations are efficient at room temperature.[8] Excessively high temperatures can increase the rate of side reactions.

Q3: My reaction yield is low, and I have a complex mixture of by-products, including a significant amount of benzophenone. What are the likely causes?

A3: This scenario suggests multiple competing side reactions, often stemming from reactive intermediates being quenched by contaminants. The presence of benzophenone is a strong indicator of reaction with oxygen.

  • Causality & Solutions:

    • Oxygen Contamination: The diphenylcarbene intermediate can react with triplet oxygen to form a carbonyl oxide, which ultimately leads to benzophenone.[9]

      • Solution: All cyclopropanation reactions with diazo compounds must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Ensure all solvents are properly degassed and glassware is flame- or oven-dried.

    • Protic Impurities (Water, Alcohols): The highly reactive carbene can undergo O-H insertion reactions with water or other protic impurities much faster than it undergoes cyclopropanation.[7] This quenches the catalyst and reduces the yield.

      • Solution: Use anhydrous solvents and reagents. Ensure all glassware is scrupulously dried before use.[10]

    • Catalyst Inactivity: The rhodium catalyst itself can be deactivated.

      • Solution: Verify the source, age, and storage conditions of your catalyst. Use catalysts from reputable suppliers.[8][10] If residual hydrazone is present in your diazo compound, it can poison the rhodium catalyst.[11]

Troubleshooting Summary Table
Issue / By-productCommon Cause(s)Preventative & Corrective Actions
Benzophenone Azine Decomposition of diphenyldiazomethane starting material.Use freshly prepared/purified diazo compound; Store cold and dark.[1][3]
Carbene Dimer (Tetraphenylethylene)High instantaneous concentration of the metal-carbene intermediate.Use a syringe pump for slow addition of the diazo compound.[8]
Benzophenone Reaction of the carbene intermediate with molecular oxygen.Maintain a strict inert (Ar or N₂) atmosphere; Degas solvents.[9]
Low Yield / Complex Mixture Presence of protic impurities (e.g., water); Inactive catalyst.Use anhydrous solvents/reagents; Dry glassware thoroughly; Verify catalyst quality.
Visualizing Reaction Pathways

The following diagram illustrates the desired catalytic cycle for cyclopropanation versus the primary off-cycle pathways that lead to common by-products.

Byproduct_Formation cluster_cycle Desired Catalytic Cycle cluster_byproducts By-product Pathways Rh Rh(II) Catalyst Carbene [Rh]=CPh₂ Rh->Carbene + Ph₂CN₂ - N₂ Diazo Ph₂CN₂ Azine Benzophenone Azine Diazo->Azine Decomposition (pre-reaction) Product Cyclopropane Product Carbene->Product + Alkene Dimer Tetraphenylethylene Carbene->Dimer Dimerization (High [Carbene]) Oxidation Benzophenone Carbene->Oxidation + O₂ (Air Leak) Alkene Alkene

Caption: The desired catalytic cycle versus off-cycle by-product formation pathways.

Troubleshooting Workflow

Use this decision tree to diagnose issues in your experiment.

Troubleshooting_Workflow Start Low Yield or By-products Observed CheckByproduct Identify Major By-product (TLC, GC-MS, NMR) Start->CheckByproduct Azine Is it Benzophenone Azine? CheckByproduct->Azine Yes Dimer Is it Carbene Dimer? CheckByproduct->Dimer No Sol_Azine Solution: Use Fresh/Purified Diazo Compound. Store Properly. Azine->Sol_Azine Benzophenone Is it Benzophenone? Dimer->Benzophenone No Sol_Dimer Solution: Use Syringe Pump for Slow Addition. Increase [Alkene]. Dimer->Sol_Dimer Yes Complex Complex Mixture / Baseline Benzophenone->Complex No Sol_Benzophenone Solution: Ensure Strict Inert Atmosphere. Degas Solvents. Benzophenone->Sol_Benzophenone Yes Sol_Complex Solution: Use Anhydrous Reagents/Solvents. Verify Catalyst Activity. Complex->Sol_Complex

Caption: A workflow for troubleshooting common cyclopropanation issues.

Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in Rhodium-Catalyzed Cyclopropanation

This protocol incorporates best practices to suppress the formation of common by-products.

Materials:

  • Dirhodium tetraacetate [Rh₂(OAc)₄] (or other suitable Rh(II) catalyst)

  • Alkene substrate

  • Freshly prepared/purified diphenyldiazomethane

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon, add the rhodium catalyst (e.g., 0.5-1.0 mol%).

  • Solvent & Alkene Addition: Add the anhydrous, degassed solvent via cannula, followed by the alkene substrate (typically 1.0 to 1.2 equivalents). Stir the solution at room temperature.

  • Prepare Diazo Solution: In a separate flame-dried flask, prepare a dilute solution of diphenyldiazomethane (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Load the diphenyldiazomethane solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Add the diazo solution to the stirring catalyst/alkene mixture dropwise over a period of 4-8 hours. A slow, steady addition is crucial.[7][8] The characteristic red/purple color of the diphenyldiazomethane should dissipate upon addition. If the color persists, slow the addition rate.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the diazo compound.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired cyclopropane from any residual by-products.

Protocol 2: Purification of Diphenyldiazomethane

Adapted from literature procedures to minimize azine contamination.[3]

  • Dissolution: Dissolve the crude diphenyldiazomethane (red oil or solid) in a minimal amount of pentane.

  • Filtration Setup: Prepare a short plug of activated basic alumina in a sintered glass funnel.

  • Purification: Rapidly filter the pentane solution through the alumina plug. Rinse the alumina with additional pentane until the filtrate runs colorless. The alumina will retain baseline impurities, including benzophenone hydrazone and benzophenone azine.[3]

  • Concentration: Concentrate the filtrate by rotary evaporation at room temperature (do not heat) to yield purified diphenyldiazomethane as a red crystalline solid. Use immediately for the best results.

References
  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenyldiazomethane. Coll. Vol. 3, p.351 (1955); Vol. 29, p.38 (1949). Retrieved from [Link]

  • Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544-7. Retrieved from [Link]

  • Maxwell, J. L., et al. (1992). Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenyldiazomethane. Vol. 84, p.101 (2007). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Poechlauer, P., et al. (2020). Process for the preparation of cyclopropane compounds using diazo-compounds. Google Patents.
  • Morari, M., et al. (2020). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Request PDF. Retrieved from [Link]

  • Abelt, C. J., & Pleier, J. M. (1999). Stereoselective azine formation in the decomposition of phenyldiazomethanes. Journal of the American Chemical Society. Retrieved from [Link]

  • East Tennessee State University. (2019). Purification of Cyclohexene for Cyclopropanation Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azine. Retrieved from [Link]

  • Khan, H. A., et al. (2025). Diazo Compounds: Synthesis, Carbene Generation and Reactivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]

  • Pellicciari, R., & Natalini, B. (1988). 1,3-Dipolar cycloaddition reactions of diphenyldiazomethane with 6-alkylidenepenicillanates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Gaspar, P. P., & Zhou, D. (2015). Developments in the Photochemistry of Diazo Compounds. Current Organic Chemistry. Retrieved from [Link]

  • Villar, A., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters. Retrieved from [Link]

  • van der Mee, L., et al. (2022). Dynamic covalent chemistry with azines. Chemical Communications. Retrieved from [Link]

  • Khan, H. A., et al. (2025). Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing. Retrieved from [Link]

  • Aggarwal, V. K., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • That Chemist. (2022, May 15). Diazo Synthesis (IOC 48). YouTube. Retrieved from [Link]

  • Lindsay, V. N. G., et al. (2014). Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium-Catalyzed Enantioselective Cyclopropanation Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kim, H., & Hartwig, J. F. (2019). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Varela-Alvarellos, O., et al. (2021). Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. ChemRxiv. Retrieved from [Link]

  • Ghorai, S., et al. (2022). Rhodium-Catalyzed C−H Methylation and Alkylation Reactions by Carbene-Transfer Reactions. Chemistry – A European Journal. Retrieved from [Link]

  • Reddy, R. P., & Lee, G. H. (2018). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

"stability of Methyl 2,2-diphenylcyclopropanecarboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2,2-diphenylcyclopropanecarboxylate. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Overview of Stability Profile

Methyl 2,2-diphenylcyclopropanecarboxylate is an ester featuring a sterically hindered cyclopropane ring. Generally, esters of cyclopropanecarboxylic acid exhibit a notable increase in stability against both acid- and base-catalyzed hydrolysis compared to less strained acyclic analogs[1]. This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group[1]. However, like any complex organic molecule, it is susceptible to degradation under specific stress conditions. Understanding its liability is critical for its proper handling, storage, and application in drug development and chemical synthesis.

The following table summarizes the expected stability of Methyl 2,2-diphenylcyclopropanecarboxylate under typical forced degradation conditions, as recommended by ICH guidelines[2][3].

Stress ConditionParameterExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HCl, 60°CModerately StableSlow hydrolysis to 2,2-diphenylcyclopropanecarboxylic acid and methanol.
Basic 0.1 M NaOH, 40°CModerately StableSaponification to the sodium salt of 2,2-diphenylcyclopropanecarboxylic acid and methanol.
Oxidative 3% H₂O₂, RTLikely StableThe cyclopropane ring and phenyl groups are generally resistant to mild oxidation.
Thermal 80°C, Dry HeatStableDecomposition is not expected under typical laboratory heating conditions. High temperatures (>200°C) may induce decomposition.
Photolytic UV Lamp (254/365 nm)Potential LiabilityThe diphenyl moiety acts as a chromophore; prolonged exposure may lead to radical-based degradation or ring opening.[4][5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: I'm observing a new, more polar peak in my HPLC analysis after treating my sample with acid. Is this expected?

Answer: Yes, this is the expected outcome of acid-catalyzed hydrolysis. The ester functional group is being cleaved to form the parent carboxylic acid (2,2-diphenylcyclopropanecarboxylic acid) and methanol[7].

Causality: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of methanol, the carboxylic acid is formed. Although cyclopropane esters are more stable than many other esters, this reaction will still proceed, albeit at a slower rate, especially with heat[1]. The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier on a standard reversed-phase HPLC column (e.g., C18).

To confirm the identity of the new peak, you can:

  • Synthesize or purchase a standard of 2,2-diphenylcyclopropanecarboxylic acid and compare retention times.

  • Utilize LC-MS to confirm that the mass of the new peak corresponds to the carboxylic acid.

Acid_Hydrolysis Figure 1: Acid-Catalyzed Hydrolysis Pathway Ester Methyl 2,2-diphenyl- cyclopropanecarboxylate ProtonatedEster Protonated Ester (Enhanced Electrophile) Ester->ProtonatedEster + H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate + H2O Products 2,2-diphenylcyclopropane- carboxylic Acid + Methanol Tetrahedral_Intermediate->Products - H+ - CH3OH Base_Hydrolysis Figure 2: Base-Catalyzed Hydrolysis (Saponification) Ester Methyl 2,2-diphenyl- cyclopropanecarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid Carboxylic Acid + Methoxide (⁻OCH₃) Tetrahedral_Intermediate->Carboxylic_Acid Collapse Products Carboxylate Salt + Methanol Carboxylic_Acid->Products Fast Deprotonation (Irreversible Step) Forced_Degradation_Workflow Figure 3: General Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Quench Quench Reaction (Neutralize/Cool/Protect from Light) Acid->Quench Base Basic (e.g., 0.1M NaOH, 40°C) Base->Quench Thermal Thermal (e.g., 80°C) Thermal->Quench Photo Photolytic (UV/Vis Light) Photo->Quench Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Quench Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Stress Aliquot and Apply Stress Start->Stress Stress->Acid Stress->Base Stress->Thermal Stress->Photo Stress->Oxidative Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analyze Assess Assess Degradation (%) Identify Degradants Confirm Peak Purity Analyze->Assess

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Methyl 2,2-diphenylcyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your analytical challenges. Our goal is to equip you with the scientific rationale behind method selection and optimization, ensuring the integrity and accuracy of your results.

Understanding the Importance of Impurity Profiling

Methyl 2,2-diphenylcyclopropanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Therefore, robust analytical methods are essential for ensuring the quality of this intermediate.

FAQ: What are the regulatory thresholds for impurities?

According to ICH Q3A guidelines, the thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the drug.[1] Generally, the thresholds are as follows:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10% or a daily intake of >1.0 mg, whichever is lower.

  • Qualification Threshold: ≥ 0.15% or a daily intake of >1.0 mg, whichever is lower.

It is crucial to consult the specific ICH guidelines for detailed information.[1][2][3]

Potential Impurities in Methyl 2,2-diphenylcyclopropanecarboxylate

Impurities can be introduced at various stages, including synthesis, purification, and storage. A thorough understanding of the synthetic route is vital for predicting potential process-related impurities.

Common sources of impurities include:

  • Starting Materials and Reagents: Unreacted starting materials and reagents used in the synthesis.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis.[5][6]

To proactively identify potential degradation products, forced degradation studies are highly recommended.[5][6] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[5][6][7][8]

FAQ: How do I perform a forced degradation study?

A typical forced degradation study involves exposing a solution of Methyl 2,2-diphenylcyclopropanecarboxylate to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) and visible light.

The extent of degradation should be monitored, typically aiming for 5-20% degradation to ensure that the analytical methods can detect and resolve the degradation products from the main compound.[7]

Analytical Techniques for Impurity Detection

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the analysis of non-volatile and thermally labile compounds, making it ideal for impurity profiling of Methyl 2,2-diphenylcyclopropanecarboxylate.[9][10] A reversed-phase method with UV detection is the most common approach.

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload; Secondary interactions with residual silanols; Inappropriate mobile phase pH.Decrease sample concentration; Use a highly end-capped column; Adjust mobile phase pH.[11]
Ghost Peaks Contaminated mobile phase or injector; Carryover.Use fresh, high-purity solvents; Flush the injector and sample loop; Run blank injections.[11]
Baseline Drift or Noise Air bubbles in the system; Contaminated detector cell; Improperly mixed or degassed mobile phase.Degas the mobile phase; Purge the pump; Flush the detector cell.[11]
Irreproducible Retention Times Fluctuation in mobile phase composition or flow rate; Temperature changes.Ensure proper mobile phase mixing; Check for pump leaks; Use a column oven for temperature control.
Step-by-Step Protocol: Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 220 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Rationale: The C18 column provides good separation for non-polar to moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is added to improve peak shape and suppress the ionization of acidic impurities.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[10] Coupling GC with a Mass Spectrometer (GC-MS) provides powerful identification capabilities.[10][12]

Troubleshooting Guide: GC Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the inlet or column; Column contamination; Incorrect injection temperature.Use a deactivated inlet liner; Bake out the column; Optimize injection port temperature.[11]
Irreproducible Retention Times Fluctuations in carrier gas flow rate; Leaks in the system.Check gas supply and regulators; Perform a leak check.[11]
Poor Sensitivity Dirty injector or detector; Incorrect split ratio; Column degradation.Clean the injector and detector; Optimize the split ratio; Replace the column.
Spectroscopic Techniques for Structural Elucidation

When an unknown impurity is detected, spectroscopic techniques are essential for its structural identification.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for determining its chemical structure.[9] Hyphenated techniques like LC-MS and GC-MS are particularly powerful for separating and identifying impurities in complex mixtures.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the unequivocal structural elucidation of organic compounds.[13][14][15] It provides detailed information about the connectivity of atoms within a molecule.[14]

Workflow for Impurity Identification

Below is a diagram illustrating a typical workflow for the identification and characterization of an unknown impurity.

Impurity_Identification_Workflow cluster_detection Detection & Quantification cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_confirmation Confirmation Detect Detect Impurity (e.g., HPLC-UV) Quantify Quantify Impurity (Area % or vs. Standard) Detect->Quantify Isolate Isolate Impurity (e.g., Prep-HPLC) Quantify->Isolate LCMS LC-MS Analysis (Molecular Weight) Isolate->LCMS NMR NMR Analysis (1H, 13C, 2D NMR) Isolate->NMR Structure Propose Structure LCMS->Structure NMR->Structure Synthesize Synthesize Reference Standard Structure->Synthesize Confirm Confirm Structure (Co-injection) Synthesize->Confirm

Caption: Workflow for impurity identification and characterization.

Data Interpretation and Reporting

Accurate interpretation and reporting of impurity data are critical for regulatory submissions.

  • Quantification: Impurities can be quantified by comparing their peak areas to that of the main compound (area percent method) or by using a qualified reference standard. For area percent calculations, it is important to consider the relative response factor (RRF) of each impurity relative to the API, especially if their UV absorption characteristics differ significantly.

  • Reporting: All impurities above the reporting threshold should be reported.[16] Those exceeding the identification threshold must be structurally characterized.[1] Impurities present at levels above the qualification threshold require toxicological assessment to ensure their safety.[1][3][16]

Decision Tree for Troubleshooting Analytical Methods

This decision tree provides a logical approach to troubleshooting common issues encountered during the analysis of impurities.

Troubleshooting_Decision_Tree Start Analytical Issue Identified CheckSystem Check System Suitability (Resolution, Tailing Factor) Start->CheckSystem SystemOK System Suitability OK? CheckSystem->SystemOK CheckMethod Review Method Parameters (Mobile Phase, Temp, Flow) SystemOK->CheckMethod Yes ResolveSystem Resolve System Suitability (e.g., New Column, Fresh Mobile Phase) SystemOK->ResolveSystem No MethodOK Method Parameters Correct? CheckMethod->MethodOK CheckSample Investigate Sample Prep (Solvent, Concentration) MethodOK->CheckSample Yes ResolveMethod Correct Method Parameters MethodOK->ResolveMethod No SampleOK Sample Prep Correct? CheckSample->SampleOK HardwareIssue Suspect Hardware Issue (Pump, Detector, Column) SampleOK->HardwareIssue Yes ResolveSample Correct Sample Prep SampleOK->ResolveSample No

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 2,2-diphenylcyclopropanecarboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 2,2-diphenylcyclopropanecarboxylate, a compound of interest in medicinal chemistry and materials science. While a definitive X-ray crystal structure for this specific molecule is not publicly available, this guide will explore the principles and methodologies of X-ray crystallography as the gold standard, and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), using data from closely related analogs to illustrate the discussion.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, direct insight into the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and stereochemistry. The resulting electron density map is a definitive proof of molecular architecture.

Experimental Protocol: X-ray Crystallography

A hypothetical workflow for the crystallographic validation of Methyl 2,2-diphenylcyclopropanecarboxylate is presented below. The successful execution of this process hinges on the ability to grow high-quality single crystals, which can be a significant experimental hurdle.

Step 1: Synthesis and Purification

The initial and critical step is the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate. A common route involves the reaction of methyl diazoacetate with 1,1-diphenylethylene in the presence of a suitable catalyst. Following synthesis, rigorous purification, typically by column chromatography, is essential to remove any impurities that might impede crystallization.

Step 2: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging phase. It is an empirical process involving the screening of various solvents, temperatures, and crystallization techniques.

  • Method: Slow evaporation of a saturated solution is a common and effective technique.

  • Solvent System: A starting point would be a solvent in which the compound is sparingly soluble, such as a mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexane, ethanol).

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the "good" solvent.

    • Gradually add the "poor" solvent until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or a cold room (4°C) to promote slow crystal growth.

Step 3: Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final, detailed molecular structure.

Visualizing the X-ray Crystallography Workflow

xray_workflow X-ray Crystallography Workflow synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: A streamlined workflow for X-ray crystallographic analysis.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and identify structural motifs.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizing the Spectroscopic Analysis Workflow

spec_workflow Spectroscopic Analysis Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (EI/ESI) sample->ms nmr_data Structural Connectivity nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation

Caption: A parallel workflow for NMR and MS structural analysis.

Comparative Analysis of Structural Data

Table 1: Comparison of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemistry in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous structural determinationProvides information on structure and dynamics in solutionHigh sensitivity, requires very small sample amounts
Key Limitation Requires high-quality single crystals, which can be difficult to obtainProvides indirect structural information that requires interpretationDoes not provide stereochemical information

Table 2: Expected Spectroscopic Data for Methyl 2,2-diphenylcyclopropanecarboxylate Analogs

TechniqueExpected Data for a Diphenylcyclopropane Derivative
¹H NMR (CDCl₃) Aromatic protons (multiplet, ~7.2-7.4 ppm), Methylester protons (singlet, ~3.7 ppm), Cyclopropyl protons (multiplets, ~1.5-2.5 ppm)
¹³C NMR (CDCl₃) Carbonyl carbon (~170-175 ppm), Aromatic carbons (~125-140 ppm), Methylester carbon (~52 ppm), Cyclopropyl carbons (~20-40 ppm)
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 252.11, Fragmentation peaks corresponding to the loss of the methoxycarbonyl group and fragmentation of the cyclopropane ring.

Conclusion: A Synergistic Approach

While X-ray crystallography remains the definitive method for determining the absolute structure of a molecule in the solid state, a comprehensive structural validation relies on a synergistic approach. NMR spectroscopy and mass spectrometry provide crucial, complementary information about the molecule's connectivity, and behavior in solution, and confirm its molecular weight and elemental composition. For a molecule like Methyl 2,2-diphenylcyclopropanecarboxylate, the combination of these techniques would provide an irrefutable and comprehensive structural characterization, essential for its application in research and development.

References

  • Structure Elucidation of Small Molecules. Fiehn Lab. Link

  • Advances in structure elucidation of small molecules using mass spectrometry. Journal of Cheminformatics. Link

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Link

  • X-Ray crystallography. Journal of the Royal Society of Medicine. Link

  • 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid | C17H16O2 | CID 274364. PubChem. Link

  • Methyl 2,2-diphenylcyclopropanecarboxylate (CAS No. 19179-60-3). Guidechem. Link

  • Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum. ChemicalBook. Link

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Link

  • Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate and methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate. IUCrData. Link

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData. Link

A Comparative Analysis of Methyl 2,2-diphenylcyclopropanecarboxylate with Other Cyclopropanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the cyclopropane motif stands out as a critical structural element. Its inherent ring strain and unique electronic properties offer a powerful tool for medicinal chemists to fine-tune the steric and electronic characteristics of molecules, thereby enhancing biological activity and metabolic stability. This guide provides an in-depth comparative analysis of Methyl 2,2-diphenylcyclopropanecarboxylate against other relevant cyclopropane derivatives, offering insights into their synthesis, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this class of molecules.

Introduction to the Cyclopropane Moiety

The three-membered carbocyclic ring of cyclopropane derivatives imparts a unique combination of rigidity and reactivity. The significant angle strain, approximately 27.5 kcal/mol, makes these compounds susceptible to ring-opening reactions, a feature that can be strategically employed in synthetic transformations. Furthermore, the electronic nature of the cyclopropyl group, capable of acting as a weak sigma-donor, influences the reactivity of adjacent functional groups. The substituents on the cyclopropane ring play a pivotal role in modulating these properties, making a comparative analysis essential for rational molecular design.

Synthesis of Substituted Cyclopropanecarboxylates

The synthetic accessibility of cyclopropane derivatives is a key consideration for their practical application. Here, we compare the synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate with two other representative cyclopropanecarboxylates: Methyl 2-phenylcyclopropanecarboxylate and Methyl 2,2-dimethylcyclopropanecarboxylate.

Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

A common and effective method for the synthesis of gem-diarylcyclopropanes is the reaction of a diazo compound with an activated alkene. For Methyl 2,2-diphenylcyclopropanecarboxylate, this involves the reaction of diphenyldiazomethane with methyl acrylate.

Experimental Protocol: Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

  • Materials: Diphenyldiazomethane, methyl acrylate, anhydrous diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve diphenyldiazomethane (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methyl acrylate (1.2 eq) to the solution with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the disappearance of the characteristic deep red color of diphenyldiazomethane.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 2,2-diphenylcyclopropanecarboxylate.

Causality: This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The electrophilic nature of the alkene (methyl acrylate) facilitates the attack by the nucleophilic carbon of the diazo compound. The subsequent loss of dinitrogen gas drives the formation of the stable cyclopropane ring. The use of an excess of the acrylate ensures complete consumption of the diazo compound.

Diagram: Synthesis of Methyl 2,2-diphenylcyclopropanecarboxylate

G cluster_reactants Reactants cluster_product Product Diphenyldiazomethane Diphenyldiazomethane Reaction + Diphenyldiazomethane->Reaction MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction MDPC Methyl 2,2-diphenylcyclopropanecarboxylate Reaction->MDPC Et2O, 0°C to rt G MDPC Methyl 2,2-diphenyl- cyclopropanecarboxylate Protonation Protonation (H+) MDPC->Protonation Intermediate Protonated Intermediate Protonation->Intermediate RingOpening Ring Opening Intermediate->RingOpening Nucleophile Nucleophile (Nu-) Nucleophile->RingOpening Product Ring-Opened Product RingOpening->Product

Caption: Proposed mechanism for acid-catalyzed ring-opening.

Comparative Reactivity
Cyclopropane DerivativeReactivity towards Ring-OpeningInfluencing Factors
Methyl 2-phenylcyclopropanecarboxylate Moderately reactive. The phenyl group can stabilize a developing positive charge on the adjacent carbon, facilitating ring cleavage.The stereochemistry (cis/trans) can influence the rate and regioselectivity of the reaction.
Methyl 2,2-dimethylcyclopropanecarboxylate Less reactive than the phenyl-substituted analogues. The methyl groups offer some stabilization to an adjacent carbocation through hyperconjugation, but less effectively than a phenyl group.Steric hindrance from the gem-dimethyl groups can also influence the approach of the nucleophile.

The presence of two phenyl groups in Methyl 2,2-diphenylcyclopropanecarboxylate is anticipated to render it significantly more susceptible to ring-opening reactions compared to its phenyl and dimethyl counterparts, particularly under conditions that favor carbocation formation.

Biological Activity: A Comparative Perspective

Cyclopropane-containing molecules have demonstrated a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. [1][2]The rigid conformation conferred by the cyclopropane ring can enhance binding affinity to biological targets.

Potential Biological Activity of Diphenylcyclopropane Derivatives

While specific studies on the biological activity of Methyl 2,2-diphenylcyclopropanecarboxylate are limited, related diphenylcyclopropane structures have shown interesting pharmacological profiles. For instance, some diphenylcyclopropane derivatives have been investigated for their potential as anticancer agents. The lipophilic nature of the phenyl groups can enhance membrane permeability, a desirable property for drug candidates.

A recent study on various amide derivatives of cyclopropane demonstrated that the introduction of aryl groups can significantly influence their antimicrobial and antifungal activities. [2]This suggests that the diphenyl substitution pattern in the target molecule could impart notable biological properties.

Comparative Biological Activities
Cyclopropane DerivativeKnown Biological Activities
Methyl 2-phenylcyclopropanecarboxylate derivatives Precursors to compounds with a range of activities, including potential applications as enzyme inhibitors and neuroactive agents.
Methyl 2,2-dimethylcyclopropanecarboxylate derivatives Key intermediates in the synthesis of pyrethroid insecticides, which are widely used in agriculture and public health. [3]

The unique combination of a rigid cyclopropane core and two bulky, lipophilic phenyl groups in Methyl 2,2-diphenylcyclopropanecarboxylate makes it an intriguing candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Conclusion

This comparative guide highlights the distinct synthetic, spectroscopic, and reactive properties of Methyl 2,2-diphenylcyclopropanecarboxylate in relation to other substituted cyclopropanes. The presence of the gem-diphenyl groups is predicted to significantly influence its reactivity, particularly towards ring-opening reactions, and may confer interesting biological activities. While further experimental validation is required to fully elucidate its properties, the analysis presented here provides a solid foundation for researchers to explore the potential of this and related cyclopropane derivatives in the development of novel therapeutics and synthetic methodologies.

References

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • A Simple Process for the Synthesis of Methyl (±)
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024-08-30).
  • The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. PMC. (2024-06-07).
  • Synthesis and Larvicidal Properties of Some Cyclopropylcarboxamides Rel
  • Ring-opening reactions of cyclopropanes. Part 7.
  • A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. PubMed Central.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024-08-14).

Sources

A Comparative Guide to Alternative Synthetic Routes for 2,2-Diphenylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2,2-diphenylcyclopropane moiety represents a valuable structural motif. Its inherent conformational rigidity and unique electronic properties can impart desirable pharmacological characteristics to lead compounds. While classical methods for cyclopropane synthesis exist, the demand for efficiency, substrate scope, and stereochemical control has spurred the development of several powerful alternative strategies. This guide provides an in-depth comparison of these modern synthetic routes, offering experimental insights and data to inform your selection of the most suitable method for your research needs.

Transition-Metal-Catalyzed Cyclopropanation of 1,1-Diphenylethylene

The transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a cornerstone of modern cyclopropane synthesis. For the preparation of 2,2-diphenylcyclopropane derivatives, this typically involves the reaction of 1,1-diphenylethylene with a suitable diazo compound, catalyzed by rhodium or copper complexes.

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the transition metal complex with the diazo compound, leading to the extrusion of dinitrogen and the formation of a metal-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the alkene to furnish the cyclopropane product and regenerate the catalyst. The choice of metal and its ligand sphere is critical in controlling the reactivity and selectivity of the carbene transfer.

Experimental Workflow: Transition-Metal-Catalyzed Cyclopropanation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine 1,1-diphenylethylene and catalyst (e.g., Rh2(OAc)4) in a dry solvent (e.g., DCM) under inert atmosphere. reaction Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate) via syringe pump at a controlled temperature. start->reaction Maintain inert atmosphere workup Quench the reaction, remove the solvent, and purify the crude product by column chromatography. reaction->workup Monitor by TLC/GC-MS G cluster_0 1,1-Diphenylethylene 1,1-Diphenylethylene plus1 + 1,1-Diphenylethylene->plus1 reagents CH₂I₂ / Zn(Cu) or Et₂Zn plus1->reagents arrow reagents->arrow product 1,1-Diphenylcyclopropane arrow->product G cluster_0 Reactants cluster_1 Process cluster_2 Product substrate α,β-Unsaturated Carbonyl (with β,β-diphenyl substitution) process Conjugate Addition followed by Intramolecular Cyclization substrate->process ylide Sulfur Ylide (e.g., (CH₃)₂SOCH₂) ylide->process product 2,2-Diphenylcyclopropane Derivative process->product G ester Methyl Benzoate kulinkovich Kulinkovich Reaction (EtMgBr, Ti(OiPr)₄) ester->kulinkovich cyclopropanol 1-Ethyl-2,2-diphenylcyclopropanol kulinkovich->cyclopropanol dehydroxylation Dehydroxylation cyclopropanol->dehydroxylation product 1-Ethyl-2,2-diphenylcyclopropane dehydroxylation->product

A Spectroscopic Guide to the Stereoisomers of 1,2-Diphenylcyclopropane: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug development, medicinal chemistry, and materials science, the precise characterization of stereoisomers is a cornerstone of molecular design and function. The rigid, strained framework of the cyclopropane ring, when substituted, gives rise to distinct cis and trans isomers that can exhibit profoundly different physical, chemical, and biological properties. This guide offers an in-depth spectroscopic comparison of cis- and trans-1,2-diphenylcyclopropane, providing the theoretical basis and practical insights necessary for their unambiguous differentiation.

The subtle yet significant differences in the spatial arrangement of the two phenyl groups in these isomers give rise to unique spectroscopic fingerprints. This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, equipping researchers with the knowledge to confidently assign the stereochemistry of these and related compounds.

The Decisive Power of NMR Spectroscopy in Stereochemical Assignment

NMR spectroscopy stands as the most definitive method for distinguishing between the cis and trans isomers of 1,2-diphenylcyclopropane. The key diagnostic features lie in the proton (¹H) and carbon-13 (¹³C) chemical shifts (δ), and most critically, the proton-proton coupling constants (J).

¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants

The vicinal coupling constant (³JHH) between the benzylic protons on the cyclopropane ring is the most reliable parameter for distinguishing between the cis and trans isomers. The magnitude of this coupling is dictated by the dihedral angle between the interacting protons, which is geometrically constrained in the rigid cyclopropane ring.

A larger coupling constant is consistently observed for the cis isomer compared to the trans isomer. This is because the vicinal protons in the cis configuration are in closer proximity, leading to more efficient spin-spin coupling. Conversely, the greater distance between the vicinal protons in the trans configuration results in a smaller coupling constant.[1] While specific values for 1,2-diphenylcyclopropane require experimental determination, the trend is a well-established principle for substituted cyclopropanes.

The chemical shifts of the cyclopropyl protons also offer valuable information. In the cis isomer, the two phenyl groups are on the same face of the ring, forcing them into a conformation where they can exert a significant anisotropic shielding effect on each other's ortho-protons. This typically results in an upfield shift (lower ppm) for these aromatic protons compared to the trans isomer, where the phenyl groups are further apart.

Due to differences in molecular symmetry, the number of unique proton signals can also be a distinguishing feature. The cis isomer, possessing a plane of symmetry, will exhibit a different number of signals compared to the trans isomer, which has a C2 axis of symmetry. For cis-1,2-diphenylcyclopropane, we expect to see distinct signals for the benzylic protons and the diastereotopic methylene protons of the cyclopropane ring. In contrast, the higher symmetry of the trans isomer can lead to fewer signals, with the two benzylic protons being equivalent and the two methylene protons also being equivalent.

Table 1: Expected ¹H NMR Spectroscopic Data for Cis- and Trans-1,2-Diphenylcyclopropane

Parameter Cis-1,2-diphenylcyclopropane Trans-1,2-diphenylcyclopropane Rationale
Benzylic Protons (CH-Ph)
Chemical Shift (δ)Expected to be slightly different from the trans isomer.Expected to be slightly different from the cis isomer.The electronic environment of the benzylic protons is influenced by the proximity of the other phenyl group.
Methylene Protons (-CH₂-) Two distinct signals (diastereotopic).One signal.The plane of symmetry in the cis isomer makes the two methylene protons inequivalent. The C2 axis in the trans isomer renders them equivalent.
Aromatic Protons Upfield shift of ortho-protons."Normal" aromatic region.Anisotropic shielding from the proximate phenyl ring in the cis isomer.
¹³C NMR Spectroscopy: A Tale of Steric Compression

In ¹³C NMR spectroscopy, the chemical shifts of the cyclopropyl carbons can provide confirmatory evidence for stereochemical assignment. The steric compression between the two phenyl groups in the cis isomer can cause the signals for the benzylic carbons and the phenyl carbons to be shifted upfield (lower ppm) compared to the less sterically hindered trans isomer.

Table 2: Expected ¹³C NMR Spectroscopic Data for Cis- and Trans-1,2-Diphenylcyclopropane

Parameter Cis-1,2-diphenylcyclopropane Trans-1,2-diphenylcyclopropane Rationale
Benzylic Carbons (C-Ph) Upfield shift.Downfield shift relative to cis.Steric compression in the cis isomer leads to shielding.
Methylene Carbon (-CH₂-) Chemical shift influenced by the cis phenyl groups.Chemical shift reflects a less sterically crowded environment.The electronic environment of the methylene carbon is sensitive to the stereochemistry of the adjacent substituents.
Phenyl Carbons Potential for upfield shifts, particularly for the ipso-carbon."Normal" chemical shifts.Steric interactions can influence the electronic environment of the aromatic carbons.

Vibrational Spectroscopy: The Influence of Molecular Symmetry

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The differentiation of cis and trans isomers using these methods is based on the principle that molecules with different symmetries will have different numbers of IR and Raman active vibrational modes.

The trans isomer of 1,2-diphenylcyclopropane possesses a higher degree of symmetry (C2 axis) than the cis isomer (Cs plane). This generally results in a simpler IR spectrum with fewer absorption bands for the trans isomer compared to the cis isomer. Key regions to examine include the C-H stretching frequencies of the cyclopropane ring and the phenyl groups, as well as the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations sensitive to the overall molecular geometry.

UV-Vis Spectroscopy: Probing Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In general, trans isomers of conjugated systems tend to absorb at longer wavelengths (λmax) and have higher molar absorptivity (ε) compared to their cis counterparts. This is because the trans configuration allows for better planarity and more effective π-orbital overlap, leading to a smaller HOMO-LUMO gap.

For 1,2-diphenylcyclopropane, while the phenyl groups are not directly conjugated, electronic interactions through the cyclopropane ring can occur. It is expected that the trans isomer will exhibit a slightly red-shifted λmax and a higher ε compared to the cis isomer due to reduced steric hindrance and more favorable spatial orientation of the phenyl rings.

Experimental Protocols

Accurate and reproducible spectroscopic data are essential for the reliable differentiation of isomers. Below are detailed methodologies for the key experiments.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-5 second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare the spectra of the two isomers, paying close attention to the fingerprint region.

Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., cyclohexane, ethanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 400 nm down to 200 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Visualizing the Concepts

G cluster_isomers 1,2-Diphenylcyclopropane Isomers cluster_techniques Spectroscopic Techniques cis-Isomer cis-Isomer NMR NMR cis-Isomer->NMR Larger ³JHH Upfield shifts IR IR cis-Isomer->IR More complex spectrum UV-Vis UV-Vis cis-Isomer->UV-Vis Shorter λmax trans-Isomer trans-Isomer trans-Isomer->NMR Smaller ³JHH trans-Isomer->IR Simpler spectrum trans-Isomer->UV-Vis Longer λmax Higher ε

Caption: Relationship between isomers and their distinguishing spectroscopic features.

workflow Start Start Sample_Preparation Prepare Samples of Cis and Trans Isomers Start->Sample_Preparation Spectroscopic_Analysis Acquire NMR, IR, and UV-Vis Spectra Sample_Preparation->Spectroscopic_Analysis Data_Comparison Compare Spectra: Chemical Shifts, Coupling Constants, Absorption Bands, λmax Spectroscopic_Analysis->Data_Comparison Stereochemical_Assignment Assign Stereochemistry Based on Key Differences Data_Comparison->Stereochemical_Assignment End End Stereochemical_Assignment->End

Caption: General workflow for spectroscopic comparison of isomers.

Conclusion

The unambiguous differentiation of cis- and trans-1,2-diphenylcyclopropane is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to through-bond coupling constants and through-space shielding effects, provides the most definitive evidence for stereochemical assignment. Complemented by the insights into molecular symmetry from IR spectroscopy and the analysis of electronic transitions via UV-Vis spectroscopy, researchers can confidently characterize these isomers, a critical step in the rational design of new chemical entities for a wide range of applications.

References

  • NIST. 1,2-Diphenylcyclopropane. NIST Chemistry WebBook. [Link]

  • PubChem. 1,2-Diphenylcyclopropane. National Center for Biotechnology Information. [Link]

  • Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Chegg. (2020). Interestingly, the 'H NMR spectrum for cis... Chegg.com. [Link]

  • Important Properties to Identify Cis-/Trans- Isomers. (2020). YouTube. [Link]

  • Jayaraman, S., et al. (2019). Space Constrained Stereoselective Geometric Isomerization of 1,2-Diphenylcyclopropane and Stilbenes in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

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"reactivity comparison of Methyl 2,2-diphenylcyclopropanecarboxylate with other esters"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl 2,2-diphenylcyclopropanecarboxylate

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of molecular scaffolds is paramount. The ester functional group is ubiquitous, yet its reactivity is exquisitely sensitive to its local electronic and steric environment. This guide provides an in-depth comparison of Methyl 2,2-diphenylcyclopropanecarboxylate against other common esters, offering a theoretical framework and proposed experimental protocols to elucidate its unique chemical behavior.

The structure of Methyl 2,2-diphenylcyclopropanecarboxylate is notable for two key features: a strained cyclopropane ring and two bulky phenyl substituents positioned geminal to the ester group. These elements impose significant steric and electronic constraints that differentiate its reactivity from simple aliphatic esters like methyl acetate, aromatic esters like methyl benzoate, and other sterically hindered esters such as methyl pivalate. This guide will explore these differences through the lens of two fundamental ester transformations: base-catalyzed hydrolysis and reduction with metal hydrides.

Theoretical Framework: Factors Governing Ester Reactivity

The reactivity of an ester in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to an incoming nucleophile.

  • Electronic Effects: Electron-withdrawing groups attached to the acyl carbon increase its electrophilicity, accelerating nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[1][2] The cyclopropyl group can exhibit unique electronic properties, including hyperconjugative stabilization, which can influence the stability of adjacent functional groups.[3]

  • Steric Hindrance: Bulky substituents near the carbonyl group physically obstruct the trajectory of the incoming nucleophile, slowing down the reaction rate.[1][4] This steric inhibition is a major factor in the chemistry of hindered esters.

In Methyl 2,2-diphenylcyclopropanecarboxylate, the two phenyl groups create a formidable steric shield around the carbonyl carbon. This is expected to be the dominant factor controlling its reactivity, leading to a significant decrease in reaction rates compared to less substituted esters.

Comparative Reactivity Analysis

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a cornerstone reaction for characterizing ester reactivity. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[5][6] The rate of this reaction is highly sensitive to steric bulk around the carbonyl center.[4]

Table 1: Predicted Relative Rates of Base-Catalyzed Hydrolysis

EsterStructureKey FeaturesPredicted Relative Rate Constant (k_rel)
Methyl AcetateCH₃COOCH₃Aliphatic, minimal steric hindrance1000
Methyl BenzoateC₆H₅COOCH₃Aromatic, resonance stabilization10
Methyl Pivalate(CH₃)₃CCOOCH₃Aliphatic, significant steric hindrance1
Methyl 2,2-diphenylcyclopropanecarboxylate (C₆H₅)₂C₃H₃COOCH₃Cyclopropyl, extreme steric hindrance< 0.01

The prediction is that the gem-diphenyl substitution on the cyclopropane ring will render Methyl 2,2-diphenylcyclopropanecarboxylate exceptionally resistant to hydrolysis under standard conditions that would readily cleave simpler esters.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of esters to primary alcohols using a strong hydride donor like LiAlH₄ is another fundamental transformation.[7][8][9] This reaction also proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon.[10][11] Therefore, it is similarly subject to steric effects.

Table 2: Predicted Reactivity in LiAlH₄ Reduction

EsterPredicted Ease of ReductionExpected Product(s)
Methyl AcetateVery FastEthanol
Methyl BenzoateFastBenzyl alcohol and Methanol
Methyl PivalateSlow2,2-Dimethyl-1-propanol and Methanol
Methyl 2,2-diphenylcyclopropanecarboxylate Very Slow / Potentially Unreactive (2,2-Diphenylcyclopropyl)methanol and Methanol

The severe steric hindrance is expected to make the reduction of Methyl 2,2-diphenylcyclopropanecarboxylate extremely challenging, likely requiring harsh conditions (e.g., higher temperatures, prolonged reaction times) compared to the other esters.

Visualizing the Mechanisms and Workflow

To better understand the chemical processes and the proposed experimental design, the following diagrams are provided.

Caption: General mechanism of base-catalyzed ester hydrolysis (saponification).

Caption: General mechanism for the reduction of an ester using LiAlH₄.

Experimental_Workflow Start Prepare Stock Solutions of Esters in Dioxane Setup Set up Parallel Reactions (Constant Temperature Bath) Start->Setup Add_Reagent Initiate Reactions by Adding Reagent (e.g., aq. NaOH) Setup->Add_Reagent Aliquot Withdraw Aliquots at Timed Intervals (t=0, 1, 2, 4 hr...) Add_Reagent->Aliquot Monitor Quench Quench Aliquots (e.g., with HCl for hydrolysis) Aliquot->Quench Analysis Analyze Samples (GC or HPLC) Quench->Analysis Data Quantify Reactant Consumption and Product Formation Analysis->Data Kinetics Plot Data and Determine Reaction Rate Constants Data->Kinetics

Caption: Proposed experimental workflow for comparative kinetic analysis.

Experimental Protocols

The following protocols are designed to be self-validating systems for comparing the reactivity of the selected esters.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

Objective: To determine the relative rate constants for the saponification of Methyl Acetate, Methyl Benzoate, Methyl Pivalate, and Methyl 2,2-diphenylcyclopropanecarboxylate.

Materials:

  • Methyl Acetate, Methyl Benzoate, Methyl Pivalate, Methyl 2,2-diphenylcyclopropanecarboxylate

  • 1 M Sodium Hydroxide (NaOH), standardized solution

  • 1 M Hydrochloric Acid (HCl), standardized solution

  • Dioxane (or THF), HPLC grade

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 50 °C)

  • Reaction vials, magnetic stir bars, pipettes, burette

Procedure:

  • Reaction Setup: For each ester, prepare a 0.1 M solution in dioxane. In a series of reaction vials, add 5.0 mL of the ester solution and a stir bar.

  • Equilibration: Place the vials in the constant temperature water bath set to 50 °C and allow them to equilibrate for 15 minutes.

  • Initiation: To initiate the reaction, add 5.0 mL of pre-warmed 1 M NaOH solution to each vial simultaneously (this marks t=0). The final concentration of ester and NaOH will be approximately 0.05 M.

  • Monitoring (Titration Method):

    • At specified time intervals (e.g., 10, 30, 60, 120 minutes for fast-reacting esters; 1, 4, 8, 24 hours for hindered esters), withdraw a 1.0 mL aliquot from a reaction vial.

    • Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of 1 M HCl to neutralize the excess NaOH.

    • Determine the amount of unreacted HCl by back-titration with the standardized 1 M NaOH solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted ester at each time point.

    • Plot ln([Ester]) versus time. For a pseudo-first-order reaction, the plot should be linear with a slope equal to -k_obs.

    • Compare the observed rate constants (k_obs) for each ester to determine their relative reactivity.

Protocol 2: Comparative Reduction with LiAlH₄

Objective: To compare the extent of reduction of the four esters under identical, non-forcing conditions.

Materials:

  • The four test esters

  • Lithium Aluminum Hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In four separate, dry, nitrogen-flushed round-bottom flasks equipped with stir bars, dissolve 1.0 mmol of each ester in 10 mL of anhydrous THF. Add a known amount of the internal standard.

  • Cooling: Cool the flasks to 0 °C in an ice bath.

  • Initiation: To each flask, add 1.0 mL of 1 M LiAlH₄ solution in THF (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.

  • Reaction: Allow the reactions to stir at 0 °C for a fixed period, for example, 1 hour.

  • Workup/Quenching:

    • Carefully quench the reaction by the sequential dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and finally 3 mL of water.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until a white precipitate forms.

    • Filter the mixture, washing the solid with diethyl ether.

    • Dry the combined organic filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture by GC-MS.

    • Determine the percentage conversion of the starting ester and the yield of the corresponding alcohol product by comparing their peak areas to that of the internal standard.

Conclusion and Outlook

The unique architecture of Methyl 2,2-diphenylcyclopropanecarboxylate, specifically the severe steric congestion imposed by the gem-diphenyl groups, positions it as a highly unreactive ester. It is predicted to be exceptionally stable towards common nucleophilic acyl substitution reactions like hydrolysis and hydride reduction when compared to standard aliphatic, aromatic, and even other sterically hindered esters. This low reactivity profile could be advantageous in drug development, where metabolic stability is a critical parameter. The cyclopropanecarboxylate moiety, when substituted in this manner, may serve as a robust and metabolically resistant carrier group. The experimental protocols outlined in this guide provide a clear and reliable framework for validating these predictions and quantifying the unique reactivity of this intriguing molecule.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Ester Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • Pediaa.com. (2019). Difference Between Electronic and Steric Effects. Retrieved from [Link]

  • Ikenaga, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved from [Link]

  • Ashton, S. E., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(7), 2446-2450. Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2020). Kinetics of ring-opening reactions of cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 389-415. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Methyl 2,2-diphenylcyclopropanecarboxylate Derivatives as Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activity of Methyl 2,2-diphenylcyclopropanecarboxylate derivatives, with a primary focus on their potent and selective interactions with sigma (σ) receptors. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: The Enigmatic Sigma Receptors

Sigma receptors are a unique class of intracellular proteins that have garnered significant attention as promising therapeutic targets for a range of central nervous system (CNS) disorders and other diseases.[1][2] There are two main subtypes, the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are genetically and structurally distinct.[1][2] The σ1 receptor is a ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[1] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is also localized to the endoplasmic reticulum and is implicated in cholesterol homeostasis and cell proliferation.[3] The unique pharmacological profiles of these receptors have made them attractive targets for the development of novel therapeutics for conditions such as neurodegenerative diseases, psychiatric disorders, and pain.[4][5]

The Methyl 2,2-diphenylcyclopropanecarboxylate scaffold has emerged as a promising chemotype for the development of potent and selective sigma receptor ligands. This guide will provide a comparative analysis of a series of these derivatives, their binding affinities, functional activities, and the experimental methodologies used for their characterization.

Comparative Analysis of Methyl 2,2-diphenylcyclopropanecarboxylate Derivatives

A key series of Methyl 2,2-diphenylcyclopropanecarboxylate derivatives, based on the lead compound (+)-MR200, has been synthesized and evaluated for their affinity and selectivity for sigma receptors. The experimental data, obtained through radioligand binding assays, reveals critical structure-activity relationships (SAR) that govern their interaction with σ1 and σ2 receptors.

Data Presentation: Sigma Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of various Methyl 2,2-diphenylcyclopropanecarboxylate derivatives for σ1 and σ2 receptors. Lower Ki values indicate higher binding affinity.

CompoundRStereochemistryσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
cis-(+)-1a ((+)-MR200) 4-Cl1R, 2S1.8 ± 0.214.2 ± 1.57.9
cis-(-)-1a 4-Cl1S, 2R25.3 ± 2.111.5 ± 1.10.45
trans-(±)-1a 4-Clracemic15.8 ± 1.412.5 ± 1.30.79
cis-(+)-1d 4-F1R, 2S2.5 ± 0.320.1 ± 2.08.0
cis-(-)-1d 4-F1S, 2R30.1 ± 2.815.8 ± 1.60.52
trans-(+)-1d 4-F1R, 2R0.8 ± 0.1 18.5 ± 1.923.1
trans-(-)-1d 4-F1S, 2S12.5 ± 1.110.2 ± 1.00.82

Data extracted from Prezzavento et al., J Med Chem, 2018.

Expertise & Experience: Interpreting the Structure-Activity Relationship (SAR)

The data presented in the table highlights several key SAR insights:

  • Stereochemistry is Crucial: A striking observation is the profound impact of stereochemistry on σ1 receptor affinity. The cis-(+)-enantiomers (e.g., (+)-MR200) consistently exhibit significantly higher affinity for the σ1 receptor compared to their cis-(-)-counterparts.

  • The Power of the trans Configuration: The most potent and selective compound in this series is the trans-(+)-1d derivative. This suggests that the trans orientation of the phenyl and the substituted piperidinylmethyl groups on the cyclopropane ring is optimal for high-affinity binding to the σ1 receptor.

  • Functional Activity Distinction: In vivo evaluations have revealed that while most of the high-affinity compounds behave as σ1 antagonists, trans-(+)-1d exhibits a distinct σ1 agonist profile. This functional switch based on stereochemistry is a critical finding for the development of functionally selective ligands.[5][6]

Experimental Protocols: Ensuring Trustworthiness through Self-Validating Systems

The following are detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of Methyl 2,2-diphenylcyclopropanecarboxylate derivatives.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol is a standard method for determining the binding affinity of test compounds for the σ1 receptor.[7][8]

Materials:

  • Guinea pig brain membranes (as a source of σ1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (at various concentrations)

  • Haloperidol (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard protein assay.[9]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer

    • 50 µL of [³H]-(+)-pentazocine solution (at a final concentration close to its Kd)

    • 50 µL of test compound solution (at varying concentrations) or buffer (for total binding) or a high concentration of haloperidol (for non-specific binding).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma-2 (σ2) Receptors

This protocol is used to determine the binding affinity of test compounds for the σ2 receptor.[7][10]

Materials:

  • Rat liver membranes (as a source of σ2 receptors)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (radioligand)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (at various concentrations)

  • Haloperidol (for determining non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat liver membranes as described for the σ1 receptor assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer containing (+)-pentazocine (to saturate σ1 receptors).

    • 50 µL of [³H]-DTG solution.

    • 50 µL of test compound solution or buffer or haloperidol.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 120 minutes.

  • Filtration and Counting: Follow the same procedure as for the σ1 receptor binding assay.

  • Data Analysis: Analyze the data as described for the σ1 receptor binding assay to determine the IC50 and Ki values for the σ2 receptor.

Visualization of Key Processes

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue (e.g., Guinea Pig Brain) prep2 Centrifugation & Washing prep1->prep2 prep3 Resuspend Membrane Pellet prep2->prep3 assay1 Incubate Membranes with Radioligand ([³H]-(+)-pentazocine) & Test Compound prep3->assay1 Membrane Suspension assay2 Separate Bound & Free Ligand (Vacuum Filtration) assay1->assay2 assay3 Quantify Bound Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 Raw Counts analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3 end Final Results analysis3->end Binding Affinity Data

Caption: Workflow for determining sigma receptor binding affinity.

Signaling Pathway: Sigma-1 Receptor Modulation

G cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex (Inactive State) s1r σ1R s1r_bip->s1r Dissociation ip3r IP3 Receptor s1r->ip3r Interacts with ion_channels Regulation of Ion Channels s1r->ion_channels cell_survival Promotion of Cell Survival s1r->cell_survival ca_signaling Modulation of Ca2+ Signaling ip3r->ca_signaling ligand σ1R Agonist (e.g., trans-(+)-1d) ligand->s1r_bip Binds to σ1R stress Cellular Stress stress->s1r_bip Induces Dissociation

Sources

A Researcher's Guide to the Computational Landscape of Strained Rings: A Diphenylcyclopropane Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the intricate dance of molecular forces within strained ring systems is paramount. These unique chemical architectures, while offering novel synthetic pathways and therapeutic possibilities, are governed by inherent instability. This guide provides an in-depth, objective comparison of diphenylcyclopropane with other notable strained rings, grounded in computational analysis. We will explore the causality behind computational choices and provide the data and protocols necessary for you to embark on your own investigations.

The Driving Force: Understanding and Quantifying Ring Strain

The reactivity of small rings like cyclopropanes and cyclobutanes is fundamentally driven by the desire to relieve internal strain. This strain arises from two primary sources:

  • Angle Strain: The deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. For example, the C-C-C angles in cyclopropane are forced to be 60°, leading to significant angle strain.[1]

  • Torsional Strain: Eclipsing interactions between adjacent substituents on the ring.[2]

The relief of this combined strain provides a powerful thermodynamic driving force for a variety of chemical transformations not readily observed in their acyclic counterparts.[2] Quantifying this strain energy (SE) is therefore a critical first step in predicting a molecule's behavior.

While experimental methods like heat of combustion can determine SE, computational approaches offer a more accessible and versatile toolkit.[3] A robust method for calculating SE is through the use of isodesmic and homodesmotic reactions . These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[4][5][6]

A Comparative Analysis of Strained Ring Systems

The choice of a particular strained ring in a synthetic or drug design strategy has profound implications for the final product's properties, including metabolic stability and binding affinity.[7] Below, we compare 1,2-diphenylcyclopropane with other common strained systems.

Energetics: The Magnitude of Strain

The strain energy is a direct indicator of a ring's potential reactivity. While the parent cyclopropane has a strain energy of approximately 28.1 kcal/mol, substituents can significantly alter this value.[7] Phenyl groups, as seen in 1,2-diphenylcyclopropane, can influence the electronic structure of the ring. Furthermore, gem-dimethyl substitution has been shown to lower the strain energy of cyclopropanes and cyclobutanes by 6-10 kcal/mol.[8]

Here is a comparative look at the strain energies of various parent ring systems:

Ring SystemStrain Energy (kcal/mol)Strain Energy (kJ/mol)Key Features
Cyclopropane~28.1[7]~117.9[4]High angle and torsional strain due to its planar structure.[1]
Cyclobutane~26.3[7]~110[2]Adopts a puckered conformation to alleviate some torsional strain.[7]
Bicyclo[1.1.0]butane~66.5[9]~278Strain significantly exceeds that of two individual cyclopropane rings.[9]
Spiropentane~62.9[9]~263The central spiro-carbon is forced into sp³ hybridization, increasing strain.[9][10]
Oxetane~25.6[2]~107The presence of an oxygen atom influences ring puckering and reactivity.[2]

It's important to note that the additivity of ring strain is not always straightforward. In systems like bicyclobutane, the fusion of two rings leads to a strain energy greater than the sum of its parts.[9][10]

Structural and Electronic Properties

The high ring strain in cyclopropane results in C-C bonds with significant p-character, making the cyclopropyl group electronically similar to a double bond in some contexts.[7] This "banana-like" bonding is a key feature of cyclopropanes.[4] In contrast, cyclobutane's puckered conformation provides some relief from torsional strain.[7] The introduction of substituents, such as the phenyl groups in 1,2-diphenylcyclopropane, can further modulate these electronic properties, influencing the molecule's reactivity and interaction with biological targets.

Computational Workflow: From Structure to Reactivity

A typical computational investigation into the properties of a strained ring system follows a structured workflow. This process allows for a systematic and reproducible analysis.

G cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Analysis & Interpretation A Molecule Sketching & Initial 3D Generation B Geometry Optimization A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry E Transition State Search B->E Reactant & Product Structures G Analysis of Geometric Parameters B->G D Single Point Energy Calculation C->D Verify Minimum Energy Structure F Strain Energy Calculation (Homodesmotic Rxn) D->F H Reaction Pathway & Barrier Height Analysis E->H

Caption: A typical workflow for the computational analysis of a strained ring system.

Experimental Protocol: Calculating Strain Energy with DFT

This section provides a detailed, step-by-step methodology for calculating the strain energy of trans-1,2-diphenylcyclopropane using Density Functional Theory (DFT).

Objective: To calculate the strain energy of trans-1,2-diphenylcyclopropane using a homodesmotic reaction.

Computational Method:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Level of Theory: B3LYP functional with the 6-31G(d) basis set is a good starting point for geometry optimization and frequency calculations. For higher accuracy, single-point energy calculations can be performed with a larger basis set (e.g., def2-TZVP) and potentially a more modern functional (e.g., ωB97X-D).[11][12]

Step-by-Step Procedure:

  • Construct the Homodesmotic Reaction: A suitable homodesmotic reaction for 1,2-diphenylcyclopropane is: trans-1,2-diphenylcyclopropane + 2 propane → 1,3-diphenylpropane + 2 cyclopropane

  • Build and Optimize Reactant and Product Structures:

    • Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures for:

      • trans-1,2-diphenylcyclopropane

      • propane

      • 1,3-diphenylpropane

      • cyclopropane

    • Perform a geometry optimization for each molecule. An example input for Gaussian would look like:

  • Perform Frequency Calculations:

    • Using the optimized geometries, perform a frequency calculation for each molecule to confirm that they are at a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

    • The Gaussian keyword would be freq.

  • Calculate Enthalpies:

    • The output of the frequency calculation will provide the thermal correction to the enthalpy. Add this to the electronic energy from the optimization to get the total enthalpy (H) for each molecule at 298.15 K.

  • Calculate the Reaction Enthalpy (Strain Energy):

    • ΔH_reaction = [H(1,3-diphenylpropane) + 2 * H(cyclopropane)] - [H(trans-1,2-diphenylcyclopropane) + 2 * H(propane)]

    • The calculated ΔH_reaction is the strain energy of trans-1,2-diphenylcyclopropane relative to the strain in two cyclopropane rings.

This self-validating protocol ensures that the calculated energies correspond to true minima on the potential energy surface, providing a reliable estimation of the strain energy.

The Role of Strained Rings in Modern Research

The unique reactivity of strained rings makes them valuable tools in various fields:

  • Drug Discovery: The rigid conformations of cyclopropane and cyclobutane rings can be used to lock a molecule into a bioactive conformation, improving binding affinity and metabolic stability.[7]

  • Polymer Chemistry: Ring-opening metathesis polymerization (ROMP) of strained cycloolefins is a powerful method for creating polymers with specific properties. The ring strain energy is a key factor in the polymerization's driving force.[13]

  • Synthetic Chemistry: Donor-acceptor cyclopropanes are versatile intermediates that can undergo a variety of ring-opening reactions, providing access to complex molecular architectures.[14]

Visualizing Reaction Mechanisms

The reactivity of strained rings often involves the cleavage of a C-C bond. For electrophilically activated cyclopropanes, a nucleophilic attack can lead to a ring-opened product.

Caption: Generalized mechanism for nucleophilic ring-opening of a cyclopropane.

Conclusion

Computational studies provide an indispensable lens through which to view the world of strained molecules. By quantifying properties like strain energy and mapping out reaction pathways, researchers can make more informed decisions in their synthetic and drug discovery endeavors. Diphenylcyclopropane, as a representative example, showcases the complex interplay of steric and electronic effects that govern the behavior of these fascinating chemical entities. The protocols and comparative data presented here serve as a foundational guide for further exploration into this exciting area of chemistry.

References

  • Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. (2021). Source not available.
  • The strain energy of fluorinated cyclopropanes: Quantum chemical realization of homodesmotic, diagonal and ultradiagonal approaches. (n.d.).
  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic
  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (2024). ChemRxiv.
  • Energies of Cyclopropanes and Cyclobutanes. (n.d.). Source not available.
  • Cyclobutane vs.
  • The Unique Reactivity of Strained Four-Membered Rings: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society.
  • Ring Strain in Cycloalkanes. (n.d.). Source not available.
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  • Computational Characterization of the Reactivity of Compound I in Unspecific Peroxygenases. (n.d.). ChemRxiv.
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  • The Effect of Substitutents on the Strain Energies of Small Ring Compounds. (n.d.).
  • Homodesmotic. (n.d.). Yale Chemistry Department.
  • An In-depth Technical Guide to Ring Strain Calculations for 1,2-Dithiolane Compounds. (n.d.). Benchchem.
  • DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (2022). Morressier.
  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. (2020). Swarthmore College.
  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • 1,2-Diphenylcyclopropane. (n.d.). PubChem - NIH.
  • Virtual Exploration of the Ring Systems Chemical Universe. (2017).
  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). PubMed.
  • 1,2-Diphenylcyclopropane. (n.d.). NIST WebBook.
  • Computational Investigation of the Selective Cleavage of Diastereotopic Cyclopropane Bonds in 5-Spirocyclopropane Isoxazolidines Rearrangement. (n.d.).
  • Reactivity of electrophilic cyclopropanes. (n.d.). PMC - NIH.
  • 1,2-DIPHENYLCYCLOPROPANE. (n.d.). ECHEMI.
  • 1,2-Diphenylcyclopropane. (n.d.). NIST WebBook.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as Methyl 2,2-diphenylcyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are not just a regulatory requirement but a cornerstone of product quality and safety. This guide provides an in-depth comparison of analytical techniques for the quantification and characterization of Methyl 2,2-diphenylcyclopropanecarboxylate, with a focus on the critical process of cross-validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering supporting experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs.

The Imperative of Cross-Validation in Analytical Methodologies

The development of a new analytical procedure is a meticulous process that culminates in validation, a documented demonstration that the method is fit for its intended purpose.[1][2] However, in the lifecycle of a drug product, it is often necessary to employ different analytical methods for the same analyte across different laboratories or for different purposes (e.g., routine quality control versus stability testing). This is where cross-validation becomes essential. Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide equivalent results, ensuring consistency and reliability of data throughout the product's lifecycle.[3][4][5]

This guide will delve into a comparative analysis of HPLC with UV detection and GC coupled with both Flame Ionization Detection (FID) and Mass Spectrometry (MS) for the analysis of Methyl 2,2-diphenylcyclopropanecarboxylate.

Physicochemical Properties of Methyl 2,2-diphenylcyclopropanecarboxylate: A Decisive Factor

The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte. Methyl 2,2-diphenylcyclopropanecarboxylate is a non-polar, thermally stable compound with a relatively low volatility. Its structure, featuring two phenyl rings and a cyclopropane moiety, provides a chromophore suitable for UV detection. These characteristics make it amenable to analysis by both HPLC and GC.[6]

Comparative Performance Analysis: HPLC-UV vs. GC-FID/MS

To provide a clear and objective comparison, the following tables summarize hypothetical yet representative performance data for the analysis of Methyl 2,2-diphenylcyclopropanecarboxylate using three distinct analytical methods. This data is based on established performance characteristics of these techniques for similar analytes.

Table 1: Comparison of Validation Parameters for HPLC-UV, GC-FID, and GC-MS

Validation ParameterHPLC-UVGC-FIDGC-MSICH Q2(R2) Guideline
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%Typically 98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 0.5%Typically ≤ 2%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 1.0%Typically ≤ 3%
Linearity (r²) ≥ 0.999≥ 0.9995≥ 0.9998≥ 0.999
Limit of Detection (LOD) 5 ng/mL2 ng/mL0.1 ng/mLMethod Dependent
Limit of Quantitation (LOQ) 15 ng/mL6 ng/mL0.3 ng/mLMethod Dependent
Specificity GoodExcellentSuperiorMust be demonstrated

Table 2: Performance Characteristics and Applicability

FeatureHPLC-UVGC-FIDGC-MS
Principle Liquid-solid partitioningGas-liquid partitioningGas-liquid partitioning with mass-based detection
Sample Volatility Not requiredRequiredRequired
Thermal Stability Required for analyte in solutionRequiredRequired
Sensitivity GoodVery GoodExcellent
Selectivity GoodGoodExcellent
Cost per analysis ModerateLowHigh
Throughput HighHighModerate
Confirmatory Power LowLowHigh

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for analytical method cross-validation and the decision-making process for selecting an appropriate technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Purpose & ATP Select Select Methods for Comparison Define->Select Protocol Develop Validation Protocol Select->Protocol Validate1 Validate Method 1 Protocol->Validate1 Validate2 Validate Method 2 Protocol->Validate2 CrossValidate Perform Cross-Validation Experiments Validate1->CrossValidate Validate2->CrossValidate Analyze Analyze Data CrossValidate->Analyze Compare Compare Against Acceptance Criteria Analyze->Compare Report Generate Validation Report Compare->Report

Caption: General workflow for analytical method cross-validation.

MethodSelection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Chromophore UV Chromophore? Analyte->Chromophore HPLC HPLC-UV Volatile->HPLC No GC_FID GC-FID Volatile->GC_FID Yes Chromophore->HPLC Yes HighSensitivity High Sensitivity & Confirmation Needed? GC_MS GC-MS HighSensitivity->GC_MS Yes GC_FID->HighSensitivity

Sources

"literature review of synthetic methods for substituted cyclopropanes"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Methods for Substituted Cyclopropanes: A Comparative Analysis for Drug Discovery and Development

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural motif in modern chemistry.[1] Its unique stereoelectronic properties, stemming from significant ring strain, impart rigidity and unique conformational constraints to molecules.[1][2] In medicinal chemistry, the incorporation of a cyclopropane ring can enhance potency, improve metabolic stability, and reduce off-target effects, leading to its presence in numerous approved small-molecule drugs.[1] This guide provides a comparative analysis of the most prominent synthetic methods for constructing substituted cyclopropanes, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their synthetic targets.

[2+1] Cycloadditions: The Carbene/Carbenoid Approach

The most common strategy for cyclopropane synthesis involves the formal [2+1] cycloaddition of a carbene or carbenoid equivalent to an alkene.[3] These methods are valued for their reliability and the stereospecific nature of the addition, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[4]

The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group (CH₂) to an alkene.[4][5][6] It is renowned for its functional group tolerance and stereospecificity.

Mechanism & Causality: The reaction is initiated by the formation of the Simmons-Smith reagent from diiodomethane and a zinc-copper couple.[4] This carbenoid is electrophilic and adds to the alkene in a concerted, cheletropic manner, preserving the alkene's stereochemistry.[4] A key feature is the directing effect of proximal Lewis basic groups, such as hydroxyls. The zinc atom coordinates to the oxygen, delivering the methylene group to the same face of the double bond, often overriding steric hindrance.[6][7][8] This chelation control is a powerful tool for achieving high diastereoselectivity in complex molecules.[8]

Figure 1: Simplified mechanism of a hydroxyl-directed Simmons-Smith reaction.

Experimental Protocol: Furukawa Modification

The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, often provides higher reactivity and reproducibility.[5][6][9]

Synthesis of a Cyclopropanated Intermediate for JBIR-03 (Murokawa et al., 2018): [5]

  • Preparation: To a solution of the allylic alcohol starting material (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv) dropwise.

  • Reagent Addition: After stirring for 20 minutes, add diiodomethane (CH₂I₂, 2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired cyclopropanated product (reported yield: 63%).[5]

Transition-Metal-Catalyzed Cyclopropanation

This powerful class of reactions involves the decomposition of diazo compounds by a transition metal catalyst (commonly Rh, Cu, Ru, or Co) to generate a metal carbene intermediate, which then reacts with an alkene.[3][10][11] This method allows for the transfer of substituted carbenes, enabling the synthesis of a vast array of complex cyclopropanes.

Mechanism & Causality: The catalytic cycle begins with the reaction of the metal catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄], with a diazo compound (e.g., ethyl diazoacetate) to form a metal carbene after the extrusion of dinitrogen (N₂).[10] This electrophilic carbene intermediate is then attacked by the nucleophilic alkene. The stereochemical outcome is dictated by the trajectory of the alkene's approach to the metal carbene.[10] The development of chiral ligands for the metal catalyst has enabled highly enantioselective versions of this reaction, making it a cornerstone of asymmetric synthesis.[10][12][13]

G Cat [M]-Catalyst (e.g., Rh₂(OAc)₄) Carbene Metal Carbene Intermediate Cat->Carbene + Diazo Diazo R¹R²CN₂ (Diazo Compound) Product Substituted Cyclopropane Carbene->Product + Alkene N2 N₂ Carbene->N2 - N₂ Alkene Alkene Product->Cat Releases Catalyst

Figure 2: Catalytic cycle for transition-metal-catalyzed cyclopropanation.

Challenges and Solutions: A primary drawback of this method is the hazardous nature of diazo compounds, which can be unstable and potentially explosive.[11][14] To mitigate this, protocols have been developed where the diazo compound is generated in situ from more stable precursors like N-tosylhydrazone salts, creating a safer, one-pot process.[11]

Performance Data: Rhodium-Catalyzed Cyclopropanation

AlkeneDiazo ReagentCatalystSelectivity (trans:cis)Yield (%)Reference
StyreneBenzaldehyde tosylhydrazone sodium saltRh₂(OAc)₄95:589[11]
1-HepteneEthyl diazoacetate[Rh(C₇H₁₅CO₂)₂]₂75:2585[14]
StyreneL-menthyl diazoacetateChiral Rh(II) complex98:2 (96% ee for trans)87[14]

Intramolecular and Ring-Closing Methodologies

Intramolecular reactions provide an elegant pathway to complex, often polycyclic, cyclopropane-containing structures by forming the three-membered ring from a linear precursor.

The Kulinkovich Reaction

The Kulinkovich reaction uniquely synthesizes cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[15][16]

Mechanism & Causality: The reaction proceeds through a fascinating mechanistic manifold. Two equivalents of the Grignard reagent (e.g., EtMgBr) react with the titanium alkoxide to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination and reductive elimination to form a titanacyclopropane.[15][16] This titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to form the cyclopropanol product after hydrolysis.[15][17] The reaction is highly effective for forming 1-substituted cyclopropanols.[18]

Figure 3: Key steps in the Kulinkovich reaction mechanism.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol

  • Setup: In a flame-dried, three-necked flask under argon, place a solution of methyl benzoate (1.0 equiv) in anhydrous diethyl ether (Et₂O).

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(O-iPr)₄, 1.1 equiv).

  • Grignard Addition: Cool the mixture to room temperature and add a solution of ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.2 equiv) dropwise over 30 minutes, maintaining the temperature below 25 °C.

  • Reaction: Stir the resulting black solution at room temperature for 1 hour.

  • Quenching: Cool the mixture to 0 °C and slowly add 1 M aqueous HCl until the mixture becomes clear.

  • Workup: Separate the layers and extract the aqueous phase with Et₂O (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via column chromatography to obtain 1-phenylcyclopropanol.

Tandem Cyclopropanation/Ring-Closing Metathesis (RCM)

This innovative strategy leverages the power of ruthenium carbene catalysts, famous for olefin metathesis, to perform an unexpected tandem reaction on dienyne substrates.[19][20][21]

Mechanism & Causality: The reaction of a dienyne with a ruthenium carbene (e.g., Grubbs' catalyst) can, under specific conditions, initiate a [2+1] cycloaddition between the carbene and the alkyne, forming a highly reactive cyclopropyl ruthenium carbene intermediate.[19][21] This intermediate is then intercepted by the pendant alkene via an intramolecular ring-closing metathesis event, generating a complex bicyclic product in a single step.[20][21] This pathway competes with standard enyne metathesis and demonstrates the versatile reactivity of metathesis catalysts.[21]

Comparison of Synthetic Methods

MethodKey ReagentsProsConsStereocontrolScalability
Simmons-Smith CH₂I₂, Zn(Cu) or Et₂ZnHigh functional group tolerance; Excellent diastereocontrol with directing groups.[6]Stoichiometric zinc; High cost of CH₂I₂; Limited to methylene transfer.[6]High (Substrate-directed)Moderate
Transition-Metal Catalysis Diazo compound, Metal catalyst (Rh, Cu, Ru)Broad substrate scope; Access to highly substituted cyclopropanes; Excellent enantioselectivity with chiral catalysts.[10][11]Hazardous/unstable diazo reagents; Potential for side reactions (e.g., C-H insertion).[10][11]High (Catalyst-controlled)Good (especially with in situ diazo generation)
Kulinkovich Reaction Ester, Grignard reagent, Ti(O-iPr)₄Readily available starting materials; Unique access to cyclopropanols.[15][16]Stoichiometric titanium and Grignard; Limited to ester substrates.[15][17]Moderate to high diastereoselectivity.[16]Moderate
Tandem Cyclopropanation/RCM Dienyne, Ru-carbene catalystRapid buildup of molecular complexity; Convergent.[19][21]Limited substrate scope; Mechanistic complexity can lead to side products.[21]High (Substrate-controlled)Moderate

Conclusion

The synthesis of substituted cyclopropanes is a mature yet continually evolving field, driven by the strategic importance of this motif in drug discovery and natural product synthesis.[22][23] The choice of synthetic method is a critical decision based on the desired substitution pattern, required stereochemistry, and the functional groups present in the target molecule.

  • The Simmons-Smith reaction remains the method of choice for the diastereoselective cyclopropanation of alkenes bearing directing groups.[5][7]

  • Transition-metal catalysis offers unparalleled versatility and is the premier method for asymmetric synthesis, particularly when paired with modern techniques for the safe handling of diazo precursors.[11][12]

  • The Kulinkovich reaction provides a unique and valuable entry into cyclopropanols, which are versatile synthetic intermediates themselves.[17][18]

By understanding the causality behind each method's mechanism, scope, and limitations, researchers can make informed decisions, accelerating the synthesis of novel, high-value cyclopropane-containing molecules.

References

  • Cyclopropanation - Wikipedia . Wikipedia. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review . MDPI. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes . PMC - NIH. [Link]

  • Metal-catalyzed cyclopropanations - Wikipedia . Wikipedia. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) . Royal Society of Chemistry. [Link]

  • Recent advances in the synthesis of cyclopropanes . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines . ACS Publications. [Link]

  • Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent . ACS Publications. [Link]

  • Tandem Cyclopropanation/Ring-Closing Metathesis of Dienynes . ACS Publications. [Link]

  • Recent advances in the total synthesis of cyclopropane-containing natural products . PubMed. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review . PubMed. [Link]

  • Kulinkovich reaction - Wikipedia . Wikipedia. [Link]

  • Tandem cyclopropanation/ring-closing Metathesis of Dienynes . PubMed - NIH. [Link]

  • Kulinkovich reaction - Grokipedia . Grokipedia. [Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCI Pharmaceutical Roundtable. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Tandem Cyclopropanation/Ring-Closing Metathesis of Dienynes . American Chemical Society. [Link]

  • Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes . Accounts of Chemical Research. [Link]

  • Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes . PubMed. [Link]

  • Simmons–Smith reaction - Wikipedia . Wikipedia. [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives . PMC - PubMed Central. [Link]

  • Stereoselective Cyclopropanation Reactions . Docentes FCT NOVA. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount, not only for regulatory compliance but for the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 2,2-diphenylcyclopropanecarboxylate. Due to the incomplete publicly available safety data for this specific compound, the core directive of this protocol is to apply the precautionary principle: treat this substance as a hazardous waste of unknown character. This approach ensures the highest level of safety and compliance.

Hazard Assessment and the Precautionary Principle

A thorough review of available Safety Data Sheets (SDS) reveals significant data gaps, particularly concerning toxicological and ecotoxicological properties.[1] In accordance with the Occupational Safety and Health Administration's (OSHA) guidelines for laboratory safety, when the hazards of a chemical have not been fully characterized, it must be handled as if it were particularly hazardous.[2][3][4] Therefore, the following procedures are based on the conservative assumption that Methyl 2,2-diphenylcyclopropanecarboxylate may be toxic, environmentally persistent, or reactive with other chemicals.

Table 1: Known Properties and Data Gaps for Methyl 2,2-diphenylcyclopropanecarboxylate

PropertyValue/InformationSource
Chemical Name Methyl 2,2-diphenylcyclopropanecarboxylate[1]
CAS Number 19179-60-3[1]
Molecular Formula C₁₇H₁₆O₂[1]
Molecular Weight 252.31 g/mol [1]
Physical State Data not available (likely solid or liquid)[1]
Hazard Pictograms No data available[1]
Signal Word No data available[1]
Hazard Statements No data available[1]
Toxicological Data No data available[1]
Ecotoxicity Data No data available[1]
Reactivity Data Stable under recommended storage conditions[1]

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat must be worn to prevent skin contact.

Engineering Controls

All handling of Methyl 2,2-diphenylcyclopropanecarboxylate, including preparation for disposal, must be conducted within a certified chemical fume hood to minimize the risk of inhalation of any potential vapors or aerosols.

Spill Response

Maintain a readily accessible spill kit suitable for organic compounds. In the event of a spill, follow your institution's established spill response procedures.

Step-by-Step Disposal Workflow

The proper disposal of a chemical with incomplete hazard data requires a systematic approach involving segregation, containment, labeling, and professional waste management. The following workflow is designed to ensure safety and regulatory compliance.

DisposalWorkflow Disposal Workflow for Chemicals with Incomplete SDS cluster_procedure Disposal Procedure start Obtain Safety Data Sheet (SDS) for the chemical sds_check Is the SDS complete with full hazard data? start->sds_check assume_hazardous Assume the chemical is hazardous sds_check->assume_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for pickup sds_check->contact_ehs Yes, and it is deemed non-hazardous (Follow institutional guidelines for non-hazardous waste) segregate Segregate Waste: - Do not mix with other waste streams. - Separate solid, liquid, and contaminated labware. assume_hazardous->segregate contain Contain Waste: - Use compatible, sealed containers (e.g., glass, polyethylene). - Do not overfill. segregate->contain label_waste Label Waste Container: - 'Hazardous Waste' - Chemical Name: Methyl 2,2-diphenylcyclopropanecarboxylate - Accumulation Start Date - Researcher/Lab Information contain->label_waste store Store in Satellite Accumulation Area (SAA): - Secondary containment. - Regular inspection. label_waste->store store->contact_ehs

Caption: Decision workflow for the disposal of chemicals with incomplete safety data.

Waste Segregation

Rationale: Mixing a substance of unknown reactivity with other chemical waste could lead to unpredictable and dangerous reactions.

  • Do Not Mix: Under no circumstances should waste Methyl 2,2-diphenylcyclopropanecarboxylate be mixed with other chemical waste streams.

  • Separate by Form:

    • Solid Waste: Collect any solid form of the compound in a designated container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, designated liquid waste container.

    • Contaminated Labware: Any items such as gloves, pipette tips, and glassware that are contaminated with the compound should be collected in a separate, lined container for solid waste.

Waste Container Selection and Use

Rationale: Proper containment is crucial to prevent leaks and spills during storage and transport.

  • Material Compatibility: Use containers made of materials compatible with organic compounds, such as glass or high-density polyethylene (HDPE).

  • Secure Closure: Ensure containers have tight-fitting screw caps to prevent leakage.

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Labeling

Rationale: Accurate labeling is a critical regulatory requirement and ensures that waste handlers are aware of the contents.

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • Chemical Name: "Methyl 2,2-diphenylcyclopropanecarboxylate"

  • Generator Information: The name of the principal investigator and the laboratory location.

Temporary Storage

Rationale: Safe on-site storage minimizes the risk of accidents prior to collection by waste management professionals.

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA within the laboratory.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.

  • Regular Inspections: Inspect the SAA weekly for any signs of container degradation or leakage.

Final Disposal

Rationale: The final treatment and disposal of hazardous or uncharacterized chemical waste require specialized facilities and expertise to ensure environmental protection and regulatory compliance.

  • Contact Environmental Health & Safety (EHS): The final disposal of Methyl 2,2-diphenylcyclopropanecarboxylate must be managed by your institution's EHS department. They will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in accordance with all federal, state, and local regulations.

  • Incineration: For many novel organic compounds with unknown environmental fate, high-temperature incineration is the preferred disposal method as it ensures complete destruction of the molecule.[5] Your EHS office will determine the most appropriate disposal facility and method.

Conclusion

The responsible disposal of research chemicals, particularly those with incomplete safety profiles like Methyl 2,2-diphenylcyclopropanecarboxylate, is a cornerstone of a safe and ethical research environment. By adhering to the precautionary principle and treating this compound as a hazardous waste of unknown character, you ensure the well-being of your colleagues and the preservation of our environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • BenchChem. (2025). Navigating the Disposal of Novel Bioactive Compounds: A Procedural Guide.
  • Maharashtra Pollution Control Board. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2,2-diphenylcyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical compounds is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. Methyl 2,2-diphenylcyclopropanecarboxylate, a compound with limited publicly available safety data, demands a cautious and well-informed approach. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that scientific advancement and personal safety are never mutually exclusive.

When handling a substance with unknown toxicological properties, the foundational principle is to treat it as hazardous.[1][2] This guide is built upon this conservative approach, drawing from best practices for handling chemicals with limited safety information and data from structurally similar compounds, namely aromatic esters.

Hazard Assessment: Understanding the Risks

Due to the absence of a comprehensive Safety Data Sheet (SDS) for Methyl 2,2-diphenylcyclopropanecarboxylate, a thorough hazard assessment is paramount. We must infer potential risks from its chemical structure—an ester with two phenyl groups attached to a cyclopropane ring.

  • Skin and Eye Irritation: Aromatic esters can cause skin and eye irritation. Direct contact should be avoided.

  • Inhalation: The volatility of this compound is not well-documented. However, handling it as a powder or in a volatile solvent could lead to inhalation, which may cause respiratory irritation.[3]

  • Ingestion: Accidental ingestion could be harmful.

  • Unknown Long-Term Effects: Without toxicological data, we must assume the possibility of long-term health effects, including potential carcinogenicity or reproductive toxicity.

This proactive assumption of hazard dictates a stringent PPE protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Standard safety glasses are insufficient when handling liquid chemicals or solutions that may splash.[4]

  • Chemical Splash Goggles: These are mandatory. They provide a seal around the eyes, offering protection from splashes from all directions.[4][5][6] Look for goggles that comply with ANSI Z87.1 standards.[5][6]

  • Face Shield: When handling larger quantities (e.g., >100 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[4][7][8] The face shield protects the entire face from splashes.

Eye_Face_Protection cluster_0 Handling Methyl 2,2-diphenylcyclopropanecarboxylate Start Assess Splash Risk Low_Risk Low Splash Risk (e.g., small quantities) High_Risk High Splash Risk (e.g., large quantities, transfers) Goggles Wear Chemical Splash Goggles Goggles_Shield Wear Chemical Splash Goggles AND a Face Shield

The choice of gloves is critical, as standard laboratory gloves may not offer adequate protection against all chemicals. Nitrile gloves, while common, have poor resistance to many esters.

  • Recommended Gloves:

    • Butyl Rubber Gloves: These gloves offer excellent resistance to esters and ketones.

    • Viton® Gloves: Known for their high resistance to aromatic and chlorinated solvents.

  • Alternative for Incidental Contact:

    • Double Gloving with Nitrile: If only incidental contact is anticipated, wearing two pairs of nitrile gloves can provide a temporary barrier. The outer glove should be removed and replaced immediately upon any sign of contamination.

Glove Selection and Use Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outside of the glove with bare skin.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Glove MaterialResistance to EstersRecommended Use for Methyl 2,2-diphenylcyclopropanecarboxylate
Nitrile PoorNot recommended for prolonged contact; acceptable for incidental contact if double-gloved.
Latex PoorNot recommended due to poor chemical resistance and potential for allergies.
Butyl Rubber ExcellentRecommended for direct handling and prolonged use.
Viton® ExcellentRecommended for direct handling and prolonged use.

Protecting your skin and personal clothing from contamination is crucial.

  • Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement.[9][10] It should be fully buttoned.

  • Chemical-Resistant Apron: When handling larger volumes or in situations with a high splash potential, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations, chemical-resistant coveralls may be necessary.[11]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[10] Do not wear perforated shoes, sandals, or cloth sneakers.

Engineering controls are the primary method for mitigating inhalation hazards.

  • Chemical Fume Hood: All handling of Methyl 2,2-diphenylcyclopropanecarboxylate, especially when in powdered form or dissolved in a volatile solvent, must be conducted in a certified chemical fume hood.[1]

  • Respiratory Protection: In the rare event that work cannot be conducted in a fume hood or if there is a risk of aerosol generation that cannot be contained, respiratory protection is required. A risk assessment should be performed to select the appropriate respirator. This may include:

    • An air-purifying respirator (APR) with organic vapor cartridges.

    • A powered air-purifying respirator (PAPR) for higher levels of protection and comfort during prolonged use.[12]

A formal respiratory protection program, including fit testing, is necessary when respirators are required.

PPE_Selection_Workflow

Operational Plan: Safe Handling Procedures
  • Preparation: Before beginning work, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Engineering Controls: Conduct all manipulations of Methyl 2,2-diphenylcyclopropanecarboxylate within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the previous section before handling the chemical.

  • Handling:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Collection:

    • All solid and liquid waste containing Methyl 2,2-diphenylcyclopropanecarboxylate must be collected in a designated hazardous waste container.[13]

    • The container must be made of a compatible material and have a tightly sealing lid.[14]

    • Do not mix incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl 2,2-diphenylcyclopropanecarboxylate".[15] Do not use abbreviations.

  • Container Rinsing:

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[14]

    • The first rinseate must be collected and disposed of as hazardous waste.[13][16] Subsequent rinsates may also need to be collected, depending on local regulations.

    • After rinsing, deface or remove the original label before disposing of the container.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[13][17]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Methyl 2,2-diphenylcyclopropanecarboxylate into your research endeavors. The principles of assuming hazard in the absence of data, utilizing appropriate engineering controls, and diligently wearing the correct PPE are the cornerstones of a robust laboratory safety culture.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Wisconsin-Madison. Retrieved from [Link]

  • What Type of Eye Protection Should I Use When Working with Chemicals? (n.d.). JSP. Retrieved from [Link]

  • Eye and Face Protection for Areas with Chemicals. (n.d.). Environmental Health & Safety, Michigan State University. Retrieved from [Link]

  • Choosing The Correct PPE. (n.d.). Environmental Health & Safety, UC Merced. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • Respirator Selection. (n.d.). 3M. Retrieved from [Link]

  • Eye and Face Protection. (n.d.). Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]

  • How to Select the Right Respiratory Protection. (n.d.). U.S. Compliance. Retrieved from [Link]

  • Medical, Healthcare & Laboratory Apparel. (n.d.). Anchortex Corporation. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 05: Protective Clothing and Equipment. (2025). The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Choosing the right respiratory protection. (n.d.). uvex safety. Retrieved from [Link]

  • 3M Respirator Selection Guide: Finding the Right Protection. (2025). PowerPak. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Environmental Health and Safety, Purdue University. Retrieved from [Link]

  • Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership. Retrieved from [Link]

  • Identify Chemical Hazards Safely: Quick Steps for Workers. (2025). Coggno. Retrieved from [Link]

  • Chapter 6: Chemical Storage and Handling. (n.d.). University of Texas Rio Grande Valley. Retrieved from [Link]

  • Unknown Chemicals. (2023). University of Pittsburgh. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ester Disposal. (n.d.). Chemtalk. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.